molecular formula C6H6N4O2 B127787 7-Methylxanthine CAS No. 552-62-5

7-Methylxanthine

Katalognummer: B127787
CAS-Nummer: 552-62-5
Molekulargewicht: 166.14 g/mol
InChI-Schlüssel: PFWLFWPASULGAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-methylxanthine is an oxopurine that is xanthine in which the hydrogen attached to the nitrogen at position 7 is replaced by a methyl group. It is an intermediate metabolite in the synthesis of caffeine. It has a role as a plant metabolite, a human xenobiotic metabolite and a mouse metabolite. It is an oxopurine and a purine alkaloid. It is functionally related to a 7H-xanthine.
This compound has been reported in Corbicula sandai, Corbicula japonica, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to unlabeled parent cpd

Eigenschaften

IUPAC Name

7-methyl-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWLFWPASULGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203696
Record name 7-Methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Methylxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

552-62-5
Record name 7-Methylxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylxanthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydro-7-methyl-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-METHYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M81NJM6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7-Methylxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 300 °C
Record name 7-Methylxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

7-Methylxanthine's Mechanism of Action in Myopia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myopia, or nearsightedness, is a growing global health concern. The development of myopia is characterized by excessive axial elongation of the eye, leading to a mismatch between the eye's optical power and its length. 7-Methylxanthine (7-MX), a metabolite of caffeine (B1668208) and theobromine, has emerged as a promising therapeutic agent for controlling myopia progression.[1][2] This technical guide provides an in-depth overview of the current understanding of the mechanism of action of 7-MX in myopia, focusing on its role as a non-selective adenosine (B11128) receptor antagonist and its effects on scleral remodeling. This document summarizes key quantitative data, details experimental protocols, and visualizes the proposed signaling pathways to support further research and drug development in this area.

Introduction: The Role of Adenosine in Eye Growth

The precise mechanisms governing eye growth and the development of myopia are complex and multifactorial. Emerging evidence points to the involvement of the nucleoside adenosine in the regulation of ocular growth. All four subtypes of adenosine receptors (A1, A2A, A2B, and A3) have been identified in various ocular tissues, including the retina, choroid, and sclera, as well as in human scleral fibroblasts.[1][3][4] Adenosine signaling is thought to play a role in the scleral remodeling processes that underlie axial elongation in myopia.[1]

This compound acts as a non-selective antagonist of these adenosine receptors.[2] By blocking the action of adenosine, 7-MX is hypothesized to counteract the pathological changes in the sclera that lead to myopia.

Quantitative Data on the Efficacy of this compound

Numerous preclinical and clinical studies have investigated the efficacy of 7-MX in controlling myopia. The following tables summarize the key quantitative findings from this research.

Table 1: Preclinical Studies of this compound in Animal Models of Myopia
Animal Model7-MX DosageDurationChange in Refractive Error (Diopters)Change in Axial Length (mm)Reference
Guinea Pig (Form-Deprivation)300 mg/kg/day3 weeksReduced myopic shiftReduced axial elongation[1]
Rabbit (Form-Deprivation)30 mg/kg/day4 weeksReduced myopic shiftReduced axial elongation[1]
Rhesus Monkey100 mg/kg twice daily5 monthsReduced myopia progressionNo significant effect[1]
Table 2: Clinical Studies of this compound in Myopic Children
Study Population7-MX DosageDurationChange in Refractive Error (Diopters)Change in Axial Length (mm)Reference
77 myopic children (8-13 years)400 mg/day12 months-Reduced by 0.04 mm compared to placebo[1]
68 myopic children (mean age 11.3)400 mg/day12 monthsSlower progressionSlower progression[5]
78 myopic children (8-13 years)400 mg/day12 months-Reduced by 22% in low axial growth group; 8% in high axial growth group vs. placebo[6]

Proposed Mechanism of Action: Scleral Remodeling

The primary mechanism by which 7-MX is thought to control myopia is through its influence on scleral remodeling. In myopic eyes, the sclera undergoes significant biochemical and structural changes, including a decrease in collagen content and alterations in the extracellular matrix (ECM), leading to a weaker structure that is more susceptible to stretching.

7-MX appears to counteract these changes by:

  • Stimulating Collagen and Fibronectin Synthesis: In-vitro studies have shown that 7-MX stimulates the production of collagen type I and fibronectin in human scleral fibroblasts.[7] This strengthens the scleral ECM.

  • Modulating Matrix Metalloproteinases (MMPs): Myopia development is associated with an upregulation of MMPs, enzymes that degrade ECM components.[8][9] While the direct effect of 7-MX on MMPs in the sclera is still under investigation, its role in promoting ECM synthesis suggests a counter-regulatory effect on ECM degradation.

Signaling Pathways

The effects of 7-MX on scleral fibroblasts are mediated through its antagonism of adenosine receptors. The four adenosine receptor subtypes are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades:

  • A1 and A3 Receptors: These are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]

  • A2A and A2B Receptors: These are generally coupled to Gs proteins, which activate adenylyl cyclase, resulting in an increase in cAMP levels.[10][12]

By blocking these receptors, 7-MX can modulate the downstream signaling pathways that regulate gene expression for ECM proteins.

cluster_membrane Cell Membrane Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Activates A2AR A2A Receptor Adenosine->A2AR Activates SevenMX This compound SevenMX->A1R Inhibits SevenMX->A2AR Inhibits Gi Gi A1R->Gi Gs Gs A2AR->Gs AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression (Collagen, Fibronectin) CREB->GeneExpression Regulates

Proposed Signaling Pathway of 7-MX in Scleral Fibroblasts.
Interaction with Dopamine (B1211576) Signaling

There is also evidence to suggest an interaction between adenosine and dopamine signaling in the eye, which may be relevant to the mechanism of action of 7-MX. Adenosine A2A receptors can form heteromers with dopamine D2 receptors, leading to a functional antagonism where the activation of one receptor inhibits the signaling of the other.[3] Given that retinal dopamine is implicated in the regulation of eye growth, the modulation of this pathway by 7-MX is an area of active investigation.[13][14]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of 7-MX for myopia.

Animal Model: Form-Deprivation Myopia in Guinea Pigs

This is a widely used model to induce myopia for preclinical studies.

  • Animals: Three-week-old guinea pigs are typically used.[15]

  • Induction of Myopia: One eye is covered with a translucent diffuser (monocular deprivation) for a period of several weeks (e.g., 3 weeks).[15][16] This degrades the visual input to the treated eye, inducing axial elongation and a myopic shift in refraction. The contralateral eye serves as a control.

  • Treatment: 7-MX is administered orally, typically mixed with food or administered by gavage. A vehicle control group receives the same treatment without the active compound.

  • Measurements:

    • Refractive Error: Measured using an automated refractometer or retinoscopy under cycloplegia (to relax accommodation).

    • Axial Length: Measured using A-scan ultrasonography or a more precise optical biometer.

    • Scleral Analysis: At the end of the experiment, eyes are enucleated. The sclera is dissected and can be analyzed for:

      • Thickness: Measured using microscopy.

      • Collagen Fibril Diameter: Assessed using transmission electron microscopy.

      • Biochemical Analysis: Western blotting or ELISA to quantify the levels of collagen, fibronectin, and MMPs.

Start Start: Three-week-old Guinea Pigs Randomization Randomization into Groups Start->Randomization Group1 Group 1: Form-Deprivation + 7-MX Randomization->Group1 Group2 Group 2: Form-Deprivation + Vehicle Randomization->Group2 Group3 Group 3: No Deprivation (Control) Randomization->Group3 Treatment Treatment Period (e.g., 3 weeks) Group1->Treatment Group2->Treatment Group3->Treatment Measurements Measurements: - Refractive Error - Axial Length Treatment->Measurements Weekly Endpoint Endpoint: - Scleral Analysis (Thickness, Collagen, MMPs) Treatment->Endpoint

Typical Experimental Workflow for Form-Deprivation Myopia Studies.
Human Clinical Trials

Clinical trials investigating 7-MX in children typically follow a randomized, double-masked, placebo-controlled design.

  • Participants: Myopic children within a specific age range (e.g., 8-13 years) and with a documented history of myopia progression are recruited.[6][17]

  • Intervention: Participants are randomly assigned to receive either 7-MX tablets or a placebo for a defined period (e.g., 12-24 months).[6][18]

  • Primary Outcome Measures:

    • Change in Axial Length: Measured using a high-precision optical biometer (e.g., Zeiss IOL-Master).

    • Change in Spherical Equivalent Refractive Error: Measured by cycloplegic autorefraction.

  • Safety Monitoring: Regular monitoring for any potential side effects is conducted throughout the trial.

Conclusion and Future Directions

This compound represents a promising oral therapy for the control of myopia progression. Its mechanism of action as a non-selective adenosine receptor antagonist, leading to the strengthening of the scleral extracellular matrix, is supported by a growing body of evidence.

Future research should focus on:

  • Receptor Subtype Specificity: Elucidating the specific roles of each adenosine receptor subtype in scleral remodeling to potentially develop more targeted therapies.

  • Downstream Signaling Cascades: Further delineating the intracellular signaling pathways modulated by 7-MX in scleral fibroblasts.

  • Long-Term Efficacy and Safety: Conducting larger and longer-term clinical trials to confirm the sustained efficacy and safety of 7-MX for myopia control in diverse populations.

  • Combination Therapies: Investigating the potential synergistic effects of 7-MX with other myopia control strategies, such as optical interventions or low-dose atropine.

This technical guide provides a comprehensive overview of the current knowledge on the mechanism of action of this compound in myopia. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals working to address the global challenge of myopia.

References

A Technical Guide to the 7-Methylxanthine Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway of 7-methylxanthine in plants. This compound is a naturally occurring purine (B94841) alkaloid and a key intermediate in the biosynthesis of the widely consumed stimulants, theobromine (B1682246) and caffeine (B1668208).[1][2] Understanding this pathway is crucial for applications ranging from metabolic engineering of crops to the development of novel pharmaceuticals. This document outlines the enzymatic steps, presents quantitative data, details common experimental protocols, and provides visual diagrams of the pathway and associated workflows.

The Core Biosynthetic Pathway of this compound

The primary pathway for caffeine biosynthesis in plants such as coffee (Coffea), tea (Camellia sinensis), and cacao (Theobroma cacao) is a four-step sequence starting from xanthosine (B1684192).[3] this compound is the second major intermediate in this process. The pathway is initiated by the methylation of xanthosine and proceeds through a series of methylation and hydrolysis reactions.

The key steps are as follows:

  • Formation of 7-methylxanthosine (B1261978): The pathway begins with the conversion of xanthosine to 7-methylxanthosine. This reaction is catalyzed by the enzyme xanthosine methyltransferase (XMT), also known as 7-methylxanthosine synthase.[4][5][6] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[6][7]

  • Formation of this compound: 7-methylxanthosine is then hydrolyzed to form this compound. This step is catalyzed by an N-methyl-nucleosidase.[4][5]

  • Formation of Theobromine: this compound is subsequently methylated at the N-3 position to produce theobromine (3,7-dimethylxanthine). This reaction is catalyzed by theobromine synthase, or more commonly, by a multifunctional enzyme called caffeine synthase (CS).[4][5]

  • Formation of Caffeine: The final step is the methylation of theobromine at the N-1 position to yield caffeine (1,3,7-trimethylxanthine), a reaction also catalyzed by caffeine synthase.[3][4]

While this is the main pathway, minor routes may exist due to the broad substrate specificity of some N-methyltransferases.[6]

7-Methylxanthine_Biosynthesis cluster_1 cluster_2 cluster_3 Xanthosine Xanthosine mXanthosine 7-methylxanthosine Xanthosine->mXanthosine Xanthosine Methyltransferase (XMT) mXanthine This compound mXanthosine->mXanthine N-methyl- nucleosidase Theobromine Theobromine mXanthine->Theobromine Theobromine Synthase / Caffeine Synthase (CS) Caffeine Caffeine Theobromine->Caffeine Caffeine Synthase (CS) SAM1 SAM SAH1 SAH SAM1->SAH1 Methylation SAM2 SAM SAH2 SAH SAM2->SAH2 Methylation SAM3 SAM SAH3 SAH SAM3->SAH3 Methylation Ribose Ribose

Core biosynthetic pathway of this compound and caffeine in plants.

Quantitative Data: Enzymology of the Pathway

The enzymes in the this compound pathway have been isolated and characterized from various plants, primarily coffee and tea. The following table summarizes key quantitative data for these enzymes.

EnzymePlant SourceSubstrate(s)Product(s)Km ValueOptimal pH
Xanthosine Methyltransferase (CaXMT1) Coffea arabicaXanthosine7-methylxanthosineNot specifiedNot specified
N-Methyl Nucleosidase Tea (Camellia sinensis)7-methylxanthosineThis compoundBroad specificity8.0 - 8.5
This compound Methyltransferase (CaMXMT) Coffea arabicaThis compoundTheobromine50 µM (for this compound)7.0 - 9.0
S-adenosyl-L-methionine12 µM
Caffeine Synthase (Tea) Tea (Camellia sinensis)This compoundTheobromine1.0 x 10⁻¹⁴ M8.4
TheobromineCaffeine1.0 x 10⁻³ M8.4
ParaxanthineCaffeine0.2 x 10⁻³ M8.4
S-adenosylmethionine0.25 x 10⁻⁴ M8.4

Data compiled from multiple sources.[5][8][9]

It is noteworthy that caffeine synthase from tea leaves exhibits broad substrate specificity and catalyzes the final two methylation steps of the pathway.[6] In contrast, coffee plants appear to utilize three distinct methyltransferases for the sequential methylation of xanthosine and its derivatives.[8]

Experimental Protocols

This section outlines the general methodologies employed in the study of the this compound biosynthetic pathway.

Characterization of enzymes like CaMXMT often requires their expression in a heterologous system, such as E. coli, to obtain sufficient quantities of pure protein.

General Workflow:

  • Gene Isolation: Amplify the target gene (e.g., CaMXMT) from a cDNA library of the source plant (e.g., young coffee leaves) using PCR with specific primers.[8]

  • Vector Construction: Clone the amplified DNA fragment into an expression vector (e.g., pET series) suitable for E. coli.

  • Transformation: Introduce the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed bacteria in culture and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis and Purification: Harvest the bacterial cells, lyse them, and purify the recombinant protein from the cell-free extract using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Purity Verification: Assess the purity of the enzyme using SDS-PAGE.

Experimental_Workflow cluster_gene Gene Isolation & Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis cDNA Plant cDNA Library PCR PCR Amplification cDNA->PCR Ligation Ligation PCR->Ligation Vector Expression Vector Vector->Ligation Ecoli E. coli Transformation Ligation->Ecoli Culture Bacterial Culture Ecoli->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest & Lysis Induction->Harvest Purify Affinity Chromatography Harvest->Purify Analysis SDS-PAGE & Activity Assay Purify->Analysis

Workflow for heterologous expression and purification of pathway enzymes.

Enzyme activity is typically measured by monitoring the formation of the product over time. For N-methyltransferases, this often involves a radiometric assay.

Protocol for N-Methyltransferase Activity:

  • Reaction Mixture: Prepare a reaction buffer with an optimal pH (e.g., 7.0-9.0 for CaMXMT).[8]

  • Add Substrates: Add the methyl-accepting substrate (e.g., this compound) and the methyl donor, S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled SAM).

  • Initiate Reaction: Start the reaction by adding a known amount of the purified enzyme.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop Reaction: Terminate the reaction by adding an acid (e.g., HCl).

  • Product Extraction: Extract the radiolabeled product (e.g., [¹⁴C]theobromine) using an organic solvent like chloroform.

  • Quantification: Measure the radioactivity of the extracted product using a liquid scintillation counter. The amount of radioactivity is directly proportional to the enzyme activity.

To quantify this compound and other alkaloids in plant tissues, a standard extraction followed by chromatographic analysis is used.

Protocol for Metabolite Analysis:

  • Tissue Homogenization: Freeze fresh plant tissue (e.g., young leaves) in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered tissue with a suitable solvent, often hot water or an aqueous alcohol solution, to solubilize the alkaloids.

  • Purification: Centrifuge the extract to remove solid debris. The supernatant can be further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.

  • Analysis by HPLC: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC).

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Detection: A UV detector set to a wavelength where methylxanthines absorb strongly (around 270-280 nm).

  • Quantification: Compare the peak areas of the sample components to those of known standards of this compound, theobromine, and caffeine to determine their concentrations in the original tissue.

Regulation and Significance

The biosynthesis of this compound and downstream caffeine is under tight developmental and seasonal control. The expression of key enzyme genes, such as caffeine synthase, is often highest in young, developing tissues like apical buds and young leaves, which corresponds to the sites of highest caffeine accumulation. This accumulation serves ecological roles, acting as a natural defense against herbivores and pathogens.[10][11]

The elucidation of this pathway and its constituent enzymes provides a molecular basis for regulating caffeine content in commercially important plants, potentially leading to the breeding of naturally decaffeinated coffee and tea varieties.[11] Furthermore, the enzymes of this pathway are valuable tools for biocatalysis, enabling the sustainable and selective production of high-value methylxanthines like this compound from more abundant precursors like caffeine.[12][13]

References

A Technical Guide to the Biological Functions of 7-Methylxanthine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylxanthine (7-MX), a metabolite of caffeine (B1668208) and theobromine, and its derivatives represent a class of purine (B94841) alkaloids with diverse and significant biological activities.[1] These compounds are gaining increasing attention in the pharmaceutical and medical fields for their potential therapeutic applications, ranging from slowing the progression of myopia to the management of gout.[1][2] This technical guide provides an in-depth exploration of the core biological functions of this compound derivatives, focusing on their molecular mechanisms, relevant quantitative data, and the experimental protocols used to elucidate their activities. The information is tailored for researchers, scientists, and drug development professionals engaged in the study and application of these promising compounds.

Core Biological Functions

The pharmacological effects of this compound and its derivatives are primarily attributed to their interactions with several key biological targets. These interactions underpin their diverse physiological effects and therapeutic potential.

Adenosine (B11128) Receptor Antagonism

A primary mechanism of action for this compound and its derivatives is the non-selective antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[1][3][4] Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation, by activating its four receptor subtypes (A1, A2A, A2B, and A3).[5] By blocking these receptors, this compound derivatives can inhibit the downstream signaling cascades initiated by adenosine.[6]

The antagonism of A1 and A2A receptors in the central nervous system is a key factor in the psychostimulant effects observed with methylxanthines, leading to increased neural excitability and enhanced alertness.[7] The development of novel 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine analogs has yielded potent antagonists for both A1 and A2A adenosine receptors, which are being explored for therapies in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3]

Phosphodiesterase (PDE) Inhibition

This compound and its derivatives also function as inhibitors of phosphodiesterase (PDE) enzymes.[7][8] PDEs are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[9] By inhibiting PDEs, these compounds lead to an accumulation of intracellular cAMP and cGMP, which in turn activates various downstream signaling pathways.[7][9]

This non-selective inhibition of PDEs contributes to a range of physiological responses, including smooth muscle relaxation (bronchodilation), increased cardiac muscle contraction, and central nervous system stimulation.[7] While some xanthine (B1682287) derivatives are potent PDE inhibitors, the A2 receptor-selective 1,3-dipropyl-7-methylxanthine (B14052) is significantly more potent as an adenosine receptor antagonist than as a PDE inhibitor, highlighting the nuanced structure-activity relationships within this class of compounds.[8]

Modulation of Intracellular Calcium

Methylxanthines can also influence cellular function by modulating the mobilization of intracellular calcium (Ca2+).[5] This effect is generally observed at higher concentrations and is thought to occur through the activation of ryanodine-sensitive calcium channels located in the sarcoplasmic reticulum, leading to the release of calcium from intracellular stores.[5] This increase in intracellular calcium can contribute to various physiological effects, including muscle contraction.[6]

Acetylcholinesterase (AChE) Inhibition

Certain derivatives of methylxanthines have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[10] This inhibitory activity is of significant interest in the context of neurodegenerative diseases such as Alzheimer's disease, where cognitive decline is associated with a deficit in cholinergic neurotransmission.[10] Structure-activity relationship studies have revealed that specific substitutions on the xanthine core can lead to highly potent AChE inhibitors.[10]

Inhibition of Monosodium Urate (MSU) Crystallization

A more recently discovered function of this compound is its ability to inhibit the crystallization of monosodium urate (MSU).[2][11] This property is particularly relevant to the prevention and treatment of gout, a condition characterized by the deposition of MSU crystals in the joints.[2] In vitro and ex vivo studies have demonstrated that 7-MX can inhibit MSU crystallization in a concentration-dependent manner, even under supersaturated conditions.[2][12] This effect supports the potential of 7-MX as a safe oral therapeutic for gout.[2]

Therapeutic Potential and Clinical Significance

The diverse biological functions of this compound derivatives have led to their investigation in various therapeutic areas.

  • Myopia: this compound is under investigation for its potential to slow the progression of myopia (nearsightedness) in children.[1] Clinical studies have suggested that systemic treatment with 7-MX can be effective in retarding axial elongation of the eye.[1]

  • Gout: Due to its ability to inhibit MSU crystallization, this compound is being explored as a potential treatment for gout.[2][11]

  • Neurodegenerative Diseases: The dual antagonism of A1 and A2A adenosine receptors by certain this compound derivatives makes them promising candidates for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[3]

  • Respiratory Diseases: The bronchodilatory effects resulting from PDE inhibition have historically made methylxanthines like theophylline (B1681296) a cornerstone in the treatment of asthma and COPD.[13]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its derivatives.

Table 1: Inhibition of Monosodium Urate (MSU) Crystallization by this compound

Initial Urate Concentration7-MX ConcentrationInhibition of MSU CrystallizationReference
400 mg/L100 µMUp to 74%[2]
300 mg/L (ex vivo)24.2 µM41.4%[2]
300 mg/L (ex vivo)43.4 µM52.6%[2]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

CompoundIC50 (µM)Reference
530.25[10]
590.552[10]
650.089[10]
660.746[10]
690.121[10]

Note: Specific Ki values for this compound binding to adenosine A1 and A2A receptors and comprehensive IC50 values for its inhibition of a full range of PDE isoforms were not available in the reviewed literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Adenosine Receptor Binding Assay (Radioligand Displacement Method)

Objective: To determine the binding affinity (Ki) of this compound derivatives for adenosine A1 and A2A receptors.

Materials:

  • Membrane preparations from cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

  • This compound derivative (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate the cell membranes with various concentrations of the this compound derivative and a fixed concentration of the radioligand in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against various PDE isoforms.

Materials:

  • Purified recombinant PDE enzymes (e.g., PDE1-5).

  • Substrate: [³H]cAMP or [³H]cGMP.

  • Snake venom nucleotidase.

  • This compound derivative (test compound).

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Pre-incubate the PDE enzyme with various concentrations of the this compound derivative.

  • Initiate the reaction by adding the radiolabeled substrate ([³H]cAMP or [³H]cGMP).

  • Incubate for a specific time at a controlled temperature (e.g., 30°C for 10-30 minutes).

  • Terminate the reaction by heat inactivation.

  • Add snake venom nucleotidase to convert the resulting [³H]5'-AMP or [³H]5'-GMP to [³H]adenosine or [³H]guanosine.

  • Separate the product from the unreacted substrate using ion-exchange chromatography.

  • Quantify the amount of product formed by scintillation counting.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Intracellular Calcium Mobilization Assay (Fura-2 AM Method)

Objective: To measure changes in intracellular calcium concentration in response to this compound derivatives.

Materials:

  • Cultured cells responsive to the test compound.

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye.

  • Pluronic F-127.

  • HEPES-buffered saline (HBS).

  • Fluorescence plate reader or microscope with dual-wavelength excitation capabilities.

Procedure:

  • Load the cultured cells with Fura-2 AM in HBS containing Pluronic F-127 for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with HBS to remove extracellular dye.

  • Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

  • Establish a baseline fluorescence ratio (340/380 nm).

  • Add the this compound derivative to the cells and continuously record the fluorescence ratio over time.

  • An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 of this compound derivatives for AChE.

Materials:

  • Purified AChE enzyme.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate (B84403) buffer (pH 8.0).

  • This compound derivative (test compound).

  • Spectrophotometer.

Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB, and the this compound derivative at various concentrations.

  • Add the AChE enzyme solution and pre-incubate for a short period.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC50 value.

Monosodium Urate (MSU) Crystallization Inhibition Assay (Kinetic-Turbidimetric Method)

Objective: To quantify the inhibitory effect of this compound on MSU crystallization.

Materials:

  • Uric acid solution.

  • Sodium chloride solution.

  • Buffer solution mimicking synovial fluid or urine.

  • This compound solution.

  • Spectrophotometer or plate reader capable of measuring turbidity.

Procedure:

  • Prepare supersaturated solutions of MSU by mixing uric acid and sodium chloride in the buffer.

  • Add different concentrations of this compound to the solutions.

  • Monitor the change in turbidity (absorbance) over time at a specific wavelength (e.g., 620 nm).

  • The induction time (the time taken for crystals to start forming) is determined from the turbidity-time curve.

  • An increase in the induction time in the presence of this compound indicates inhibition of crystallization.

  • The percentage of inhibition can be calculated by comparing the amount of crystallized urate in the presence and absence of the inhibitor.[2]

Signaling Pathways and Logical Relationships

The biological effects of this compound derivatives are mediated through their modulation of key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Adenosine_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1_Receptor A1 Receptor Adenosine->A1_Receptor Binds & Activates A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds & Activates Seven_MX This compound Seven_MX->A1_Receptor Blocks Seven_MX->A2A_Receptor Blocks Gi Gi Protein A1_Receptor->Gi Activates Gs Gs Protein A2A_Receptor->Gs Activates AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited Inhibits AC_activated Adenylyl Cyclase (Activated) Gs->AC_activated Activates cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased cAMP_increased ↑ cAMP AC_activated->cAMP_increased PDE_Inhibition cluster_intracellular Intracellular Space ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Seven_MX This compound Seven_MX->PDE Inhibits Cellular_Response Cellular Response (e.g., muscle relaxation) PKA->Cellular_Response PKG->Cellular_Response Myopia_Progression_Hypothesis cluster_workflow Hypothesized Mechanism in Myopia Control Seven_MX This compound Adenosine_Receptors Adenosine Receptors (in RPE and Sclera) Seven_MX->Adenosine_Receptors Antagonizes Scleral_Remodeling Scleral ECM Remodeling Adenosine_Receptors->Scleral_Remodeling Modulates Collagen_Synthesis ↑ Collagen Synthesis Scleral_Remodeling->Collagen_Synthesis Scleral_Stiffening Scleral Stiffening Collagen_Synthesis->Scleral_Stiffening Axial_Elongation ↓ Axial Elongation Scleral_Stiffening->Axial_Elongation Myopia_Progression Slowed Myopia Progression Axial_Elongation->Myopia_Progression

References

7-Methylxanthine: A Comprehensive Technical Guide on its Role as a Key Metabolite of Caffeine and Theobromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylxanthine (7-MX), a purine (B94841) alkaloid, is a significant metabolite of the widely consumed methylxanthines, caffeine (B1668208) and theobromine (B1682246).[1][2] Primarily recognized for its role as a non-selective adenosine (B11128) receptor antagonist, 7-MX has garnered considerable interest in the scientific community for its potential therapeutic applications, notably in the management of myopia and gout.[1][2][3] This technical guide provides an in-depth exploration of the metabolic pathways leading to 7-MX formation, its pharmacokinetic profile, physiological effects, and the analytical methodologies employed for its quantification. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development endeavors.

Introduction

This compound, also known as heteroxanthine, is a naturally occurring dimethylxanthine.[2] It is an intermediate in the catabolism of caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine) in humans and other animals.[1][2] Beyond its role as a metabolic byproduct, 7-MX exhibits distinct pharmacological activities, primarily through its competitive antagonism of adenosine receptors.[2] This mechanism of action underpins its investigated therapeutic effects, including the potential to slow the progression of myopia and inhibit the crystallization of monosodium urate in gout.[1][4] This document serves as a comprehensive resource for researchers and professionals in drug development, offering a detailed overview of the current scientific understanding of this compound.

Metabolic Pathways of this compound Formation

The formation of this compound is a key step in the hepatic metabolism of caffeine and theobromine, primarily catalyzed by the cytochrome P450 enzyme system, particularly CYP1A2.[5]

Metabolism of Caffeine

Caffeine undergoes a series of demethylation reactions. The primary pathways leading to the formation of this compound involve:

  • N3-demethylation of Theobromine: Caffeine is first demethylated at the N1 position to yield theobromine. Theobromine is then further demethylated at the N3 position to form this compound.

  • N1-demethylation of Paraxanthine (B195701): Alternatively, caffeine can be demethylated at the N3 position to form paraxanthine (1,7-dimethylxanthine). Paraxanthine is subsequently demethylated at the N1 position to yield this compound.

Metabolism of Theobromine

Theobromine is a direct precursor to this compound. The primary metabolic conversion is the demethylation at the N3 position, resulting in the formation of this compound. In humans, a significant portion of ingested theobromine is metabolized to this compound, which is then excreted in the urine.[6]

Metabolic Pathway of Caffeine and Theobromine to this compound Caffeine Caffeine (1,3,7-Trimethylxanthine) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine N1-demethylation (CYP1A2) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine N3-demethylation (CYP1A2) Seven_MX This compound Theobromine->Seven_MX N3-demethylation Paraxanthine->Seven_MX N1-demethylation

Figure 1: Metabolic conversion of caffeine and theobromine to this compound.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been investigated in both humans and animal models, providing valuable data for assessing its therapeutic potential and safety.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound following oral administration of caffeine, theobromine, or 7-MX itself.

Table 1: Pharmacokinetic Parameters of this compound in Humans

Precursor AdministeredDoseCmax (µM)Tmax (h)t1/2 (h)Reference
Caffeine5-8 mg/kg~1.54-8~3-5[7]
Theobromine10 mg/kg~152-4~7.2[7]
This compound400 mg~20~1.5~3.3[1]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelPrecursor AdministeredDoseCmax (µM)Tmax (h)t1/2 (h)Reference
Rat (Sprague Dawley)This compound30 mg/kg~300.5~1.4[1]
RabbitThis compound30 mg/kg~70~1~1[1]
ChickenThis compound30 mg/kg (oral)Not ReportedNot ReportedNot Reported[8]
Rhesus MonkeyThis compound100 mg/kg (oral)Not ReportedNot ReportedNot Reported[9]

Physiological Effects and Mechanism of Action

The primary mechanism of action of this compound is its antagonism of adenosine receptors. This interaction is responsible for its most significant physiological effects.

Adenosine Receptor Antagonism

7-MX is a non-selective antagonist of all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[10] Adenosine is a ubiquitous signaling molecule involved in numerous physiological processes, including neurotransmission, inflammation, and cellular metabolism. By blocking adenosine receptors, 7-MX can modulate these processes.

Adenosine Receptor Antagonism by this compound cluster_receptor Adenosine Receptor A1 A1 Physiological_Response Downstream Physiological Response A1->Physiological_Response Signal Transduction A2A A2A A2A->Physiological_Response Signal Transduction A2B A2B A2B->Physiological_Response Signal Transduction A3 A3 A3->Physiological_Response Signal Transduction Seven_MX This compound Seven_MX->A1 Antagonizes Seven_MX->A2A Antagonizes Seven_MX->A2B Antagonizes Seven_MX->A3 Antagonizes Adenosine Adenosine Adenosine->A1 Activates Adenosine->A2A Activates Adenosine->A2B Activates Adenosine->A3 Activates

Figure 2: General mechanism of this compound as an adenosine receptor antagonist.

Effects on Myopia

A growing body of evidence from animal studies and clinical trials suggests that this compound can slow the progression of myopia (nearsightedness).[4][9] The proposed mechanism involves the modulation of scleral remodeling. By blocking adenosine receptors in the sclera, 7-MX is thought to increase collagen production and fibril diameter, thereby strengthening the scleral tissue and resisting axial elongation of the eye, which is the primary cause of myopia.[9]

Effects on Gout

This compound has been shown to inhibit the crystallization of monosodium urate, the causative agent of gout.[1] This effect is attributed to the ability of 7-MX to interfere with the nucleation and growth of urate crystals. This suggests a potential therapeutic role for 7-MX in the prevention and management of gout.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound in Plasma by HPLC-MS/MS

This protocol describes a general method for the sensitive and specific quantification of this compound in plasma samples.

5.1.1. Sample Preparation

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. HPLC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be determined based on the instrument and standards.)

HPLC-MS/MS Workflow for this compound Quantification Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection LC_Separation Liquid Chromatography (C18 Column) HPLC_Injection->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 3: Workflow for the quantification of this compound in plasma.

Animal Model of Form-Deprivation Myopia

This protocol outlines a general procedure for inducing and evaluating the effect of this compound on form-deprivation myopia in a guinea pig model.[9]

5.2.1. Animal Preparation and Myopia Induction

  • Use three-week-old pigmented guinea pigs.

  • Measure baseline refractive error and axial length of both eyes using a retinoscope and an A-scan ultrasonograph, respectively.

  • Randomly assign animals to a control group and a 7-MX treated group.

  • To induce myopia, cover one eye of each animal with a translucent occluder (diffuser). The contralateral eye serves as a control.

5.2.2. Treatment

  • Administer this compound (e.g., 300 mg/kg body weight) orally to the treated group once daily for the duration of the experiment (e.g., 3 weeks).[9]

  • Administer a vehicle control (e.g., 0.5% carboxymethylcellulose) to the control group.

5.2.3. Outcome Measures

  • Measure refractive error and axial length weekly.

  • At the end of the experiment, euthanize the animals and enucleate the eyes.

  • Dissect the sclera and analyze for collagen concentration and fibril diameter using transmission electron microscopy.

Signaling Pathways in More Detail

Recent research has begun to elucidate the specific signaling pathways through which this compound exerts its effects, particularly in the context of myopia. One area of focus is the interaction between adenosine A2A receptors (ADORA2A) and dopamine (B1211576) D2 receptors (DRD2).

ADORA2A-DRD2 Heterodimer Pathway

In retinal pigment epithelial (RPE) cells, ADORA2A and DRD2 can form heterodimers. In this complex, ADORA2A activation can inhibit DRD2 signaling. This compound, by antagonizing ADORA2A, can disinhibit DRD2, leading to increased downstream signaling which is thought to be protective against myopia progression.

ADORA2A-DRD2 Signaling Pathway cluster_membrane Cell Membrane cluster_heterodimer ADORA2A-DRD2 Heterodimer ADORA2A ADORA2A DRD2 DRD2 ADORA2A->DRD2 Inhibits Downstream Downstream Signaling (e.g., ERK pathway) Inhibits Myopia Progression DRD2->Downstream Seven_MX This compound Seven_MX->ADORA2A Antagonizes Adenosine Adenosine Adenosine->ADORA2A Activates Dopamine Dopamine Dopamine->DRD2 Activates

Figure 4: Proposed signaling pathway of 7-MX via ADORA2A-DRD2 heterodimers.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite of caffeine and theobromine with significant therapeutic potential. Its role as a non-selective adenosine receptor antagonist provides a mechanistic basis for its observed effects on myopia and gout. The data presented in this technical guide, including metabolic pathways, pharmacokinetic parameters, and detailed experimental protocols, offer a solid foundation for researchers and drug development professionals.

Future research should focus on further elucidating the downstream signaling pathways affected by 7-MX in different tissues. The development of selective agonists and antagonists for adenosine receptor subtypes will be crucial in dissecting the specific contributions of each receptor to the physiological effects of this compound. Furthermore, long-term clinical trials are necessary to fully establish the efficacy and safety of 7-MX as a therapeutic agent for myopia and other conditions. The optimization of drug delivery systems to maintain stable therapeutic concentrations could also enhance its clinical utility.

References

Chemical structure and properties of 7-Methylxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylxanthine (7-MX), a purine (B94841) alkaloid and a primary metabolite of caffeine (B1668208) and theobromine (B1682246), is a compound of significant interest in the scientific and pharmaceutical communities.[1][2] Known chemically as 7-methyl-3H-purine-2,6-dione, it acts as a non-selective adenosine (B11128) receptor antagonist.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, metabolism, and toxicology of this compound. It includes detailed experimental protocols for its synthesis, purification, and analysis, along with structured data tables for easy reference and visual diagrams of key biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a xanthine (B1682287) derivative where a methyl group is attached to the nitrogen at the 7-position of the purine ring.[2][3] This structural feature is key to its biological activity and physicochemical characteristics.

Chemical Structure

The chemical structure of this compound is illustrated below.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueReference
IUPAC Name 7-methyl-3H-purine-2,6-dione[1][2]
Other Names Heteroxanthine, 7-MX[1][4]
CAS Number 552-62-5[1][4]
Molecular Formula C₆H₆N₄O₂[1][5]
Molecular Weight 166.14 g/mol [1][2]
Melting Point ≥300 °C[2][5]
logP -0.89[2]
Water Solubility 18070 mg/L (estimated at 25 °C)[6]
pKa 8.33[7]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataDetailsReference
¹H NMR (600 MHz, 5% DMSO) δ 11.45 (1H, s, NH), 10.83 (1H, s, NH), 7.88 (1H, s, CH), 3.86 (3H, s, CH₃)[8][9]
¹³C NMR Data available from various sources.[8]
Mass Spectrometry MS and MS/MS data are available for identification and quantification.[10]

Pharmacology and Mechanism of Action

The primary pharmacological effect of this compound is its role as a non-selective antagonist of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[1][11] By blocking these receptors, 7-MX interferes with the signaling pathways of adenosine, a neuromodulator with generally inhibitory effects in the central nervous system.[12] This antagonism leads to various physiological responses, including CNS stimulation.[12]

Adenosine Receptor Antagonism Signaling Pathway

The diagram below illustrates the general mechanism of adenosine receptor antagonism by this compound. Adenosine binding to its G-protein coupled receptors (GPCRs) typically modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.[13] 7-MX competitively binds to these receptors, preventing adenosine-mediated signaling.[11]

adenosine_pathway cluster_membrane Cell Membrane Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) G_Protein G-Protein Adenosine_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->Adenosine_Receptor Binds 7_MX This compound 7_MX->Adenosine_Receptor Blocks ATP ATP ATP->AC Cellular_Response Cellular_Response cAMP->Cellular_Response Leads to

Caption: Adenosine receptor antagonism by this compound.

Metabolism and Pharmacokinetics

This compound is a significant metabolite of the widely consumed methylxanthines, caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine).[1][2] The metabolism primarily occurs in the liver, catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[14][15]

Metabolic Pathway from Caffeine and Theobromine

The metabolic conversion of caffeine and theobromine to this compound involves demethylation reactions. This compound can then be further metabolized to 7-methyluric acid.[1]

metabolism_pathway Caffeine Caffeine (1,3,7-Trimethylxanthine) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (N1-demethylation) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (N3-demethylation) 7_MX This compound Theobromine->7_MX CYP1A2 (N3-demethylation) Paraxanthine->7_MX CYP1A2 (N1-demethylation) 7_MUA 7-Methyluric Acid 7_MX->7_MUA Xanthine Oxidase Excretion Excretion 7_MX->Excretion 7_MUA->Excretion research_workflow cluster_synthesis Synthesis & Purification cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Synthesis Synthesis (Chemical or Biosynthesis) Purification Purification (e.g., Prep-HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (Receptor Binding, Cell Viability) Characterization->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo Toxicology Toxicology Studies (Acute, Chronic, Genotoxicity) In_Vivo->Toxicology Phase_I Phase I Trials (Safety, PK in Humans) Toxicology->Phase_I Phase_II Phase II Trials (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III

References

An In-depth Technical Guide on 7-Methylxanthine's Role as an Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylxanthine (7-MX), also known as heteroxanthine, is a purine (B94841) alkaloid and a primary active metabolite of the widely consumed methylxanthines, caffeine (B1668208) and theobromine.[1] Its core mechanism of action is characterized as a non-selective, competitive antagonist of adenosine (B11128) receptors.[1] This activity places 7-MX in a class of compounds that modulate a wide array of physiological processes, given the ubiquitous nature of the adenosine signaling system. While structurally similar to caffeine and theophylline, 7-MX presents a unique pharmacological profile that has garnered significant interest, particularly for its potential therapeutic application in slowing the progression of myopia.[1][2][3]

This guide provides a comprehensive technical overview of 7-MX's interaction with the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), detailing its mechanism of action, binding affinities, effects on downstream signaling pathways, and the standard experimental protocols used for its characterization.

Adenosine Receptors: A Brief Overview

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse effects of the endogenous nucleoside adenosine. They are critical regulators in the central nervous, cardiovascular, and immune systems. The four subtypes are broadly categorized based on their coupling to G proteins and subsequent effect on the enzyme adenylyl cyclase:

  • A₁ and A₃ Receptors: These subtypes typically couple to inhibitory G proteins (Gᵢ/Gₒ). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).

  • A₂ₐ and A₂ₑ Receptors: These subtypes couple to stimulatory G proteins (Gₛ). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4]

Quantitative Analysis of this compound's Binding Affinity

This compound is generally characterized as a non-selective adenosine receptor antagonist with micromolar affinity.[5] Direct, comprehensive binding affinity (Kᵢ) data for 7-MX across all human adenosine receptor subtypes is not extensively documented in a single source. However, studies of related methylxanthines provide a strong basis for understanding its general potency.

One study noted that in rat cerebral cortical membranes, this compound was a less potent A₁ antagonist than caffeine or theophylline.[6] Generally, simple alkylxanthines exhibit micromolar affinities for human A₁, A₂ₐ, A₂ₑ, and A₃ receptors.[5] The presence of the 7-methyl group, when compared to an unmethylated derivative, can lead to a significant decrease in A₁ affinity, thereby increasing relative selectivity for A₂ receptors.[5]

For context, the binding affinities of closely related, well-characterized methylxanthines are provided below. It is anticipated that 7-MX possesses affinities within a similar micromolar range.

Table 1: Adenosine Receptor Binding Affinities (Kᵢ, µM) of Reference Methylxanthines

Compound A₁ Receptor A₂ₐ Receptor A₂ₑ Receptor A₃ Receptor Species / Tissue Reference
Theophylline 14 µM 19 µM - - Rat Brain [7]
Caffeine 41 µM 43 µM - - Rat Brain [7]
Paraxanthine ~50 µM ~30 µM - - Rat Brain [6]

| This compound | Less potent than caffeine | - | - | - | Rat Cortex |[6] |

Note: Data is compiled from various sources and experimental conditions may differ. The table serves as a contextual reference for the expected potency of this compound.

Signaling Pathways and Mechanism of Action

As a competitive antagonist, 7-MX binds to the adenosine receptor at the same site as the endogenous agonist, adenosine. However, this binding event does not induce the conformational change necessary for G protein coupling and activation. Consequently, 7-MX blocks adenosine-mediated signaling, effectively inhibiting both the Gᵢ- and Gₛ-coupled pathways.

Visualizing Adenosine Receptor Signaling

The canonical signaling pathways modulated by adenosine are depicted below. Activation of A₁/A₃ receptors inhibits adenylyl cyclase, reducing cAMP levels, while activation of A₂ₐ/A₂ₑ receptors stimulates adenylyl cyclase, increasing cAMP.

Adenosine_Signaling cluster_A2 Gs-Coupled Pathway cluster_A1 Gi-Coupled Pathway A2_Receptor A₂ₐ / A₂ₑ Receptor Gs Gs Protein A2_Receptor->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc Catalyzes ATP_A2 ATP ATP_A2->AC_stim A1_Receptor A₁ / A₃ Receptor Gi Gi Protein A1_Receptor->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Catalyzes ATP_A1 ATP ATP_A1->AC_inhib Adenosine Adenosine (Agonist) Adenosine->A2_Receptor Adenosine->A1_Receptor

Canonical Gs and Gi signaling pathways of adenosine receptors.
Visualizing the Antagonistic Mechanism of this compound

7-MX physically occupies the receptor's binding pocket, preventing adenosine from binding and activating its downstream G protein cascade. This blockade is the fundamental principle of its action.

Antagonist_Mechanism Receptor Adenosine Receptor G_Protein G Protein (Inactive) Receptor->G_Protein No Activation Downstream Downstream Signaling (e.g., Adenylyl Cyclase) G_Protein->Downstream No Effect Adenosine Adenosine Adenosine->Receptor Cannot Bind Methylxanthine This compound Methylxanthine->Receptor Binds & Blocks

Competitive antagonism by this compound at an adenosine receptor.

Experimental Protocols for Characterization

The antagonist properties of 7-MX are determined through a combination of binding and functional assays.

Protocol: Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity (Kᵢ) of 7-MX for a specific adenosine receptor subtype by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and calculate the inhibition constant (Kᵢ) of 7-MX.

  • Materials:

    • Membrane Preparations: Cell membranes from a stable cell line (e.g., HEK-293, CHO) expressing a high density of the target human adenosine receptor subtype.

    • Radioligand: A subtype-selective radiolabeled antagonist or agonist (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).

    • Test Compound: this compound, serially diluted.

    • Non-specific Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., theophylline) to define non-specific binding.

    • Assay Buffer: Typically 50 mM Tris-HCl with MgCl₂.

    • Adenosine Deaminase (ADA): Enzyme added to degrade any endogenous adenosine in the preparation.

    • Filtration System: Glass fiber filter mats and a vacuum filtration manifold.

    • Scintillation Counter: For quantifying radioactivity.

  • Methodology:

    • Assay Preparation: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand (typically near its K₋ value), and assay buffer.

    • Compound Addition: Add varying concentrations of 7-MX to the "test" wells. Add buffer alone for "total binding" wells and the non-specific control for "non-specific binding" wells.

    • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.

    • Termination & Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filter mat. This separates the membrane-bound radioligand from the unbound fraction.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity of each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 7-MX.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol: Functional cAMP Accumulation Assay

This assay measures the functional potency of 7-MX by quantifying its ability to inhibit the cAMP response induced by an adenosine receptor agonist.

  • Objective: To determine the functional IC₅₀ of 7-MX in a cell-based system.

  • Materials:

    • Cell Line: A whole-cell line stably expressing the target adenosine receptor (e.g., HEK-293-hA₂ₐR).

    • Agonist: A known adenosine receptor agonist (e.g., NECA).

    • Antagonist: this compound, serially diluted.

    • PDE Inhibitor: A phosphodiesterase inhibitor, such as IBMX, is crucial to prevent the degradation of cAMP and amplify the signal.

    • cAMP Detection Kit: A homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescent biosensor assay.

  • Methodology:

    • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

    • Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing the PDE inhibitor. Add the serially diluted 7-MX to the wells and pre-incubate for 15-30 minutes.

    • Agonist Stimulation: Add a fixed concentration of the agonist (typically its EC₈₀ concentration) to stimulate cAMP production. For assays with Gᵢ-coupled receptors (A₁/A₃), cells are co-stimulated with forskolin (B1673556) (an adenylyl cyclase activator) and the agonist; the antagonist's effect is measured as a reversal of the agonist's inhibition of the forskolin response.

    • Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.

    • Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions using a compatible plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured signal (e.g., HTRF ratio) against the log concentration of 7-MX.

    • Normalize the data, with the response to the agonist alone representing 0% inhibition and the basal (unstimulated) response representing 100% inhibition.

    • Fit the normalized data using a non-linear regression model to determine the IC₅₀ value, which represents the concentration of 7-MX required to inhibit 50% of the agonist-stimulated cAMP response.

Standard Experimental Workflow

The characterization of a potential antagonist like 7-MX follows a logical progression from initial binding studies to functional confirmation.

Experimental_Workflow start Start: Characterize This compound cell_culture 1. Cell Line Maintenance (HEK-293 expressing hAR) start->cell_culture membranes 2. Membrane Preparation cell_culture->membranes functional_assay 3. Functional cAMP Assay (Whole Cells) cell_culture->functional_assay binding_assay 3. Radioligand Binding Assay (Competitive Displacement) membranes->binding_assay binding_analysis 4. Data Analysis (Determine IC₅₀, Calculate Kᵢ) binding_assay->binding_analysis final_analysis 5. Final Profile Generation (Potency & Selectivity Assessment) binding_analysis->final_analysis functional_analysis 4. Data Analysis (Determine functional IC₅₀) functional_assay->functional_analysis functional_analysis->final_analysis

Workflow for determining the antagonist profile of this compound.

Conclusion

This compound functions as a non-selective, competitive antagonist of all four adenosine receptor subtypes, with an expected binding affinity in the micromolar range. Its mechanism involves the direct blockade of adenosine binding, thereby inhibiting both Gₛ- and Gᵢ-mediated signaling cascades that regulate intracellular cAMP levels. The precise characterization of its potency and selectivity relies on standardized in vitro pharmacological assays, including radioligand binding and functional cAMP measurements. This profile makes 7-MX a valuable pharmacological tool for studying the adenosine system and a compound of interest for therapeutic development, most notably in the field of ophthalmology.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of 7-Methylxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylxanthine (7-MX), a naturally occurring purine (B94841) alkaloid, holds significant interest in the fields of biochemistry, pharmacology, and drug development. As a key intermediate in the biosynthesis of the widely consumed methylxanthines, caffeine (B1668208) and theobromine (B1682246), its presence in various plant species provides a window into these metabolic pathways. Furthermore, 7-MX itself exhibits biological activities that are of growing interest to the scientific community. This technical guide provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies for this compound, tailored for researchers and professionals in the life sciences.

Natural Sources and Occurrence

This compound is primarily found as a minor alkaloid in several plant species known for their production of other methylxanthines, such as caffeine and theobromine. Its occurrence is intrinsically linked to the biosynthetic pathways of these more abundant compounds.

Key Natural Sources:

  • Cacao (Theobroma cacao): this compound is present in cacao beans and their products, such as chocolate liquor.[1][2] It is considered an intermediate in the biosynthesis of theobromine, the principal methylxanthine in cacao.[1] While theobromine and caffeine are found in significant quantities, the concentration of this compound is considerably lower.

  • Tea (Camellia sinensis): Tea leaves are a well-known source of caffeine, and this compound is a precursor in its biosynthetic pathway.[3] Its concentration in tea leaves is generally low compared to caffeine.

  • Coffee (Coffea spp.): Coffee beans contain caffeine as the major methylxanthine. This compound is an intermediate in the caffeine biosynthesis pathway in coffee plants.[4]

Metabolic Occurrence:

Beyond its presence in plants, this compound is also a significant metabolite of caffeine and theobromine in humans and other mammals.[5] After consumption of caffeinated or theobromine-rich products, these compounds are metabolized in the liver, leading to the formation of various dimethyl and monomethylxanthines, including this compound.[5]

Quantitative Data on Methylxanthine Content

Quantifying the precise amount of this compound in natural sources is challenging due to its typically low concentrations compared to other methylxanthines. The following tables summarize the available data for major methylxanthines to provide context, and highlight the limited quantitative information specifically for this compound.

Table 1: Quantitative Data of Major Methylxanthines in Natural Sources

Natural SourcePlant PartTheobromine Content (mg/g dry weight)Caffeine Content (mg/g dry weight)This compound ContentReference
Theobroma cacao Beans (unfermented)10.88 - 14.491.65 - 4.10Not typically quantified[6]
Beans (fermented)~21~4Qualitatively identified[2]
Camellia sinensis Black Tea Leaves1.64 - 1.6932.8 - 36.6Not typically quantified
Green Tea LeavesNot typically quantified17.65 - 36.82Not typically quantified[7]
Coffea arabica Green Beans0.048 - 0.0949 - 14Not typically quantified[8]
Coffea canephora Green BeansNot typically quantified17 - 21Not typically quantified[8]

Note: The concentration of methylxanthines can vary significantly based on factors such as plant variety, growing conditions, harvesting time, and processing methods.

Experimental Protocols

The analysis of this compound in natural matrices typically involves extraction followed by chromatographic separation and detection. The following protocols are adapted from established methods for methylxanthine analysis and can be optimized for the specific quantification of this compound.

Protocol 1: Extraction and HPLC-UV Analysis of this compound from Cacao Beans

This protocol is adapted from methods used for the analysis of major methylxanthines in cacao.

1. Sample Preparation: a. Freeze-dry fresh cacao beans and grind them into a fine powder. b. Defat the cacao powder by Soxhlet extraction with petroleum ether for 6-8 hours. c. Air-dry the defatted powder to remove any residual solvent.

2. Extraction: a. Weigh 1 g of the defatted cacao powder into a 50 mL centrifuge tube. b. Add 20 mL of a boiling 80:20 (v/v) water/methanol (B129727) solution. c. Vortex the mixture for 1 minute and then place it in a shaking water bath at 80°C for 30 minutes. d. Centrifuge the mixture at 4000 rpm for 15 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC-UV Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 70:30 v/v) with 0.1% formic acid. The gradient may need to be optimized to achieve good resolution of this compound from other components. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: UV detector at 273 nm. f. Quantification: Prepare a calibration curve using a certified standard of this compound.

Protocol 2: Extraction and LC-MS/MS Analysis of this compound from Tea Leaves

This protocol utilizes the high sensitivity and selectivity of LC-MS/MS for the detection of low-concentration analytes.

1. Sample Preparation: a. Dry fresh tea leaves at 60°C for 24 hours and grind to a fine powder.

2. Extraction: a. Weigh 0.5 g of the powdered tea leaves into a 15 mL centrifuge tube. b. Add 10 mL of 70% (v/v) methanol. c. Sonicate the mixture for 30 minutes in a water bath. d. Centrifuge at 5000 rpm for 10 minutes. e. Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

3. LC-MS/MS Analysis: a. LC System: A high-performance liquid chromatography system. b. Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). c. Mobile Phase: A gradient elution using:

  • Solvent A: Water with 0.1% formic acid.
  • Solvent B: Acetonitrile with 0.1% formic acid.
  • A typical gradient could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B. d. Flow Rate: 0.3 mL/min. e. Injection Volume: 5 µL. f. Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. g. MS/MS Parameters:
  • Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 167 → 110).
  • Optimize cone voltage and collision energy for maximum sensitivity. h. Quantification: Use a calibration curve prepared with a this compound standard. An internal standard (e.g., ¹³C-labeled this compound) is recommended for accurate quantification.

Signaling and Metabolic Pathways

This compound plays a crucial role as an intermediate in the primary biosynthetic pathway of caffeine in plants. Understanding this pathway is essential for metabolic engineering and for interpreting the occurrence of this compound in natural sources.

caffeine_biosynthesis Xanthosine (B1684192) Xanthosine 7-Methylxanthosine 7-Methylxanthosine Xanthosine->7-Methylxanthosine Xanthosine N-methyltransferase This compound This compound 7-Methylxanthosine->this compound N-methylnucleosidase Theobromine Theobromine This compound->Theobromine Theobromine synthase (caffeine synthase) Caffeine Caffeine Theobromine->Caffeine Caffeine synthase

Caffeine Biosynthesis Pathway

This diagram illustrates the main biosynthetic route from xanthosine to caffeine, where this compound is a key intermediate. The enzymes responsible for each step are indicated.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the analysis of this compound from a plant matrix.

experimental_workflow start Plant Material (e.g., Cacao Beans, Tea Leaves) prep Sample Preparation (Drying, Grinding, Defatting) start->prep extraction Extraction (e.g., Hot Water/Methanol, Sonication) prep->extraction cleanup Sample Cleanup (Centrifugation, Filtration) extraction->cleanup analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) cleanup->analysis quant Data Analysis & Quantification analysis->quant

Analytical Workflow for 7-MX

This workflow provides a high-level overview of the steps involved, from sample collection to final data analysis, in determining the concentration of this compound in a given natural source.

Conclusion

This compound is a naturally occurring alkaloid of significant biochemical and potential pharmacological importance. While its presence is confirmed in key dietary plants such as cacao, tea, and coffee, it exists as a minor component, making its quantification challenging. The methodologies outlined in this guide provide a robust framework for researchers to extract, identify, and quantify this compound from various natural sources. Further research is warranted to fully elucidate the quantitative distribution of this compound across a wider range of plant species and to explore its full spectrum of biological activities.

References

The Pharmacological Significance of 7-Methylxanthine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the mechanisms, therapeutic potential, and experimental data surrounding 7-Methylxanthine (7-MX), a promising metabolite with significant pharmacological activity. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of 7-MX.

Executive Summary

This compound (7-MX), a primary metabolite of caffeine (B1668208) and theobromine (B1682246), is emerging as a molecule of significant pharmacological interest.[1][2][3] Initially viewed as a simple byproduct of dietary methylxanthine metabolism, recent research has illuminated its intrinsic biological activities and therapeutic potential. This technical guide provides a detailed overview of the current understanding of 7-MX, focusing on its mechanisms of action, preclinical and clinical data, and experimental methodologies. The primary therapeutic application currently under investigation is its role in slowing the progression of myopia (nearsightedness).[2][4][5] Additionally, its potential in preventing renal calculi and its favorable safety profile compared to other methylxanthines are noteworthy.[6][7] This document consolidates key quantitative data, outlines experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for the scientific community.

Molecular Mechanisms of Action

The pharmacological effects of 7-MX are attributed to its interaction with multiple molecular targets. The two primary mechanisms are its role as a non-selective adenosine (B11128) receptor antagonist and as an inhibitor of phosphodiesterase (PDE) enzymes.[6][8]

Adenosine Receptor Antagonism

7-MX acts as a non-selective antagonist at adenosine receptors (ADORs).[2][4][6] This means it binds to adenosine receptor subtypes without a strong preference, thereby blocking the effects of endogenous adenosine.[6] Adenosine is a ubiquitous signaling molecule involved in numerous physiological processes, including neurotransmission, smooth muscle contraction, and inflammation. By antagonizing these receptors, 7-MX can modulate these downstream effects. The specific receptor subtypes involved in its therapeutic effects, particularly in myopia, are still under investigation.[4] In the context of myopia, it is hypothesized that 7-MX's action on adenosine receptors in the retina, retinal pigment epithelium (RPE), choroid, or sclera may influence the signaling cascades that control eye growth.[4][9]

Phosphodiesterase (PDE) Inhibition

Similar to other methylxanthines, 7-MX inhibits phosphodiesterase (PDE) enzymes.[6][8] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways.[6][8] By inhibiting PDEs, 7-MX leads to an accumulation of intracellular cAMP and cGMP.[6][8] This can result in a range of cellular responses, including smooth muscle relaxation and modulation of inflammatory processes.[8][10]

Simplified Signaling Pathway of this compound ADOR Adenosine Receptor (ADOR) AC Adenylyl Cyclase (AC) ADOR->AC Inhibition Adenosine Adenosine Adenosine->ADOR Agonism MX7 This compound (7-MX) MX7->ADOR Antagonism PDE Phosphodiesterase (PDE) MX7->PDE Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Degradation Response Cellular Response (e.g., Reduced Scleral Remodeling) PKA->Response Phosphorylation

Caption: Simplified signaling pathway of this compound.

Therapeutic Application in Myopia Control

The most significant and well-researched therapeutic application of 7-MX is in the management of myopia.[2][4][5] Myopia, or nearsightedness, is a growing global health concern, and effective treatments to slow its progression are needed.[4] 7-MX has emerged as a promising oral therapeutic candidate.[4]

Preclinical Evidence

A series of animal studies have demonstrated the efficacy of 7-MX in reducing the progression of experimentally induced myopia.[4] These studies have shown that 7-MX can reduce axial elongation and prevent scleral thinning, which are key pathological features of myopia.[4]

Table 1: Summary of Preclinical Studies on 7-MX in Myopia Models

Animal ModelDosageDurationKey FindingsReference(s)
Rabbit30 mg/kg/day10 weeksIncreased posterior scleral collagen concentration and fibril diameter.[4]
Guinea Pig300 mg/kg/day3 weeksReduced form-deprivation myopia and axial eye growth; prevented scleral and collagen fibril thinning.[4]
Rhesus Monkey100 mg/kg twice daily5 monthsReduced induced axial myopia.[4]
Clinical Evidence

Clinical trials in children with myopia have provided evidence for the efficacy of 7-MX in slowing down myopia progression.[2][4][5] Oral administration of 7-MX has been associated with a statistically significant reduction in both the rate of myopic progression and axial elongation.[5][11]

Table 2: Summary of Clinical Studies on 7-MX for Myopia Control

Study DesignNumber of ParticipantsAge Range (years)DosageDurationKey FindingsReference(s)
Randomized, double-masked, placebo-controlled778-13400 mg/day12 monthsReduced axial elongation by 0.04 mm compared to placebo.[4]
36-month pilot study68Mean 11.3400 mg once or twice daily24 months (treatment)Reduced eye elongation and myopia progression during treatment periods.[12]
Longitudinal analysis of clinical data7117-150-1200 mg/dayAverage 3.6 yearsDose-dependent reduction in myopia progression and axial elongation.[5]

Pharmacokinetics and Metabolism

7-MX is a metabolite of caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine).[2][3] In humans, the metabolism of these widely consumed methylxanthines in the liver by cytochrome P450 enzymes leads to the formation of 7-MX.[6]

Metabolic Pathway of this compound Caffeine Caffeine (1,3,7-Trimethylxanthine) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine N1-demethylation (NdmA) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine N3-demethylation Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline N7-demethylation MX7 This compound Theobromine->MX7 N3-demethylation (NdmB) Paraxanthine->MX7 N1-demethylation Xanthine Xanthine MX7->Xanthine N7-demethylation (NdmCDE)

Caption: Metabolic pathway of this compound.

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in both animals and humans to characterize the absorption, distribution, metabolism, and excretion of 7-MX.

Table 3: Pharmacokinetic Parameters of 7-MX

SpeciesDoseCmaxTmaxt1/2Reference(s)
Rat (Sprague Dawley)30 mg/kg (oral)~30 µM30 min~1.4 h[3][13]
Human (adult)400 mg (oral)~20 µmol/L-200 min[3]
Rabbit30 mg/kg (oral)~70 µmol/L-~1 h[3]

Safety and Toxicology

Preclinical studies have consistently demonstrated a favorable safety profile for 7-MX, particularly when compared to other methylxanthines like caffeine and theobromine.[7][14]

  • Acute Toxicity: In acute toxicity studies in rodents, 7-MX showed no mortality or signs of toxicity at doses up to 2000 mg/kg.[7][14] In contrast, mortality was observed in groups treated with caffeine and theobromine at similar doses.[7][14] Based on these findings, 7-MX is classified as a Globally Harmonized System (GHS) category 5 drug, with an LD50 >2000–5000 mg/kg.[7][14]

  • Repeated Dose Toxicity: A 28-day repeated-dose oral toxicity study in rats established a no-observed-adverse-effect level (NOAEL) of up to 1000 mg/kg.[7][14]

  • Genotoxicity and Mutagenicity: In vivo studies in Wistar rats using comet, chromosomal aberration, and micronucleus assays, as well as in vitro Ames tests, have shown 7-MX to be non-genotoxic and non-mutagenic.[15][16]

  • Cellular Toxicity: Cellular toxicity evaluations in various cell lines have further supported the non-toxic nature of 7-MX.[7][14]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the effects of 7-MX.

Animal Models of Myopia
  • Form-Deprivation Myopia: This is a commonly used method to induce myopia in animal models.

    • Procedure: One eye of the animal is covered with a diffuser or goggle to deprive it of clear form vision. The contralateral eye serves as a control.

    • Species: Guinea pigs and rabbits have been used in 7-MX studies.[4]

    • Drug Administration: 7-MX is typically administered orally via gavage or in drinking water.[4]

    • Outcome Measures: Refractive error is measured using retinoscopy, and axial length is measured using A-scan ultrasonography or optical coherence tomography. Scleral tissue is collected for histological and biochemical analysis (e.g., collagen content and fibril diameter).[4]

Clinical Trials in Children
  • Study Design: Randomized, double-masked, placebo-controlled trials are the gold standard for evaluating the efficacy of 7-MX.[4]

    • Participants: Children within a specific age range (e.g., 8-13 years) with documented myopia and a minimum rate of progression are recruited.[17]

    • Intervention: Participants are randomized to receive either 7-MX tablets or a placebo for a defined period (e.g., 12 months).[4]

    • Outcome Measures: The primary outcomes are the change in spherical equivalent refraction (measured by cycloplegic autorefraction) and the change in axial length (measured by optical biometry).[12] Safety is monitored through regular check-ups and reporting of any adverse events.[12]

Analytical Methods for 7-MX Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for the separation, identification, and quantification of 7-MX in biological samples and pharmaceutical formulations.[18][19]

    • Stationary Phase: A reverse-phase C18 column is commonly used.[18]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., water with acetic or formic acid) is typically employed.[18][19]

    • Detection: UV detection is a common method for quantifying 7-MX. For higher sensitivity and specificity, mass spectrometry (MS) can be coupled with HPLC (LC-MS).[20]

General Experimental Workflow for 7-MX Analysis cluster_sample Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Extraction Extraction / Deproteinization Sample->Extraction HPLC HPLC System (Pump, Injector, Column) Extraction->HPLC Injection Detector Detector (UV or Mass Spectrometer) HPLC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Quantification (Peak Area vs. Standard Curve) Chromatogram->Quantification Result Result Quantification->Result Final Concentration

Caption: General experimental workflow for 7-MX analysis.

Future Directions and Conclusion

This compound represents a paradigm shift in the potential management of myopia, offering a systemic therapeutic option with a favorable safety profile. While the current evidence is compelling, further research is warranted. Large-scale, multicenter, randomized controlled trials are necessary to unequivocally establish the causality and determine the optimal dosing regimen for myopia control.[5][11]

Investigations into the precise molecular mechanisms, including the specific adenosine receptor subtypes and PDE isoforms involved, will pave the way for the development of more targeted and potent second-generation therapies. Furthermore, exploring the therapeutic potential of 7-MX in other conditions, such as the prevention of renal calculi, presents an exciting avenue for future research.

References

7-Methylxanthine: An In-Depth Technical Guide to its Genotoxicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylxanthine (7-MX), a primary metabolite of caffeine (B1668208) and theobromine (B1682246), is under investigation as a therapeutic agent, notably for the treatment of myopia.[1] As with any drug candidate intended for systemic administration, a thorough evaluation of its genotoxic and mutagenic potential is a critical component of its safety assessment. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity profile of this compound, summarizing key experimental findings, detailing methodologies, and exploring potential molecular mechanisms. The available evidence from a standard battery of in vitro and in vivo assays indicates that this compound is non-mutagenic and does not exhibit significant genotoxic activity.

Introduction

This compound (7-MX) is a purine (B94841) alkaloid naturally present in the human body as a metabolite of dietary methylxanthines such as caffeine and theobromine.[1] It is being explored for its therapeutic potential, particularly in ophthalmology for controlling the progression of myopia.[2] Given the potential for long-term administration, especially in younger populations, a rigorous assessment of its safety profile, including its potential to cause genetic damage, is imperative.

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, chromosomal alterations, or DNA damage. Mutagenicity is a specific type of genotoxicity that results in heritable changes in the DNA sequence. Regulatory agencies worldwide mandate a battery of genotoxicity tests to identify such hazards before a new drug can be approved for clinical use.

This guide synthesizes the current knowledge on the genotoxicity and mutagenicity of 7-MX, focusing on the results from the Ames bacterial reverse mutation assay, the in vivo mammalian micronucleus test, the in vivo mammalian chromosomal aberration assay, and the in vivo comet assay.

Summary of Genotoxicity and Mutagenicity Data

A comprehensive study by Singh et al. (2023) investigated the genotoxic and mutagenic potential of 7-MX in a series of in vitro and in vivo assays. The key findings from these studies are summarized in the tables below.

Ames Bacterial Reverse Mutation Assay

The Ames test is a widely used in vitro method for detecting gene mutations. The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on the histidine-free medium, forming visible colonies.

The study evaluated 7-MX in Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 mix). The results, as presented in Table 1, show that 7-MX did not induce a significant increase in the number of revertant colonies compared to the vehicle control, indicating a lack of mutagenic activity in this assay.[3]

Table 1: Ames Test Results for this compound

Test StrainMetabolic Activation (S9)7-MX Concentration (µ g/plate )Mean Revertant Colonies ± SDMutagenicity RatioResult
TA98 Without (-S9)Vehicle Control25 ± 2.1-Negative
5027 ± 1.51.08Negative
10026 ± 2.51.04Negative
25028 ± 2.01.12Negative
50029 ± 1.81.16Negative
100030 ± 2.21.20Negative
With (+S9)Vehicle Control35 ± 2.8-Negative
5037 ± 2.51.06Negative
10036 ± 2.11.03Negative
25038 ± 2.91.09Negative
50039 ± 2.41.11Negative
100040 ± 3.11.14Negative
TA100 Without (-S9)Vehicle Control120 ± 5.2-Negative
50125 ± 4.81.04Negative
100123 ± 5.51.03Negative
250128 ± 6.11.07Negative
500130 ± 5.91.08Negative
1000132 ± 6.51.10Negative
With (+S9)Vehicle Control135 ± 7.1-Negative
50139 ± 6.81.03Negative
100137 ± 7.51.01Negative
250142 ± 8.01.05Negative
500145 ± 7.71.07Negative
1000148 ± 8.21.10Negative

Data adapted from Singh et al. (2023).[3] A result is considered positive if a dose-related increase in revertants is observed, and/or a reproducible increase of at least twofold over the background is seen.

In Vivo Mammalian Chromosomal Aberration Assay

This assay identifies substances that cause structural damage to chromosomes in mammalian cells. Wistar rats were treated with 7-MX, and bone marrow cells were examined for chromosomal abnormalities such as stickiness, endoreduplication, and ring chromosomes.

As shown in Table 2, there was a non-significant, dose-dependent increase in the percentage of abnormal chromosomes in the 7-MX treated groups compared to the vehicle control in both the 72-hour and 28-day studies.[3] These findings suggest that 7-MX does not have a significant clastogenic effect in vivo.

Table 2: Chromosomal Aberration in Bone Marrow Cells of Wistar Rats Treated with this compound

Study DurationTreatment GroupTotal Metaphases ExaminedStickinessEndoreduplicationRing ChromosomesTotal Abnormal Chromosomes% Abnormal Chromosomes
72 hours Vehicle Control5022-48
7-MX (250 mg/kg)50212510
7-MX (500 mg/kg)505-3816
28 days Vehicle Control502-3510
7-MX (250 mg/kg)50312612
7-MX (500 mg/kg)50431816
7-MX (1000 mg/kg)50333918

Data adapted from Singh et al. (2023).[3]

In Vivo Mammalian Erythrocyte Micronucleus Assay

The micronucleus test assesses both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss) in vivo. It quantifies the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division in erythroblasts.

In the study by Singh et al. (2023), Wistar rats were administered 7-MX for 72 hours (single dose) and 28 days (repeated dose). The frequency of micronucleated polychromatic erythrocytes (MNPCEs) in bone marrow was evaluated. The results indicated no marked increase in the number of micronucleated cells in the 7-MX treated groups compared to the vehicle control, suggesting that 7-MX is non-mutagenic in this assay.[4]

Note: Specific quantitative data for the micronucleus assay was not available in the referenced source's tables, but the study reported non-significant findings.

In Vivo Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Following treatment with a test substance, cells are embedded in agarose (B213101), lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the extent of DNA damage.

In the investigation of 7-MX, the comet assay was performed on cells from the blood, bone marrow, liver, and lungs of treated Wistar rats. The study measured several parameters of DNA damage, including tail length, % tail DNA, tail moment, and olive tail moment. The results showed a non-significant elevation in these parameters in the 7-MX treated groups compared to the vehicle control.[3]

Table 3: Comet Assay Parameters in Various Organs of Wistar Rats after 72-hour Treatment with this compound (Single Dose)

OrganTreatment GroupTail Length (µm)% Tail DNATail MomentOlive Tail Moment
Blood Vehicle Control2.8 ± 0.43.1 ± 0.51.5 ± 0.22.1 ± 0.3
7-MX (300 mg/kg)3.1 ± 0.53.5 ± 0.61.8 ± 0.32.5 ± 0.4
7-MX (2000 mg/kg)3.5 ± 0.63.9 ± 0.72.1 ± 0.42.9 ± 0.5
Bone Marrow Vehicle Control2.5 ± 0.32.8 ± 0.41.3 ± 0.21.9 ± 0.3
7-MX (300 mg/kg)2.9 ± 0.43.2 ± 0.51.6 ± 0.32.3 ± 0.4
7-MX (2000 mg/kg)3.3 ± 0.53.7 ± 0.61.9 ± 0.32.7 ± 0.4
Liver Vehicle Control3.2 ± 0.53.6 ± 0.61.9 ± 0.32.7 ± 0.4
7-MX (300 mg/kg)3.6 ± 0.64.0 ± 0.72.2 ± 0.43.1 ± 0.5
7-MX (2000 mg/kg)4.0 ± 0.74.5 ± 0.82.5 ± 0.43.5 ± 0.6
Lungs Vehicle Control2.9 ± 0.43.3 ± 0.51.7 ± 0.32.4 ± 0.4
7-MX (300 mg/kg)3.3 ± 0.53.7 ± 0.62.0 ± 0.32.8 ± 0.5
7-MX (2000 mg/kg)3.7 ± 0.64.2 ± 0.72.3 ± 0.43.2 ± 0.5

Experimental Protocols

The genotoxicity and mutagenicity studies of this compound were conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Ames Bacterial Reverse Mutation Assay (OECD 471)
  • Principle: This test detects point mutations, which involve the substitution, addition, or deletion of one or a few DNA base pairs.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA). The study on 7-MX utilized strains TA98 and TA100.[1]

  • Methodology:

    • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This mimics mammalian metabolism of the test substance.

    • Exposure: The bacterial strains are exposed to various concentrations of 7-MX, a vehicle control, and positive controls (known mutagens) in a liquid suspension.

    • Plating: The mixture is then combined with molten top agar (B569324) and poured onto a minimal glucose agar plate. The top agar contains a trace amount of histidine to allow for a few cell divisions, which is necessary for mutations to be expressed.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies on each plate is counted. A positive response is characterized by a concentration-related increase in the number of revertant colonies and/or a reproducible twofold increase over the spontaneous reversion rate.

In Vivo Mammalian Chromosomal Aberration Assay
  • Principle: This assay detects structural chromosomal damage in the bone marrow of rodents exposed to a test substance.

  • Test System: Wistar rats were used in the 7-MX study.[1]

  • Methodology:

    • Administration: 7-MX was administered to the animals via oral gavage. The study included a single high-dose group (2000 mg/kg) and a repeated-dose group (up to 1000 mg/kg for 28 days).[1]

    • Treatment with Mitotic Arresting Agent: Animals are treated with a mitotic arresting agent (e.g., colchicine (B1669291) or Colcemid®) at a specific time before sacrifice. This agent blocks cells in metaphase, allowing for the visualization of condensed chromosomes.

    • Bone Marrow Collection: At appropriate time intervals after treatment, the animals are euthanized, and bone marrow is collected from the femurs or tibias.

    • Slide Preparation: Bone marrow cells are treated with a hypotonic solution, fixed, and spread onto microscope slides.

    • Staining and Analysis: The slides are stained (e.g., with Giemsa), and at least 100 well-spread metaphases per animal are analyzed under a microscope for structural chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Assay (OECD 474)
  • Principle: This test detects damage to chromosomes or the mitotic spindle in erythroblasts by analyzing the frequency of micronucleated erythrocytes in the bone marrow or peripheral blood of treated animals.

  • Test System: Wistar rats were used in the 7-MX study.[1]

  • Methodology:

    • Administration: 7-MX was administered to the animals, typically via the same route as in the chromosomal aberration assay.

    • Sample Collection: Bone marrow is typically collected 24 and 48 hours after a single treatment or 24 hours after the final treatment in a repeated-dose study.

    • Slide Preparation: A bone marrow smear is prepared on a microscope slide.

    • Staining: The slides are stained with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., May-Grünwald-Giemsa or acridine (B1665455) orange).

    • Scoring: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.

In Vivo Alkaline Comet Assay (OECD 489)
  • Principle: This assay detects DNA strand breaks and alkali-labile sites in individual cells from various tissues.

  • Test System: Wistar rats were used in the 7-MX study, with analysis of cells from blood, bone marrow, liver, and lungs.[1]

  • Methodology:

    • Administration: 7-MX is administered to the animals.

    • Tissue Collection and Cell Isolation: At appropriate times after treatment, animals are euthanized, and the tissues of interest are collected. Single-cell suspensions are prepared from these tissues.

    • Embedding in Agarose: The isolated cells are mixed with low-melting-point agarose and layered onto a microscope slide.

    • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

    • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer (pH > 13) to unwind the DNA and are then subjected to electrophoresis.

    • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the "comets" are visualized using a fluorescence microscope.

    • Image Analysis: An image analysis system is used to quantify the amount of DNA damage by measuring parameters such as tail length, the percentage of DNA in the tail, and the tail moment.

Potential Molecular Mechanisms and Signaling Pathways

While the experimental data indicates a lack of significant genotoxic or mutagenic activity for this compound, it is valuable to consider the potential molecular mechanisms by which methylxanthines, in general, could interact with cellular processes related to DNA integrity. The primary pharmacological actions of methylxanthines are antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterases (PDEs).

Adenosine Receptor Antagonism

7-MX is a non-selective adenosine receptor antagonist. Adenosine signaling plays a complex role in cellular stress responses, including those initiated by DNA damage. DNA damage can trigger the release of ATP, which is subsequently converted to adenosine in the extracellular space. This adenosine can then signal through its receptors (A1, A2A, A2B, A3) to modulate inflammatory and immune responses. By blocking these receptors, 7-MX could potentially interfere with these signaling cascades. However, the direct link between adenosine receptor antagonism and the induction of genotoxicity is not well established.

Phosphodiesterase (PDE) Inhibition

Methylxanthines are known to inhibit PDEs, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Increased levels of these second messengers can have widespread effects on cellular signaling. Some studies have suggested that PDE inhibitors can sensitize cancer cells to the effects of DNA-damaging agents, potentially by impairing DNA repair pathways.

Hypothetical Signaling Pathway for Methylxanthine-Mediated Interference with DNA Damage Response

Although 7-MX has not been shown to be genotoxic, other methylxanthines like caffeine have been studied for their ability to modulate the cellular response to DNA damage. Caffeine, at high concentrations, can inhibit the activity of ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases are critical sensors of DNA double-strand breaks and stalled replication forks, respectively. Their inhibition can abrogate cell cycle checkpoints, leading to premature entry into mitosis with damaged DNA, which can result in chromosomal aberrations and cell death.

The following diagram illustrates a hypothetical pathway by which a methylxanthine could interfere with the DNA damage response. It is important to note that this is a generalized pathway based on the known effects of caffeine and is not based on direct evidence for this compound.

G cluster_0 Cellular Environment cluster_1 DNA Damage and Sensing cluster_2 Cell Cycle Checkpoint Control cluster_3 Cellular Outcomes DNA_Damaging_Agent DNA Damaging Agent DNA_Damage DNA Double-Strand Breaks DNA_Damaging_Agent->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylates/ activates Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 phosphorylates/ inhibits CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin dephosphorylates/ activates Cell_Cycle_Arrest G2/M Checkpoint Arrest Cdc25->Cell_Cycle_Arrest CDK_Cyclin->Cell_Cycle_Arrest Mitosis Mitosis CDK_Cyclin->Mitosis promotes DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Apoptosis Apoptosis / Cell Death Cell_Cycle_Arrest->Apoptosis if damage is irreparable DNA_Repair->Mitosis successful repair leads to Chromosomal_Aberrations Chromosomal Aberrations Mitosis->Chromosomal_Aberrations if DNA is unrepaired 7_MX This compound (Hypothetical Inhibition) 7_MX->ATM_ATR inhibits

Hypothetical pathway of methylxanthine interference with DNA damage response.

Experimental Workflow Visualization

To provide a clearer understanding of the experimental process, the following diagram illustrates a typical workflow for the in vivo comet assay.

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Slide Preparation cluster_3 Electrophoresis and Staining cluster_4 Data Analysis Dosing Administer 7-MX or Vehicle to Wistar Rats (Oral Gavage) Sacrifice Euthanize Animals at Pre-determined Time Points Dosing->Sacrifice Tissue_Collection Collect Tissues of Interest (e.g., Blood, Liver, Bone Marrow) Sacrifice->Tissue_Collection Cell_Isolation Prepare Single-Cell Suspension Tissue_Collection->Cell_Isolation Embedding Embed Cells in Low-Melt Agarose on Slides Cell_Isolation->Embedding Lysis Lyse Cells in High Salt/ Detergent Solution Embedding->Lysis Unwinding Alkaline Unwinding of DNA (pH > 13) Lysis->Unwinding Electrophoresis Perform Electrophoresis Unwinding->Electrophoresis Staining Stain DNA with Fluorescent Dye Electrophoresis->Staining Visualization Visualize Comets using Fluorescence Microscopy Staining->Visualization Image_Analysis Quantify DNA Damage with Image Analysis Software Visualization->Image_Analysis Statistical_Analysis Statistical Analysis of Comet Parameters Image_Analysis->Statistical_Analysis

Workflow for the in vivo comet assay.

Conclusion

Based on the available data from a standard battery of genotoxicity and mutagenicity tests, this compound does not appear to pose a genotoxic or mutagenic risk.[1] It was found to be non-mutagenic in the Ames bacterial reverse mutation assay and did not induce a significant increase in chromosomal aberrations, micronuclei, or DNA damage in in vivo rodent studies.[3][4] These findings support the continued investigation of this compound as a therapeutic agent. As with all drug development programs, ongoing safety evaluations and a complete toxicological profile are essential.

References

Synthesis and purification of 7-Methylxanthine for research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of 7-Methylxanthine for Research

Introduction

This compound (7-MX), a purine (B94841) alkaloid, is a metabolite of caffeine (B1668208) and theobromine (B1682246).[1][2][3] It has garnered significant interest in the scientific community, particularly for its therapeutic potential in ophthalmology, where it has been shown to reduce eye elongation and myopia progression in children.[1] As a high-value biochemical with limited natural availability, efficient and reliable methods for its synthesis and purification are crucial for advancing research and development.[4][5]

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, focusing on modern biocatalytic methods. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the production of high-purity 7-MX for experimental use. While traditional chemical synthesis routes like the Traube or Fischer purine synthesis exist, they often involve complicated processes, hazardous chemicals, and may result in low yields.[1][5][6] In contrast, biocatalytic production using metabolically engineered microorganisms offers a more sustainable, selective, and environmentally friendly alternative.[7][8]

Synthesis of this compound

The most prominent and well-documented method for 7-MX synthesis is through whole-cell biocatalysis using engineered Escherichia coli. This approach leverages specific N-demethylase enzymes originally identified in Pseudomonas putida to convert more abundant methylxanthines, such as caffeine or theobromine, into 7-MX.

Biocatalytic Pathway

The enzymatic conversion process involves a series of N-demethylation reactions. The key enzymes are:

  • NdmA : An N-demethylase responsible for removing the methyl group at the N-1 position.

  • NdmB : An N-demethylase that catalyzes the N-3 demethylation.[9]

  • NdmD : A crucial reductase partner that transfers electrons from NADH to enable the monooxygenase activity of NdmA and NdmB.[1]

The synthesis of 7-MX can start from either caffeine (1,3,7-trimethylxanthine) or theobromine (3,7-dimethylxanthine).

  • From Theobromine : This is a direct, one-step conversion. The NdmB enzyme, in conjunction with NdmD, specifically removes the methyl group from the N-3 position of theobromine to yield this compound.[1][9]

  • From Caffeine : This is a two-step process. First, NdmA/NdmD removes the N-1 methyl group from caffeine to produce theobromine. Subsequently, NdmB/NdmD converts the intermediate theobromine into this compound.[4][9] To achieve this efficiently, a mixed-culture system of two different engineered E. coli strains—one specialized for the caffeine-to-theobromine step and the other for the theobromine-to-7-MX step—is often employed.[5][10]

G cluster_caffeine_path Caffeine Pathway cluster_theobromine_path Theobromine Pathway Caffeine Caffeine (1,3,7-Trimethylxanthine) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine NdmA / NdmD (N-1 Demethylation) Theobromine_start Theobromine (3,7-Dimethylxanthine) SevenMX This compound Theobromine_start->SevenMX NdmB / NdmD (N-3 Demethylation)

Biocatalytic synthesis pathways for this compound.

Experimental Protocols

The following protocols are generalized from published biocatalytic methods.[1][5][11]

Protocol 1: Cell Culture and Biocatalyst Preparation
  • Culture Media : Grow the engineered E. coli strain(s) (e.g., BL21(DE3) harboring plasmids with ndmB and ndmD genes) in a suitable rich medium like Luria-Bertani (LB) or Super Broth, supplemented with the appropriate antibiotics for plasmid selection.[1][7][11]

  • Induction : When the cell culture reaches an optimal optical density (OD), induce the expression of the N-demethylase genes. This is typically done by adding an inducer like IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Harvesting : After an induction period of 14-16 hours, harvest the cells by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).[1]

  • Washing : Wash the cell pellets twice with a cold buffer, such as 50 mM potassium phosphate (B84403) (KPi) buffer (pH 7.5), to remove residual media components.[1] The resulting wet cell paste is the biocatalyst.

Protocol 2: Whole-Cell Bioconversion Reaction
  • Reaction Setup : Resuspend the washed cell pellet (biocatalyst) in a reaction buffer (e.g., 50 mM KPi, pH 7.0). The optimal cell concentration has been found to be around 5 mg/mL for complete conversion.[1][7]

  • Substrate Addition : Add the substrate (theobromine or caffeine) to the cell suspension. A typical starting concentration is 0.5 mM to 5 mM.[1][5]

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with constant shaking (e.g., 250 rpm) to ensure proper aeration and mixing.[1][7]

  • Monitoring : Monitor the reaction progress by taking samples periodically and analyzing them via analytical HPLC to determine the consumption of the substrate and the formation of 7-MX.[1] Reactions can achieve 100% conversion within a few hours.[1]

  • Termination : Once the reaction is complete, terminate it by separating the biocatalyst (cells) from the supernatant containing the product via centrifugation.[11]

Purification of this compound

High-purity 7-MX is essential for research applications. The primary method for purification from the reaction supernatant is preparative High-Performance Liquid Chromatography (Prep-HPLC).

Protocol 3: Purification by Preparative HPLC
  • Supernatant Preparation : Filter the supernatant collected from the bioconversion reaction through a 0.2 µm filter to remove any remaining cells or microparticles that could damage the HPLC column.[1][5]

  • Chromatography :

    • System : Use a preparative-scale HPLC system equipped with a photodiode array (PDA) detector.[1]

    • Column : A reversed-phase C18 column is effective (e.g., Hypersil BDS C18, 21.2 mm x 25 cm).[1]

    • Mobile Phase : A common mobile phase is a mixture of methanol, water, and acetic acid (e.g., 5:95:0.5, v/v/v).[1][5]

    • Flow Rate : Set a flow rate appropriate for the column size, for instance, 2.5 mL/min.[1][5]

  • Fraction Collection : Inject the filtered supernatant onto the column. Collect the fractions corresponding to the 7-MX peak, which is identified by its characteristic retention time.[1]

  • Product Recovery : Pool the collected fractions containing pure 7-MX. Dry the solution, for example, by heating it at ~120-140°C or using a vacuum evaporator, to remove the mobile phase solvents.[1][7] The result is a purified 7-MX powder.[1]

G start Start: Engineered E. coli Culture induction Induce Gene Expression (e.g., IPTG) start->induction harvest Harvest & Wash Cells (Centrifugation) induction->harvest biocatalyst Washed Cell Biocatalyst harvest->biocatalyst reaction Whole-Cell Bioconversion (Add Substrate: Theobromine/Caffeine) biocatalyst->reaction separation Separate Cells from Supernatant (Centrifugation) reaction->separation filtration Filter Supernatant (0.2 µm filter) separation->filtration hplc Purify by Preparative HPLC filtration->hplc drying Dry Collected Fractions hplc->drying product Final Product: Pure this compound Powder drying->product

Workflow for the synthesis and purification of this compound.

Data Presentation

Quantitative Synthesis Data

The efficiency of biocatalytic production can be summarized as follows:

ParameterValueSource Study
Starting SubstrateTheobromine (0.5 mM)Algharrawi & Subramanian, 2020[1]
BiocatalystEngineered E. coli (pBD2dDB)Algharrawi & Subramanian, 2020[1]
Conversion Rate100%Algharrawi & Subramanian, 2020[1]
Overall Yield0.72 mg 7-MX / mg theobromineAlgharrawi & Subramanian, 2020[1]
Purification Recovery78%Algharrawi & Subramanian, 2020[1]
Parameter Value Source Study
Starting SubstrateCaffeine (2.5 mM)Mock & Summers, 2023[5][10]
BiocatalystMixed-culture engineered E. coliMock & Summers, 2023[5][10]
Molar Conversion85.6%Mock & Summers, 2023[5][10]
Final Product (from 560 mL)153.3 mgMock & Summers, 2023[5][10]
Purification Recovery83.4 - 83.8%Mock & Summers, 2023[5][6]
Analytical Characterization Data

The identity and purity of the synthesized 7-MX are confirmed using various analytical techniques.

PropertyValueReference
Molecular Formula C₆H₆N₄O₂[2]
Molecular Weight 166.14 g/mol [2][12]
Appearance White powder[1]
Melting Point >300 °C[12]
HPLC Purity ≥98.0%
LC-MS (ESI+) m/z 168.0591 [M+H]⁺[1]
¹H NMR (DMSO-d₆) δ 11.46 (s, 1H, -NH), 10.82 (s, 1H, -NH), 7.87 (s, 1H, -C=H), 3.81 (s, 3H, -CH₃)[1][5]
LogP -0.89[12][13]

References

7-Methylxanthine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylxanthine (7-MX), a metabolite of caffeine (B1668208) and theobromine, is a purine (B94841) alkaloid of significant interest in biomedical research and drug development. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, analytical and synthetic methodologies, and its primary mechanism of action as a non-selective adenosine (B11128) receptor antagonist. Particular emphasis is placed on its emerging role in the management of myopia, detailing the proposed signaling pathways and its effects on scleral tissue. This document is intended to serve as a core resource for professionals engaged in the study and application of this compound.

Chemical Identity and Properties

This compound, also known as heteroxanthine, is a xanthine (B1682287) derivative with a methyl group at the N7 position.[1] It is a key intermediate in the metabolism of widely consumed methylxanthines like caffeine and theophylline.[2]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in research and regulatory contexts.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
CAS Number 552-62-5[3][4]
PubChem CID 68374[3]
IUPAC Name 7-methyl-3H-purine-2,6-dione[3]
InChI InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)[3]
InChIKey PFWLFWPASULGAN-UHFFFAOYSA-N[3]
SMILES CN1C=NC2=C1C(=O)NC(=O)N2[3]
Molecular Formula C6H6N4O2[3]
Synonyms Heteroxanthine, 7-MX, NSC 7861[1]
Physicochemical Properties

Key physicochemical properties of this compound are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 166.14 g/mol [3]
Melting Point >300 °C[3]
LogP -0.89[3]
Water Solubility Soluble[5]
Appearance Solid[3]

Experimental Protocols

This section details established methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

2.1.1. Chemical Synthesis: N-Methylation of Xanthine

This protocol outlines a general procedure for the chemical synthesis of this compound via N-methylation of xanthine.

  • Dissolution: Dissolve the xanthine precursor in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a base, for example, potassium carbonate, to the solution and stir at room temperature to deprotonate the N-H protons of the xanthine ring.

  • Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the product with a suitable organic solvent like chloroform (B151607) or ethyl acetate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

2.1.2. Biosynthesis from Caffeine using Engineered E. coli

This protocol describes a whole-cell biocatalysis approach for producing this compound from caffeine.

  • Cell Culture: Cultivate an engineered E. coli strain harboring the necessary N-demethylase genes in a suitable growth medium (e.g., Luria-Bertani broth) with appropriate antibiotic selection.

  • Cell Harvest: Harvest the cells by centrifugation upon reaching the desired optical density.

  • Resting Cell Reaction: Resuspend the cell pellet in a reaction buffer (e.g., potassium phosphate (B84403) buffer) containing the caffeine substrate.

  • Bioconversion: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking. Monitor the conversion of caffeine to this compound over time using HPLC.

  • Product Isolation: After the reaction is complete, separate the cells from the supernatant by centrifugation.

  • Purification: The supernatant containing this compound can be purified using methods like preparative HPLC.

Purification and Analysis

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is commonly used for the analysis and purification of this compound.

  • Column: A C18 column (e.g., Newcrom R1) is suitable for separation.[5]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or, for Mass Spectrometry (MS) compatibility, formic acid.[5] A gradient elution can be employed for complex mixtures, for instance, starting with a higher aqueous phase and gradually increasing the organic phase.[6][7] One specific method utilizes a mobile phase of 7.5:92.5:0.5 (v/v/v) methanol-water-acetic acid at a flow rate of 0.5 mL/min for analytical purposes.[8]

  • Detection: UV detection at approximately 270-275 nm is effective for quantifying this compound.[7]

  • Sample Preparation: Urine samples can be prepared for analysis by solid-phase extraction (SPE) using RP-18 phases.[8]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and confirmation of this compound.

  • 1H NMR: The 1H NMR spectrum of this compound in DMSO-d6 typically shows characteristic peaks for the methyl protons and the C-H proton of the imidazole (B134444) ring.[9] Published data reports shifts at approximately 3.91 ppm (methyl group) and 7.84 ppm (imidazole proton).[3]

  • 13C NMR: 13C NMR spectroscopy provides further structural confirmation by identifying the chemical shifts of all carbon atoms in the molecule.

  • Sample Preparation: For NMR analysis, the purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d6.[9]

Signaling Pathways and Mechanism of Action

The primary pharmacological action of this compound is its non-selective antagonism of adenosine receptors. This mechanism is central to its physiological effects, particularly its influence on myopia progression.

Adenosine Receptor Antagonism

This compound acts as a competitive antagonist at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[10] These receptors are G-protein coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in various physiological processes. The antagonism of these receptors by this compound is thought to be the basis for its observed biological activities.

A radioligand binding assay can be used to determine the affinity of this compound for adenosine receptors. This competitive binding assay involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of this compound.[11][12] The displacement of the radioligand is measured to calculate the inhibitory constant (Ki) of this compound.[11]

Role in Myopia and Scleral Remodeling

A growing body of evidence suggests that this compound can slow the progression of myopia.[4] This effect is attributed to its influence on the structural integrity of the sclera, the outer protective layer of the eye.

3.2.1. Impact on Scleral Extracellular Matrix

Studies have shown that all four subtypes of adenosine receptors are present in human scleral fibroblasts.[10] The antagonism of these receptors by this compound is believed to modulate the activity of these fibroblasts, which are responsible for synthesizing and maintaining the scleral extracellular matrix (ECM). Specifically, this compound treatment has been associated with:

  • Increased Collagen Production: An increase in the concentration of collagen in the posterior sclera.[13][14]

  • Altered Collagen Fibril Diameter: An increase in the diameter of collagen fibrils in the posterior sclera.[13][14]

These changes in the scleral ECM are thought to increase the biomechanical strength of the sclera, making it more resistant to the axial elongation that characterizes myopia progression.

3.2.2. Proposed Signaling Pathway in Scleral Fibroblasts

The binding of adenosine to its receptors on scleral fibroblasts initiates downstream signaling cascades that influence ECM remodeling. While the precise pathways are still under investigation, a proposed mechanism involves the modulation of cyclic AMP (cAMP) levels. Adenosine A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, A1 and A3 receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, decreasing cAMP levels.

By acting as a non-selective antagonist, this compound blocks these adenosine-mediated effects. The resulting alteration in cAMP signaling is hypothesized to influence the expression of genes involved in collagen synthesis and ECM turnover, ultimately leading to the observed changes in scleral structure. There is also evidence suggesting a potential interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of fibrosis and ECM production, although the direct effect of this compound on this pathway in scleral fibroblasts requires further elucidation.[15]

Caffeine Metabolism

This compound is a key intermediate in the metabolic breakdown of caffeine. The primary pathway involves the demethylation of caffeine to paraxanthine, followed by further metabolism to this compound.

Visualizations

Experimental Workflow: Biosynthesis of this compound

Biosynthesis_Workflow cluster_upstream Upstream Processing cluster_bioreaction Bioconversion cluster_downstream Downstream Processing Eng_Ecoli Engineered E. coli (with N-demethylase genes) Culture Cell Culture (LB Broth) Eng_Ecoli->Culture Inoculation Harvest Cell Harvest (Centrifugation) Culture->Harvest Reaction Resting Cell Reaction (Caffeine Substrate, 30°C) Harvest->Reaction Separation Cell Separation (Centrifugation) Reaction->Separation Purification Purification (Preparative HPLC) Separation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the biosynthetic production of this compound.

Signaling Pathway: this compound in Scleral Remodeling

Scleral_Remodeling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Scleral Fibroblast) cluster_intracellular Intracellular Space Adenosine Adenosine AR Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->AR Binds & Activates Seven_MX This compound Seven_MX->AR Blocks AC Adenylyl Cyclase AR->AC Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Gene_Expression Gene Expression (Collagen, MMPs) PKA->Gene_Expression Phosphorylates Transcription Factors ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling Alters Protein Synthesis Scleral_Stiffening Scleral Stiffening ECM_Remodeling->Scleral_Stiffening Myopia_Progression Reduced Myopia Progression Scleral_Stiffening->Myopia_Progression

Caption: Proposed signaling pathway of this compound in scleral fibroblasts.

Logical Relationship: Caffeine Metabolism to this compound

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (N3-demethylation) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (N1-demethylation) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (N7-demethylation) Seven_MX This compound Paraxanthine->Seven_MX CYP1A2 (N1-demethylation) Theobromine->Seven_MX CYP1A2 (N3-demethylation)

Caption: Major metabolic pathways from caffeine to this compound.

Conclusion

This compound is a multifaceted molecule with a well-defined chemical profile and established analytical and synthetic routes. Its role as a non-selective adenosine receptor antagonist provides a clear mechanism for its observed physiological effects, most notably its potential to mitigate the progression of myopia through the modulation of scleral extracellular matrix remodeling. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals. Further investigation into the specific downstream effects of adenosine receptor subtype antagonism in scleral tissue will be crucial for the continued development of this compound as a potential therapeutic agent.

References

7-Methylxanthine: A Technical Guide to In-Vivo and In-Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylxanthine (7-MX), a metabolite of caffeine (B1668208) and theobromine, has emerged as a compound of significant interest, primarily for its potential in slowing the progression of myopia.[1][2] This technical guide provides a comprehensive overview of the key in-vivo and in-vitro studies that have defined our current understanding of 7-MX. It details the experimental protocols, summarizes quantitative findings, and visualizes the underlying mechanisms of action to support ongoing research and development efforts in this field.

Core Mechanism of Action

This compound primarily functions as a non-selective adenosine (B11128) receptor antagonist.[3][4] Adenosine receptors (A1, A2A, A2B, and A3) are widely distributed in ocular tissues, including the retina, retinal pigment epithelium (RPE), choroid, and sclera.[5] By blocking these receptors, 7-MX is thought to interfere with the signaling cascades that lead to scleral remodeling and axial elongation, the primary anatomical changes associated with myopia progression.[5][6] While the precise downstream pathways are still under investigation, evidence points towards a significant role in modulating scleral extracellular matrix components.[6]

Signaling Pathway of this compound in Myopia Control

7-MX_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular (Scleral Fibroblast) 7-MX This compound AR Adenosine Receptor 7-MX->AR Blocks Collagen_Synthesis Increased Collagen & Fibronectin Synthesis 7-MX->Collagen_Synthesis Leads to Adenosine Adenosine Adenosine->AR Activates Scleral_Remodeling Scleral Remodeling (Collagen Depletion, Increased MMPs) AR->Scleral_Remodeling Promotes Scleral_Stiffening Scleral Stiffening & Reduced Axial Elongation Collagen_Synthesis->Scleral_Stiffening Results in

Caption: 7-MX acts as an antagonist at adenosine receptors, inhibiting downstream signaling that leads to scleral remodeling and promoting collagen synthesis, which results in scleral stiffening and reduced axial elongation.

In-Vivo Studies

In-vivo research has been crucial in demonstrating the efficacy of 7-MX in various animal models of myopia and in human clinical trials. These studies have consistently shown that oral administration of 7-MX can significantly reduce the progression of myopia and associated axial elongation.

Animal Studies

Animal models of form-deprivation myopia (FDM) have been instrumental in elucidating the biological effects of 7-MX on ocular tissues.

Table 1: Summary of Quantitative Data from In-Vivo Animal Studies

Animal ModelDosageDurationChange in Refractive Error (vs. Control)Change in Axial Length (vs. Control)Effects on ScleraReference
Guinea Pigs300 mg/kg/day (oral)21 days-2.75 D vs. -5.40 D0.66 mm vs. 1.00 mm increaseThickened posterior sclera, increased collagen fibril diameter[3]
Pigmented Rabbits30 mg/kg/day (oral)30 days-0.21 D vs. -1.10 D0.07 mm vs. 0.51 mm increaseIncreased diameter of scleral collagen fibers[5]
Rhesus Monkeys100 mg/kg, twice daily (oral)5 monthsReduced compensating myopic anisometropiasShorter vitreous chambersThicker choroids[6]
Chickens30 mg/kg, twice daily (oral)10 daysSmall inhibitory effect on lens-induced myopia, no effect on FDMNo significant intergroup differences-[4]
Clinical Studies

Clinical trials in children have provided evidence for the potential of 7-MX as a therapeutic agent for childhood myopia.

Table 2: Summary of Quantitative Data from Human Clinical Studies

Study PopulationDosageDurationChange in Myopia Progression (vs. Placebo/Untreated)Change in Axial Elongation (vs. Placebo/Untreated)Reference
Myopic Children (8-13 years)400 mg/day12 months-0.52 D vs. -0.60 D0.26 mm vs. 0.30 mm[7]
Myopic Children (7-15 years)Up to 1200 mg/day (avg 470 mg)Avg 3.6 yearsReduced rate of myopia progressionReduced rate of axial elongation[2]
Myopic Children (modeling)1000 mg/day6 years-1.43 D vs. -2.27 D (untreated)0.84 mm vs. 1.01 mm increase (untreated)[2]

In-Vitro Studies

In-vitro experiments have provided valuable insights into the cellular and molecular mechanisms of 7-MX's action.

Effects on Human Retinal Pigment Epithelium (RPE) Cells

Studies on cultured human RPE cells have investigated the impact of 7-MX on cell proliferation, apoptosis, and adenosine receptor expression.

Table 3: Summary of Quantitative Data from In-Vitro RPE Cell Studies

Cell Line7-MX ConcentrationIncubation TimeEffect on Cell ProliferationEffect on Adenosine Receptor mRNAReference
Human RPE1 nmol/l - 1 mmol/l24, 72, 96 hNo significant change-[8]
Human RPE100 µmol/l48 hSlightly decreased (not statistically significant)-[8]
Human RPE10 µmol/l48 h-Statistically significant decrease in ADORA1, ADORA2A, and ADORA2B[8]
Effects on Scleral Fibroblasts

Research has indicated that 7-MX can directly influence the extracellular matrix production of scleral fibroblasts.

  • Collagen and Fibronectin Synthesis: 7-MX has been shown to stimulate the synthesis of collagen I and fibronectin in scleral fibroblasts.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are representative protocols for key in-vivo and in-vitro experiments.

In-Vivo Form-Deprivation Myopia Model in Guinea Pigs

This protocol is based on the methodology described in studies investigating the effect of 7-MX on experimentally induced myopia.[1][3]

FDM_Guinea_Pig_Protocol start Start: 3-week-old Guinea Pigs grouping Divide into 3 Groups: 1. 7-MX + Monocular Deprivation (MD) 2. Vehicle + MD 3. Normal Control (No MD) start->grouping baseline Baseline Measurements: - Ocular Refraction - Axial Length - Body Weight grouping->baseline treatment 21-Day Treatment Period baseline->treatment md_application Apply Diffuser to One Eye (Groups 1 & 2) treatment->md_application During Treatment dosing Daily Oral Administration: - Group 1: 300 mg/kg 7-MX - Group 2: Saline Vehicle treatment->dosing During Treatment final_measurements Final Measurements (Day 21): - Ocular Refraction - Axial Length - Body Weight treatment->final_measurements tissue_analysis Tissue Analysis: - Measure Scleral Thickness (Light Microscopy) - Measure Collagen Fibril Diameter (Electron Microscopy) final_measurements->tissue_analysis end End of Study tissue_analysis->end

References

7-Methylxanthine: A Comprehensive Technical Guide to its Effects on Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylxanthine (7-MX), a primary metabolite of caffeine (B1668208) and theobromine, is a non-selective adenosine (B11128) receptor antagonist and a phosphodiesterase (PDE) inhibitor.[1][2] Initially recognized for its role in the progression of myopia, emerging research is beginning to shed light on its broader effects on fundamental cellular processes.[3][4] This technical guide provides an in-depth analysis of the current understanding of 7-MX's mechanisms of action, its impact on key signaling pathways, and its effects on cell viability, apoptosis, and cell cycle progression. Quantitative data from various studies are summarized, detailed experimental methodologies are provided, and the intricate signaling networks influenced by 7-MX are visualized to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action

This compound exerts its biological effects primarily through two established mechanisms:

  • Non-Selective Adenosine Receptor Antagonism: 7-MX acts as a competitive antagonist at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1] By blocking the binding of endogenous adenosine, 7-MX can modulate a wide array of downstream signaling cascades, influencing neurotransmission, inflammation, and cellular metabolism.[5] The non-selective nature of its antagonism suggests a broad spectrum of physiological effects.[6]

  • Phosphodiesterase (PDE) Inhibition: As a methylxanthine, 7-MX is known to inhibit various PDE isoforms.[2] PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), crucial second messengers in numerous signaling pathways. By inhibiting PDEs, 7-MX can lead to an accumulation of intracellular cAMP and cGMP, thereby activating protein kinase A (PKA) and protein kinase G (PKG) signaling cascades, respectively.

Quantitative Data on Cellular Effects

The following tables summarize the available quantitative data on the effects of this compound on various cellular parameters.

Parameter Cell Line Assay Value Reference
IC50 (Toxicity) fR2 (normal breast epithelial)Not Specified305.5 µg/mL[7]
IC50 (Toxicity) C6 glioma (rat brain glioma)Not Specified721 µg/mL[7]

Note: Further research is required to establish a comprehensive profile of Ki values for adenosine receptor subtypes and IC50 values for specific PDE isoforms for this compound.

Effects on Cellular Processes

Cell Viability and Proliferation

Studies on human retinal pigment epithelium (RPE) cells have shown that 7-MX at low concentrations (up to 100 µmol/l) has minimal effect on cell proliferation.[8] A slight, but not statistically significant, decrease in cell proliferation was observed at a concentration of 100 µmol/l after 48 hours.[8] In contrast, studies on glioblastoma cell lines suggest that other methylxanthines, like caffeine and theophylline (B1681296), can inhibit proliferation and induce apoptosis, indicating a potential anti-cancer role that warrants further investigation for 7-MX.[9][10]

Apoptosis

In human RPE cells, 7-MX treatment did not lead to a statistically significant change in apoptosis levels.[8] However, in the context of cancer, methylxanthines are being explored for their pro-apoptotic effects. For instance, theophylline has been shown to induce apoptosis in glioblastoma cells.[11] The potential of 7-MX as a pro-apoptotic agent in cancerous cells remains an area for active research.

Cell Cycle

This compound has been observed to transiently affect the cell cycle in human RPE cells. Treatment with 10 µmol/l 7-MX led to a slight increase in the proportion of cells in the G1 phase at 24 hours, which then decreased at 48 hours, before returning to normal at 72 hours.[8] This suggests a temporary influence on cell cycle progression, the long-term consequences of which are not yet fully understood.

Signaling Pathways Modulated by this compound

The primary mechanisms of 7-MX action, adenosine receptor antagonism and PDE inhibition, lead to the modulation of several key intracellular signaling pathways.

Adenosine Receptor-Mediated Signaling

The antagonism of adenosine receptors by 7-MX is a critical aspect of its mechanism, particularly in the context of myopia. In human RPE cells, 7-MX has been shown to inhibit the expression of ADORA1, ADORA2A, and ADORA2B.[8] A key finding is the influence of 7-MX on the ADORA2A-Dopamine Receptor D2 (DRD2) heterodimer. By inhibiting ADORA2A, 7-MX can disinhibit DRD2, leading to increased DRD2 signaling, a pathway known to be involved in inhibiting myopia progression.[6]

ADORA2A ADORA2A DRD2 DRD2 ADORA2A->DRD2 Downstream_Signaling Downstream Signaling (e.g., ERK activation) DRD2->Downstream_Signaling Activates Seven_MX This compound Seven_MX->ADORA2A Inhibits Adenosine Adenosine Adenosine->ADORA2A Activates cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Seven_MX This compound (potential effect) Seven_MX->PI3K Inhibits? Seven_MX->Ras Inhibits? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Treatment Treat cells with This compound Adherence->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation Add_MTT Add MTT solution Incubation->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End Start Start Seed_Treat Seed and treat cells with this compound Start->Seed_Treat Harvest Harvest cells (adherent and floating) Seed_Treat->Harvest Wash Wash cells with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End Start Start Seed_Treat Seed and treat cells with this compound Start->Seed_Treat Harvest_Fix Harvest and fix cells with cold ethanol Seed_Treat->Harvest_Fix Wash_Cells Wash to remove ethanol Harvest_Fix->Wash_Cells RNase_Treat Treat with RNase A Wash_Cells->RNase_Treat PI_Stain Stain with Propidium Iodide RNase_Treat->PI_Stain Analyze Analyze by Flow Cytometry PI_Stain->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for 7-Methylxanthine Administration in Animal Models of Myopia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-methylxanthine (7-MX), a non-selective adenosine (B11128) receptor antagonist, in various animal models of experimentally induced myopia. The protocols detailed below are compiled from established research to guide the design and execution of preclinical studies aimed at evaluating the efficacy of 7-MX as a potential therapeutic agent for myopia control.

Introduction and Rationale

Myopia, or nearsightedness, is a growing global health concern. The development of myopia is characterized by excessive axial elongation of the eye, leading to the focusing of light in front of the retina. This elongation is associated with significant remodeling of the sclera, the eye's outer protective layer, including thinning and a reduction in collagen fibril diameter.[1][2] this compound has emerged as a promising candidate for myopia control due to its demonstrated ability to modulate scleral biochemistry.[1][2][3][4] Preclinical studies in various mammalian models have shown that 7-MX can increase scleral collagen concentration and fibril diameter, thereby potentially strengthening the sclera and resisting axial elongation.[1][2][5]

Key Findings from Animal Studies

Systemic administration of 7-MX has been shown to effectively reduce the progression of experimentally induced myopia in several mammalian models. The primary mechanism of action is believed to be the strengthening of the scleral extracellular matrix, making the eye more resistant to the stretching forces that lead to axial elongation.[1][5] Notably, 7-MX treatment has been associated with a thickening of the posterior sclera and an increase in the diameter of scleral collagen fibrils.[2][5][6][7] However, the effects of 7-MX appear to be species-specific, with significant efficacy observed in mammals like guinea pigs, rabbits, and rhesus monkeys, but not in avian models such as chickens.[1][8][9][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies administering this compound in different animal models of myopia.

Table 1: Effects of this compound on Refractive Error and Axial Length in Animal Models of Myopia

Animal ModelMyopia Induction Method7-MX Dosage and AdministrationTreatment DurationChange in Refractive Error (Treated vs. Control)Change in Axial Length (Treated vs. Control)Reference
Guinea PigMonocular Form Deprivation300 mg/kg/day, Oral21 days-2.75 D vs. -5.40 D0.66 mm vs. 1.00 mm[6][7]
Pigmented RabbitMonocular Form Deprivation30 mg/kg/day, Oral30 days-0.21 D vs. -1.10 D0.07 mm vs. 0.51 mm[5]
Rhesus Monkey-3D Lens Wear100 mg/kg, twice daily, Oral~147 daysIsometropic (+0.35 D) vs. Myopic Anisometropia (-2.10 D)Reduced axial elongation[9][12]
ChickenMonocular Form Deprivation100 µg/g, twice daily, Oral (tube-feeding)13 daysNo significant differenceNo significant difference[8][10][11]
ChickenMonocular Form Deprivation12.5 µg, every other day, Intravitreal8 daysNo significant differenceNo significant difference[8][10]

Table 2: Effects of this compound on Scleral Parameters in Animal Models of Myopia

Animal ModelMyopia Induction Method7-MX Dosage and AdministrationTreatment DurationEffect on Scleral ThicknessEffect on Scleral Collagen Fibril DiameterReference
Guinea PigMonocular Form Deprivation300 mg/kg/day, Oral21 daysThickening of the posterior scleraNot reduced by form deprivation (prevented thinning)[6][7]
Pigmented RabbitMonocular Form Deprivation30 mg/kg/day, Oral30 daysNot specifiedIncreased in both eyes[5]
Rabbit(Normal - no myopia induction)30 mg/kg/day, Oral10 weeksNot specifiedIncreased posterior scleral collagen concentration and fibril diameter[1]

Detailed Experimental Protocols

The following are detailed protocols for the administration of this compound in common animal models of myopia, based on published literature.

Protocol 1: Oral Administration of this compound in Guinea Pigs

Objective: To evaluate the effect of oral 7-MX on the development of form-deprivation myopia.

Materials:

  • 3-week-old guinea pigs

  • This compound powder

  • Vehicle (e.g., normal saline)

  • Gavage needles

  • Diffusers for monocular form deprivation

Procedure:

  • Animal Model: Induce monocular form deprivation (MD) in 3-week-old guinea pigs by affixing a diffuser over one eye. The contralateral eye serves as a control.[6]

  • 7-MX Preparation: Prepare a suspension of 7-MX in the vehicle. For a dosage of 300 mg/kg, the concentration of the suspension will depend on the volume to be administered. Ensure the suspension is homogenous before each administration.[6][7]

  • Administration: Administer the 7-MX suspension (300 mg/kg body weight) or vehicle control orally once daily using a gavage needle.[6][7]

  • Treatment Duration: Continue the treatment for a period of 21 days.[6][7]

  • Outcome Measures: At the beginning and end of the experiment, measure ocular parameters including refractive error (cycloplegic refraction), axial length, and body weight.[6]

  • Histological Analysis: After the treatment period, euthanize the animals and enucleate the eyes. Measure the thickness of the posterior sclera using light microscopy and the collagen fibril diameter in the inner, middle, and outer layers of the sclera using electron microscopy.[6]

Protocol 2: Oral Administration of this compound in Pigmented Rabbits

Objective: To determine the effect of oral 7-MX on the posterior sclera in form-deprivation myopia.

Materials:

  • 10-day-old pigmented rabbits

  • This compound powder

  • Vehicle (e.g., normal saline)

  • Gavage needles

  • Sutures for eyelid closure

Procedure:

  • Animal Model: Induce monocular deprivation (MD) in 10-day-old pigmented rabbits by suturing the eyelids of the right eye closed.[5]

  • 7-MX Preparation: Prepare a solution or suspension of 7-MX in the vehicle. For a dosage of 30 mg/kg, adjust the concentration based on the administration volume.

  • Administration: Administer the 7-MX solution (30 mg/kg body weight) or vehicle control orally once daily.[5]

  • Treatment Duration: The treatment period is 30 days.[5]

  • Outcome Measures: Measure ocular refractions, axial lengths, and body weights at the start and end of the 30-day experiment.[5]

  • Histological Analysis: Following the experimental period, use electron microscopy to measure and determine the collagen fibril diameters in the posterior pole of the sclera.[5]

Protocol 3: Oral Administration of this compound in Rhesus Monkeys

Objective: To investigate the effect of oral 7-MX on lens-induced myopia.

Materials:

  • 3-week-old rhesus monkeys

  • This compound powder

  • Spectacle lenses (-3 D and +3 D) and zero-powered lenses

  • Vehicle for administration

Procedure:

  • Animal Model: Rear monkeys with a -3 diopter (D) or +3 D spectacle lens over one eye and a zero-powered lens over the fellow eye, starting at 3 weeks of age.[9][12]

  • 7-MX Preparation: Prepare the 7-MX formulation for oral administration.

  • Administration: Administer 100 mg/kg of 7-MX orally twice daily throughout the lens-rearing period.[9][12]

  • Treatment Duration: The lens-rearing and treatment period is approximately 147 days.[9][12]

  • Outcome Measures: Assess refractive status, corneal power, and axial dimensions biweekly.[12]

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_0 This compound (7-MX) Administration cluster_1 Cellular Level cluster_2 Tissue Level (Sclera) cluster_3 Ocular Outcome 7-MX 7-MX Adenosine_Receptors Adenosine Receptors 7-MX->Adenosine_Receptors Blocks Scleral_Fibroblasts Scleral Fibroblasts Adenosine_Receptors->Scleral_Fibroblasts Modulates Activity Collagen_Synthesis Increased Collagen Synthesis Scleral_Fibroblasts->Collagen_Synthesis MMP_Activity Decreased MMP Activity (Hypothesized) Scleral_Fibroblasts->MMP_Activity Scleral_Remodeling Altered Scleral Remodeling Collagen_Synthesis->Scleral_Remodeling MMP_Activity->Scleral_Remodeling Scleral_Stiffening Scleral Stiffening Scleral_Remodeling->Scleral_Stiffening Axial_Elongation Reduced Axial Elongation Scleral_Stiffening->Axial_Elongation Myopia_Progression Inhibition of Myopia Progression Axial_Elongation->Myopia_Progression

Caption: Proposed mechanism of 7-MX in myopia control.

Experimental Workflow for Myopia Induction and Treatment

G cluster_0 Phase 1: Baseline Measurements cluster_1 Phase 2: Myopia Induction & Treatment cluster_2 Phase 3: Follow-up and Analysis Baseline Baseline Ocular Measurements (Refraction, Axial Length) Induction Induce Myopia (Form Deprivation or Lens Wear) Baseline->Induction Grouping Randomize into Groups (7-MX vs. Vehicle) Induction->Grouping Treatment Daily Oral Administration Grouping->Treatment Follow_up Endpoint Ocular Measurements Treatment->Follow_up After Treatment Period Histology Scleral Tissue Analysis (Thickness, Collagen Fibrils) Follow_up->Histology Analysis Data Analysis and Comparison Histology->Analysis

Caption: General experimental workflow for 7-MX studies.

Logical Relationship of 7-MX Effects

G 7-MX This compound Scleral_Biochemistry Alters Scleral Biochemistry 7-MX->Scleral_Biochemistry Increased_Collagen Increases Collagen Content & Fibril Diameter Scleral_Biochemistry->Increased_Collagen Increased_Scleral_Stiffness Increases Scleral Stiffness Increased_Collagen->Increased_Scleral_Stiffness Reduced_Axial_Elongation Reduces Axial Elongation Increased_Scleral_Stiffness->Reduced_Axial_Elongation Inhibited_Myopia Inhibits Myopia Progression Reduced_Axial_Elongation->Inhibited_Myopia

Caption: Causal chain of 7-MX effects on myopia.

References

Quantification of 7-Methylxanthine in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylxanthine (7-MX) is a purine (B94841) alkaloid and a primary metabolite of caffeine (B1668208) and theobromine (B1682246).[1][2][3] Its quantification in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, drug metabolism research, and understanding its physiological effects.[2] High-Performance Liquid Chromatography (HPLC), coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, offers a robust and sensitive method for the determination of 7-MX levels in complex biological samples. This document provides detailed protocols for sample preparation and HPLC analysis, along with validated performance data.

Metabolic Pathway of this compound

This compound is formed in the human body primarily through the metabolism of caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine).[1][2][3] This process mainly occurs in the liver and involves N-demethylation reactions catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[1][3] Caffeine can be demethylated to paraxanthine, theobromine, or theophylline, which are further metabolized. Theobromine is demethylated to this compound.[4]

Caffeine Caffeine (1,3,7-Trimethylxanthine) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline Methylxanthine7 This compound Theobromine->Methylxanthine7 Paraxanthine->Methylxanthine7

Caption: Metabolic conversion of caffeine to this compound.

Experimental Protocols

I. Sample Preparation

Accurate quantification of 7-MX necessitates effective removal of interfering substances from biological matrices. Below are protocols for plasma and urine sample preparation.

A. Plasma Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,500 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Collect the supernatant and dilute it with an appropriate volume of the mobile phase or water containing 1% formic acid before injection into the HPLC system.[5]

B. Urine and Plasma Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers cleaner extracts, which can improve column longevity and reduce matrix effects, especially for LC-MS/MS analysis.

  • Column Conditioning: Condition a C18 SPE column (e.g., 500 mg, 3 mL) by passing 2 mL of methanol (B129727) followed by 2 mL of water.[6]

  • Sample Loading:

    • Urine: Acidify 1 mL of urine with 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer pH 6.8).[7]

    • Plasma: Spike 100 µL of plasma with an internal standard, then add 1 mL of water.[6]

    • Load the prepared sample onto the conditioned SPE column.

  • Washing: Wash the column to remove hydrophilic interferences. (A specific wash solvent was not detailed in the provided search results, but a common approach is to use a weak organic solvent/water mixture).

  • Elution: Elute the analytes with 2 mL of methanol.[6]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 25°C.[6] Reconstitute the residue in 200 µL of the HPLC mobile phase.[6]

cluster_0 Sample Preparation cluster_1 HPLC Analysis Start Biological Sample (Plasma/Urine) Prep Choose Preparation Method Start->Prep PP Protein Precipitation (Acetonitrile) Prep->PP Plasma SPE Solid-Phase Extraction (C18 Column) Prep->SPE Plasma/Urine Centrifuge Centrifugation PP->Centrifuge Evaporate Evaporation & Reconstitution SPE->Evaporate Supernatant Collect Supernatant Centrifuge->Supernatant FinalSample Prepared Sample for HPLC Evaporate->FinalSample Supernatant->FinalSample HPLC HPLC System FinalSample->HPLC Column C18 Reversed-Phase Column HPLC->Column Detection Detection (UV or MS/MS) Column->Detection Data Data Acquisition & Analysis Detection->Data

Caption: General workflow for 7-MX analysis.
II. HPLC-UV Method

This method is cost-effective and suitable for routine analysis when high sensitivity is not required.

  • Column: C18 reversed-phase column (e.g., ThermoScientific Hypersil BDS C18, 4.6 mm x 150 mm).[8]

  • Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 7.5:92.5:0.5, v/v/v).[8] An alternative is a gradient elution with 0.05% trifluoroacetic acid (TFA) in water and acetonitrile.[7]

  • Flow Rate: 0.5 mL/min.[8]

  • Detection Wavelength: 275 nm.[7]

  • Injection Volume: 20 µL.[7]

III. LC-MS/MS Method

This method provides higher sensitivity and selectivity, making it ideal for detecting low concentrations of 7-MX.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of 1% formic acid in water (A) and 1% formic acid in acetonitrile (B).[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

  • Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification.

Quantitative Data Summary

The performance of HPLC methods for 7-MX quantification can be summarized by several validation parameters. The table below presents typical values found in the literature.

ParameterHPLC-UVLC-MS/MSReference
Linearity Range 1–50 µg/mL (for methylxanthines)0.2–100 ng/mL[5][7]
Limit of Quantification (LOQ) ~0.87 µg/mL (for methylxanthines)0.2 ng/mL[5][9]
Limit of Detection (LOD) ~0.26 µg/mL (for methylxanthines)Not explicitly stated for 7-MX[9]
Recovery 95–102% (for methylxanthines)39-96% (for various methylxanthines)[7][10]
Precision (%RSD) < 2.67% (for methylxanthines)6-18% (for various methylxanthines)[9][10]
Accuracy (% Recovery) 98.15–108.88% (for methylxanthines)Not explicitly stated for 7-MX[9]

Note: Some values are for a group of methylxanthines as specific data for 7-MX was not available in all cited sources.

Conclusion

The described HPLC-UV and LC-MS/MS methods provide reliable and reproducible quantification of this compound in biological samples. The choice between the methods depends on the required sensitivity and the complexity of the sample matrix. Proper sample preparation is critical to minimize interference and ensure accurate results. The provided protocols and performance data serve as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and clinical chemistry.

References

Protocol for Dissolving 7-Methylxanthine for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

7-Methylxanthine (7-MX) is a methyl derivative of xanthine (B1682287) and a metabolite of common dietary compounds like caffeine (B1668208) and theobromine.[1][2] In research, it is recognized primarily as a non-selective adenosine (B11128) receptor antagonist and a competitive inhibitor of phosphodiesterase (PDE) enzymes.[3][4][5] These mechanisms of action make 7-MX a valuable tool for studying a variety of cellular signaling pathways.[5][6] Due to its low solubility in aqueous solutions, preparing 7-MX for cell culture experiments requires a specific protocol to ensure accurate and reproducible results.[1][4] This document provides a detailed methodology for the proper dissolution and application of this compound for in vitro studies.

Key Properties

PropertyValue
Molecular FormulaC₆H₆N₄O₂
Molecular Weight166.14 g/mol
AppearanceWhite to light brown solid powder[3]
Storage (Powder)-20°C for up to 3 years[3][7]

Solubility Data

The solubility of this compound is highly dependent on the solvent. For cell culture applications, creating a concentrated stock solution in an organic solvent is standard practice before diluting to the final working concentration in aqueous culture medium.

SolventSolubilityNotes
DMSO (Dimethyl sulfoxide)≥ 2.2 mg/mL (~13.2 mM) [7]The recommended solvent for preparing stock solutions. Warming, heating to 60°C, and sonication can aid dissolution. Using newly opened, non-hygroscopic DMSO is critical.[3][8]
Water < 1 mg/mL [7]Insoluble or only slightly soluble.[1][7]
Ethanol Poor solubilityNot recommended as a primary solvent.
PBS (Phosphate-Buffered Saline)Poor solubilityWorking solutions are prepared by diluting a DMSO stock into PBS or culture medium.

Experimental Protocol: Stock and Working Solution Preparation

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most cell culture experiments.

Materials

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, conical or microcentrifuge tubes (polypropylene)

  • Vortex mixer

  • Water bath or heat block (optional, set to ≤ 60°C)

  • Sterile pipette tips

  • Appropriate cell culture medium

Procedure

  • Aseptic Technique: To ensure sterility for cell culture use, perform all subsequent steps within a laminar flow hood.

  • Weighing 7-MX: Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 1.66 mg of 7-MX.

  • Dissolution in DMSO:

    • Add the weighed 7-MX powder to a sterile tube.

    • Add the calculated volume of high-quality DMSO. For the example above, add 1 mL.

    • Vortex the tube vigorously for several minutes to facilitate dissolution.

  • Assisted Solubilization (If Necessary): If the powder does not completely dissolve, sonicate the solution or warm it in a water bath or heat block.[3][7][8] Do not exceed 60°C.[3][8] Intermittently vortex until the solution is clear.

  • Stock Solution Storage:

    • Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3]

    • Store the aliquots at -20°C (for up to 1 year) or -80°C (for up to 2 years).[3]

  • Preparing the Working Solution:

    • Thaw an aliquot of the 7-MX stock solution at room temperature.

    • Dilute the stock solution into pre-warmed cell culture medium to achieve the final desired concentration. For instance, to make a 50 µM working solution from a 10 mM stock, you would perform a 1:200 dilution (e.g., add 5 µL of stock to 995 µL of medium).

    • Mix the working solution thoroughly by gentle pipetting before adding it to the cell cultures.

Crucial Considerations

  • DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be cytotoxic.

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental groups to account for any solvent-related effects.[4]

  • Precipitation: Do not exceed the solubility limit of 7-MX in the final aqueous culture medium. If precipitation is observed, the working concentration may need to be lowered.

Visualization of Pathways and Workflow

Signaling Pathway of this compound

This compound primarily acts by antagonizing adenosine receptors and inhibiting phosphodiesterases (PDEs).[5] PDE inhibition leads to an accumulation of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and downstream signaling cascades that can modulate gene expression.[5] Its antagonism of adenosine receptors, such as ADORA2A, can also influence other pathways, like the Dopamine Receptor D2 (DRD2) pathway.[4][9]

G cluster_0 7-MX Mechanisms cluster_1 Cellular Targets & Mediators cluster_2 Downstream Effects node_7MX This compound node_AdenoR Adenosine Receptors (e.g., ADORA2A) node_7MX->node_AdenoR Antagonizes node_PDE Phosphodiesterase (PDE) node_7MX->node_PDE Inhibits node_DRD2 Dopamine Receptor Pathway Activity node_AdenoR->node_DRD2 Relieves Inhibition node_cAMP ↑ cAMP node_PDE->node_cAMP Degradation Blocked node_PKA Protein Kinase A (PKA) node_cAMP->node_PKA Activates node_Gene Gene Expression Changes node_PKA->node_Gene node_Response Cellular Response node_DRD2->node_Response node_Gene->node_Response

Caption: Key signaling pathways affected by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for conducting a cell-based experiment using a this compound solution.

G node_Start Start Experiment node_Stock 1. Prepare 7-MX Stock Solution in DMSO node_Start->node_Stock node_Working 3. Prepare Working Solutions (7-MX and Vehicle Control) in Culture Medium node_Stock->node_Working node_Cells 2. Seed and Culture Cells to Desired Density node_Cells->node_Working node_Treat 4. Treat Cells node_Working->node_Treat node_Incubate 5. Incubate for Specified Duration node_Treat->node_Incubate node_Assay 6. Perform Cellular Assay (e.g., Proliferation, Gene Expression) node_Incubate->node_Assay node_End End node_Assay->node_End

Caption: Standard workflow for cell treatment experiments.

References

Application Notes and Protocols: Utilizing 7-Methylxanthine in Comet Assay for DNA Damage Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylxanthine (7-MX), a primary metabolite of caffeine (B1668208) and theobromine, is a purine (B94841) alkaloid with various physiological activities.[1][2] Its role in cellular processes, including those related to DNA integrity, is of growing interest in toxicological and pharmacological research. The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA damage at the individual cell level.[3][4] This document provides detailed application notes and protocols for the use of this compound in comet assay-based DNA damage analysis.

Mechanism of Action

While the precise mechanisms of this compound in DNA damage and repair are not fully elucidated, its parent compound, caffeine, is known to inhibit the DNA damage response (DDR) by targeting kinases such as ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR).[5][6] This inhibition can prevent cell cycle arrest and delay DNA repair, potentially sensitizing cells to DNA damaging agents. As a non-selective adenosine (B11128) receptor antagonist, 7-MX may also influence cellular signaling pathways that indirectly affect DNA repair processes.[7][8][9]

Applications

The use of this compound in conjunction with the comet assay has several key applications:

  • Assessing Genotoxicity: Evaluating the potential of 7-MX to induce DNA damage on its own.[10][11][12]

  • Modulating DNA Repair: Investigating the ability of 7-MX to inhibit DNA repair mechanisms, potentially enhancing the efficacy of DNA-damaging cancer therapies.[4]

  • Mechanistic Studies: Elucidating the cellular pathways involved in DNA damage and repair by observing the effects of 7-MX on these processes.

Data Presentation

The following table summarizes quantitative data from a study investigating the in vivo genotoxicity of this compound in Wistar rats using the comet assay.

OrganTreatment Group (Dose)Duration% Tail DNA (Mean ± SD)Olive Tail Moment (Mean ± SD)Reference
Blood Control (Vehicle)72 h2.34 ± 0.450.87 ± 0.21[10][11]
7-MX (300 mg/kg)72 h2.87 ± 0.521.05 ± 0.28[10][11]
7-MX (2000 mg/kg)72 h3.12 ± 0.611.21 ± 0.33[10][11]
Control (Vehicle)28 d2.55 ± 0.480.98 ± 0.25[10][11]
7-MX (250 mg/kg)28 d2.98 ± 0.551.15 ± 0.31[10][11]
7-MX (500 mg/kg)28 d3.25 ± 0.631.33 ± 0.38[10][11]
7-MX (1000 mg/kg)28 d3.51 ± 0.711.48 ± 0.42[10][11]
Liver Control (Vehicle)72 h2.11 ± 0.390.79 ± 0.18[10][11]
7-MX (300 mg/kg)72 h2.54 ± 0.480.95 ± 0.24[10][11]
7-MX (2000 mg/kg)72 h2.89 ± 0.551.12 ± 0.29[10][11]
Control (Vehicle)28 d2.32 ± 0.420.88 ± 0.22[10][11]
7-MX (250 mg/kg)28 d2.76 ± 0.511.07 ± 0.28[10][11]
7-MX (500 mg/kg)28 d3.01 ± 0.581.24 ± 0.35[10][11]
7-MX (1000 mg/kg)28 d3.28 ± 0.651.39 ± 0.40[10][11]

Note: The study concluded that 7-MX was non-genotoxic as the observed increases in DNA damage were not statistically significant.[10][11]

Experimental Protocols

Protocol 1: Assessment of this compound Genotoxicity using the Alkaline Comet Assay

This protocol is designed to determine if this compound induces DNA strand breaks in a cellular model.

Materials:

  • This compound (CAS No. 552-62-5)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

  • Low melting point (LMP) agarose (B213101)

  • Normal melting point (NMP) agarose

  • Comet assay slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

  • Positive control (e.g., H₂O₂, methyl methanesulfonate)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).

    • Treat cells with a range of 7-MX concentrations (e.g., 10, 50, 100, 500 µM) for a specified duration (e.g., 2, 4, 24 hours). Include vehicle and positive controls.

  • Cell Harvesting and Embedding:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix 10 µL of cell suspension with 90 µL of molten LMP agarose (at 37°C).

    • Pipette the cell/agarose mixture onto a pre-coated comet slide (coated with NMP agarose).

    • Allow the agarose to solidify at 4°C for 10 minutes.

  • Lysis:

    • Immerse slides in cold lysis solution and incubate for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently rinse the slides with distilled water.

    • Place slides in a horizontal electrophoresis tank and fill with cold alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove slides from the tank and wash gently with neutralization buffer three times for 5 minutes each.

    • Stain the slides with an appropriate DNA stain.

  • Visualization and Analysis:

    • Visualize comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per slide using appropriate comet assay software to quantify parameters such as % Tail DNA and Olive Tail Moment.

Protocol 2: Investigating DNA Repair Inhibition by this compound

This protocol assesses the potential of 7-MX to inhibit the repair of DNA damage induced by a known genotoxic agent.

Procedure:

  • Induction of DNA Damage:

    • Treat cells with a known DNA damaging agent (e.g., 100 µM H₂O₂ for 10 minutes on ice) to induce a consistent level of DNA damage.

  • Post-Treatment with this compound:

    • Wash the cells to remove the damaging agent and incubate them in fresh medium containing different concentrations of 7-MX (e.g., 10, 50, 100 µM) or vehicle control for various repair incubation times (e.g., 0, 30, 60, 120 minutes).

  • Comet Assay:

    • At each time point, harvest the cells and perform the alkaline comet assay as described in Protocol 1.

  • Data Analysis:

    • Quantify the level of remaining DNA damage at each time point for each treatment group.

    • A delay in the reduction of comet parameters over time in the 7-MX treated groups compared to the control indicates inhibition of DNA repair.

Visualizations

Signaling Pathway

DNA_Damage_Response_Inhibition cluster_damage DNA Damage Induction cluster_response Cellular Response cluster_inhibitor Inhibitory Action DNA Damaging Agent DNA Damaging Agent ATM_ATR ATM/ATR Kinases DNA Damaging Agent->ATM_ATR activates CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 phosphorylates CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest induces DNARepair DNA Repair CHK1_CHK2->DNARepair activates This compound This compound This compound->ATM_ATR inhibits

Caption: Potential inhibition of the ATM/ATR signaling pathway by this compound.

Experimental Workflow

Comet_Assay_Workflow A 1. Cell Treatment (7-MX, Controls) B 2. Cell Harvesting & Embedding in Agarose A->B C 3. Lysis (Remove membranes & proteins) B->C D 4. Alkaline Unwinding & Electrophoresis C->D E 5. Neutralization & DNA Staining D->E F 6. Fluorescence Microscopy (Image Acquisition) E->F G 7. Image Analysis (Quantify DNA Damage) F->G

Caption: Standard workflow for the alkaline comet assay.

References

Application of 7-Methylxanthine in Chromosomal Aberration Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylxanthine (7-MX) is a metabolite of caffeine (B1668208) and theobromine, primarily investigated for its potential role in slowing the progression of myopia.[1] In the context of genetic toxicology and cancer research, its applications are more nuanced. Unlike many chemical agents that directly induce DNA damage (clastogens), studies indicate that 7-MX itself has minimal to no direct chromosome-damaging activity.[1][2] Instead, its principal utility in chromosomal aberration studies lies in its ability to potentiate the effects of known DNA-damaging agents, a characteristic it shares with other methylxanthines like caffeine.

The primary mechanism for this potentiation is the abrogation of the G2/M cell cycle checkpoint.[3][4] This checkpoint is a critical surveillance mechanism that prevents cells with damaged DNA from entering mitosis, allowing time for DNA repair. By inhibiting key kinases in the DNA damage response (DDR) pathway, such as Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), 7-MX can force cells with unrepaired DNA damage to proceed into mitosis.[5][6][7] This premature entry into mitosis transforms DNA lesions into visible chromosomal aberrations, such as breaks, gaps, and exchanges. This property makes 7-MX a valuable tool for:

  • Sensitizing cancer cells to chemotherapy and radiotherapy: Many cancer cells are deficient in the G1 checkpoint and rely heavily on the G2 checkpoint for survival after DNA damage. Abrogating this checkpoint can selectively enhance the lethality of DNA-damaging treatments in cancer cells.

  • Studying DNA repair mechanisms: By inhibiting the G2 checkpoint, researchers can "unmask" the full extent of DNA damage induced by a clastogen, providing insights into the efficiency of DNA repair pathways.

  • Elucidating cell cycle control: 7-MX can be used as a chemical probe to investigate the components and regulation of the G2/M checkpoint signaling cascade.

These notes provide an overview of the application of 7-MX in this context, including quantitative data and detailed experimental protocols.

Data Presentation

Direct Clastogenic Effect of this compound

Studies on the direct genotoxic effects of 7-MX show that it does not significantly increase the frequency of chromosomal aberrations, even at high doses. The following data is summarized from an in vivo study in Wistar rats.

Table 1: Chromosomal Aberrations in Rat Bone Marrow Cells After Oral Administration of this compound

Treatment Group (Dose)DurationNumber of Metaphases ExaminedChromatid BreaksCentromeric GapsFragmentsTotal Aberrant Cells (%)Mitotic Index (%)
Single Dose Study
Vehicle Control72 h2501201.204.15 ± 0.21
7-MX (300 mg/kg)72 h2501211.604.09 ± 0.18
7-MX (2000 mg/kg)72 h2502312.403.98 ± 0.25
Repeated Dose Study
Vehicle Control28 days2501100.804.22 ± 0.19
7-MX (250 mg/kg)28 days2501201.204.16 ± 0.24
7-MX (500 mg/kg)28 days2502111.604.11 ± 0.17
7-MX (1000 mg/kg)28 days2502212.004.02 ± 0.20

Data adapted from Singh H, et al., Drug Chem Toxicol, 2024.[1] The original study reported these increases as non-significant.

Potentiation of Clastogen-Induced Chromosomal Aberrations

The primary application of methylxanthines like 7-MX is to enhance the clastogenic effects of DNA-damaging agents. The following data, using caffeine as a well-established analogue, demonstrates this potentiating effect on radiation-induced chromosomal breaks.

Table 2: Potentiation of Radiation-Induced Chromatid Breaks by Caffeine in Human Cells

Cell LineRadiation Dose (Gy)TreatmentChromatid Breaks per Cell (Mean)
82-6 hTert (Fibroblast) 0.5Radiation Only3.7
0.5Radiation + Caffeine6.2
1.0Radiation Only6.0
1.0Radiation + Caffeine9.2
RPE (Epithelial) 0.5Radiation OnlyNot specified
0.5Radiation + Caffeine5.9
1.0Radiation OnlyNot specified
1.0Radiation + Caffeine9.3

Data adapted from Iliakis G, et al., Frontiers in Genetics, 2021.[3][8] This study used caffeine to abrogate the G2 checkpoint, demonstrating the principle of potentiation applicable to 7-MX.

Mandatory Visualizations

Signaling Pathway of G2/M Checkpoint Abrogation by this compound

G2_Checkpoint_Abrogation cluster_0 DNA Damage Response cluster_1 Cell Cycle Control DNA_Damage DNA Double-Strand Breaks (DSBs) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Phosphorylates & Inhibits CDK1_CyclinB CDK1 / Cyclin B (Mitotic Promoting Factor) Cdc25->CDK1_CyclinB Activates Mitosis Mitosis CDK1_CyclinB->Mitosis Methylxanthine This compound (7-MX) Methylxanthine->ATM_ATR Inhibits

Caption: G2/M checkpoint pathway and its abrogation by this compound.

Experimental Workflow for Chromosomal Aberration Potentiation Assay

Experimental_Workflow Start Start: Seed Mammalian Cells Incubate1 Incubate for 24h (Allow attachment & growth) Start->Incubate1 Treat_Clastogen Treat with Clastogen (e.g., Ionizing Radiation, Chemotherapy Drug) Incubate1->Treat_Clastogen Add_7MX Add this compound (7-MX) (Post-clastogen treatment) Treat_Clastogen->Add_7MX Incubate2 Incubate for G2 Phase Duration (e.g., 1-2 hours) Add_7MX->Incubate2 Add_Arrest Add Mitotic Arresting Agent (e.g., Colcemid, Nocodazole) Incubate2->Add_Arrest Incubate3 Incubate for 2-4h (Accumulate metaphase cells) Add_Arrest->Incubate3 Harvest Harvest Cells (Trypsinization & Centrifugation) Incubate3->Harvest Hypotonic Hypotonic Treatment (Swell cells) Harvest->Hypotonic Fix Fixation (e.g., Methanol:Acetic Acid) Hypotonic->Fix Slide Prepare Slides & Stain (e.g., Giemsa) Fix->Slide Analyze Microscopic Analysis (Score Chromosomal Aberrations) Slide->Analyze End End: Data Analysis Analyze->End

Caption: Workflow for assessing 7-MX's potentiation of chromosomal aberrations.

Experimental Protocols

Protocol 1: In Vitro Chromosomal Aberration Potentiation Assay

This protocol is designed to assess the ability of 7-MX to potentiate chromosomal aberrations induced by a known clastogen, such as ionizing radiation (IR) or a chemical agent. It is adapted from standard G2 checkpoint abrogation assays using caffeine.[8][9]

1. Materials:

  • Mammalian cell line (e.g., HeLa, A549, human peripheral blood lymphocytes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (7-MX), stock solution in DMSO or water

  • Clastogen (e.g., gamma-irradiator, or chemical clastogen like bleomycin)

  • Mitotic arresting agent (e.g., Colcemid, 10 µg/mL stock)

  • Hypotonic solution (0.075 M KCl)

  • Fixative (3:1 Methanol:Glacial Acetic Acid, freshly prepared)

  • Giemsa stain

  • Microscope slides, coverslips, and microscope

2. Cell Culture and Treatment:

  • Seed cells in appropriate culture vessels (e.g., T-25 flasks) and grow to 60-70% confluency.

  • Expose the cells to the clastogen. For IR, use a dose of 0.5 - 1.0 Gy.[3] For a chemical clastogen, use a predetermined concentration that induces a moderate level of aberrations.

  • Immediately following clastogen treatment, add 7-MX to the culture medium. A final concentration in the range of 0.5-2.0 mM is recommended, based on effective concentrations of analogous methylxanthines. A dose-response curve should be performed to determine the optimal non-toxic concentration for the cell line used.

  • Include appropriate controls:

    • Negative control (vehicle only)

    • 7-MX only control

    • Clastogen only control

  • Incubate the cells for a period corresponding to the G2 phase of the cell cycle (typically 1-2 hours).[3]

  • Add the mitotic arresting agent (e.g., Colcemid to a final concentration of 0.1 µg/mL).

  • Incubate for an additional 2-4 hours to allow cells to accumulate in metaphase.

3. Cell Harvesting and Slide Preparation:

  • Harvest the cells by trypsinization, collect them in a centrifuge tube, and pellet by centrifugation (e.g., 1000 rpm for 5 min).

  • Resuspend the cell pellet gently in pre-warmed hypotonic KCl solution and incubate at 37°C for 15-20 minutes.

  • Pellet the cells again and resuspend in a small volume of fresh, ice-cold fixative. Add the fixative dropwise while gently vortexing.

  • Wash the cells two more times with the fixative.

  • After the final wash, resuspend the cell pellet in a small volume of fixative to achieve a slightly turbid suspension.

  • Drop the cell suspension from a height onto clean, pre-chilled microscope slides.

  • Allow the slides to air dry.

4. Staining and Analysis:

  • Stain the slides with a 5% Giemsa solution for 10-15 minutes.

  • Rinse the slides with distilled water and allow them to dry.

  • Under a microscope (100x objective), score at least 100 well-spread metaphases per treatment group for chromosomal aberrations (e.g., chromatid breaks, gaps, fragments, and exchanges).

  • Calculate the percentage of aberrant cells and the number of aberrations per cell for each group.

Protocol 2: Sister Chromatid Exchange (SCE) Assay

Methylxanthines have also been shown to induce sister chromatid exchanges (SCEs).[10] This assay detects reciprocal interchanges between sister chromatids and is a sensitive indicator of genotoxic events.

1. Materials:

  • In addition to materials from Protocol 1:

  • 5-bromo-2'-deoxyuridine (BrdU), stock solution

  • Hoechst 33258 stain

  • 2x SSC buffer (0.3 M NaCl, 0.03 M sodium citrate)

  • UV light source (long-wave)

2. Cell Culture and Treatment:

  • Seed cells at a low density.

  • Add BrdU to the culture medium at a final concentration of 10 µM.

  • Add the test agent (7-MX) at various concentrations.

  • Incubate the cells for two complete cell cycles (approximately 48 hours for many cell lines). This allows for the incorporation of BrdU into the DNA.

  • Approximately 2-4 hours before harvesting, add a mitotic arresting agent (e.g., Colcemid).

3. Harvesting and Slide Preparation:

  • Follow steps 3.1 to 3.7 from Protocol 1.

4. Differential Staining (Fluorescence Plus Giemsa Method):

  • Stain the slides in a solution of Hoechst 33258 (0.5 µg/mL in phosphate (B84403) buffer, pH 6.8) for 15 minutes.

  • Rinse with distilled water.

  • Mount the slides with a drop of phosphate buffer and a coverslip.

  • Expose the slides to a long-wave UV light source for 30-60 minutes.

  • Remove the coverslips and incubate the slides in 2x SSC at 60°C for 2 hours.

  • Stain the slides with 3% Giemsa solution for 20 minutes.

  • Rinse, dry, and mount a coverslip.

5. Analysis:

  • Under a microscope, sister chromatids will stain differentially. The chromatid with two BrdU-substituted strands will appear pale, while the chromatid with one substituted strand will be dark.

  • An SCE is visible as a point where the staining pattern switches between the two sister chromatids.

  • Score the number of SCEs in at least 25-50 well-differentiated metaphases per treatment group.

  • Calculate the mean number of SCEs per cell. A significant, dose-dependent increase in SCEs indicates a positive result.

References

Application Notes and Protocols: Assessing the Mutagenicity of 7-Methylxanthine using the Ames Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylxanthine (7-MX), a primary metabolite of caffeine (B1668208) and theobromine, is under investigation as a potential therapeutic agent, notably for myopia.[1][2] As part of the preclinical safety assessment of any new drug candidate, a thorough evaluation of its genotoxic potential is mandatory. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and internationally accepted method for identifying gene mutations. This document provides a detailed protocol for assessing the mutagenic potential of this compound based on established methodologies and findings from published research.

Recent studies have investigated the genotoxic and mutagenic potential of this compound (purity 99.46%).[1][3][4] The findings from an in-vitro Ames test conducted on Salmonella typhimurium strains TA98 and TA100 indicated that 7-MX is non-mutagenic, both in the presence and absence of metabolic activation.[1][3][4][5] This application note synthesizes these findings with a comprehensive, standard protocol compliant with OECD Guideline 471 to guide researchers in the mutagenicity assessment of this compound.

Principle of the Ames Test

The Ames test utilizes specific strains of bacteria, typically Salmonella typhimurium, that are auxotrophic mutants, meaning they have lost the ability to synthesize an essential amino acid (e.g., histidine).[6] These strains are exposed to the test substance, and the assay measures the ability of the substance to cause a reverse mutation, restoring the gene function and allowing the bacteria to grow on a histidine-deficient medium.[6] The test is conducted with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism, to detect mutagens that require metabolic activation.

Experimental Protocol: Ames Test for this compound

This protocol is based on the OECD 471 guideline for the bacterial reverse mutation test.

1. Materials

  • Test Substance: this compound (CAS No. 552-62-5)

  • Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions). Other strains like TA1535, TA1537, and E. coli WP2uvrA can also be included for a comprehensive evaluation.[7]

  • Media and Reagents:

    • Nutrient broth (e.g., Oxoid Nutrient Broth No. 2)

    • Minimal glucose agar (B569324) plates (Vogel-Bonner medium E)

    • Top agar supplemented with a limited amount of L-histidine and D-biotin

    • Solvent/Vehicle (e.g., distilled water, DMSO)

  • Metabolic Activation System (S9 Mix):

    • Lyophilized S9 fraction from the liver of rats pre-treated with a metabolic inducer (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone).

    • Cofactor solution (e.g., NADP, Glucose-6-phosphate).

  • Controls:

    • Negative Control: The solvent or vehicle used to dissolve the test substance.

    • Positive Controls (without S9 activation):

    • Positive Controls (with S9 activation):

      • 2-Aminoanthracene (2-AA) for all strains.

  • Equipment:

    • Incubator (37°C)

    • Shaking water bath

    • Autoclave

    • pH meter

    • Spectrophotometer

    • Colony counter

2. Methods

2.1. Preparation of Bacterial Strains

  • From a frozen stock, inoculate the S. typhimurium strains into nutrient broth.

  • Incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Confirm the characteristics of the strains (e.g., histidine requirement, crystal violet sensitivity, ampicillin (B1664943) resistance if applicable).

2.2. Preparation of Test Substance and Controls

  • Prepare a stock solution of this compound in a suitable solvent. Based on existing studies, concentrations up to 5000 µ g/plate are typically tested in a preliminary cytotoxicity assay.

  • Prepare serial dilutions of this compound to determine the appropriate concentration range for the mutagenicity assay.

  • Prepare solutions of the positive and negative controls.

2.3. Plate Incorporation Method

  • To sterile tubes, add the following in sequence:

    • 2.0 mL of molten top agar (at 45°C)

    • 0.1 mL of the overnight bacterial culture

    • 0.1 mL of the test substance dilution or control solution

    • 0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation)

  • Vortex the tubes gently and pour the contents onto the surface of minimal glucose agar plates.

  • Allow the top agar to solidify.

  • Invert the plates and incubate at 37°C for 48-72 hours.

2.4. Data Collection and Analysis

  • After incubation, count the number of revertant colonies on each plate.

  • Record the mean number of revertant colonies and the standard deviation for each concentration of this compound and for the controls.

  • A positive result is generally defined as a dose-dependent increase in the number of revertant colonies, with at least a two-fold increase over the negative control for any of the tested concentrations.

Data Presentation

While specific quantitative data for this compound from the published literature is not available in a detailed tabular format, the results consistently indicate a non-mutagenic response.[1][3][4][5] The following tables are provided as templates for presenting experimental data.

Table 1: Ames Test Results for this compound without Metabolic Activation (-S9)

Concentration (µ g/plate )Strain TA98 Mean Revertants ± SDStrain TA100 Mean Revertants ± SD
Vehicle Control DataData
7-MX Conc. 1 DataData
7-MX Conc. 2 DataData
7-MX Conc. 3 DataData
7-MX Conc. 4 DataData
7-MX Conc. 5 DataData
Positive Control DataData

Table 2: Ames Test Results for this compound with Metabolic Activation (+S9)

Concentration (µ g/plate )Strain TA98 Mean Revertants ± SDStrain TA100 Mean Revertants ± SD
Vehicle Control DataData
7-MX Conc. 1 DataData
7-MX Conc. 2 DataData
7-MX Conc. 3 DataData
7-MX Conc. 4 DataData
7-MX Conc. 5 DataData
Positive Control DataData

Visualizations

Experimental Workflow for the Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Bacterial_Culture Overnight Bacterial Culture (S. typhimurium) Mix_Components Mix: Bacteria, Test Compound/Control, Top Agar, and S9 Mix (or buffer) Bacterial_Culture->Mix_Components Test_Compound This compound Solutions (various concentrations) Test_Compound->Mix_Components Controls Positive & Negative Controls Controls->Mix_Components S9_Mix S9 Metabolic Activation Mix S9_Mix->Mix_Components Pour_Plates Pour onto Minimal Glucose Agar Plates Mix_Components->Pour_Plates Incubate Incubate at 37°C for 48-72 hours Pour_Plates->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Compare with Controls (Statistical Analysis) Count_Colonies->Analyze_Data Conclusion Determine Mutagenic Potential Analyze_Data->Conclusion

Caption: Workflow of the Ames test for assessing mutagenicity.

Signaling Pathway (Conceptual): Mutagenesis and DNA Repair

Mutagenesis_Pathway Test_Compound This compound Metabolic_Activation Metabolic Activation (S9 Mix) Test_Compound->Metabolic_Activation If required DNA Bacterial DNA Test_Compound->DNA Direct Interaction Metabolic_Activation->DNA Interaction DNA_Adduct DNA Adducts/ Lesions DNA->DNA_Adduct Damage DNA_Repair DNA Repair Mechanisms DNA_Adduct->DNA_Repair Mutation Gene Mutation (Reversion) DNA_Adduct->Mutation No_Mutation No Mutation DNA_Repair->No_Mutation Successful Repair

Caption: Conceptual pathway of chemical interaction with DNA.

Based on the available scientific literature, this compound does not exhibit mutagenic activity in the Ames test with S. typhimurium strains TA98 and TA100, both with and without metabolic activation.[1][3][4] The protocol provided herein offers a standardized and comprehensive approach for the independent verification and validation of these findings, adhering to internationally recognized guidelines for mutagenicity testing. This information is crucial for the continued development and safety assessment of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Intravitreal Injection of 7-Methylxanthine in Avian Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methylxanthine (7-MX), a metabolite of caffeine, is a non-selective adenosine (B11128) receptor antagonist. It has been investigated for its potential to control myopia progression. While studies in mammals have shown some efficacy, research in avian models, particularly chickens, has been conducted to understand its mechanism of action. Avian models are frequently used in myopia research due to their rapid eye growth and susceptibility to experimentally induced myopia. These notes provide detailed protocols for the intravitreal administration of 7-MX in avian models based on published research, summarize the quantitative outcomes, and illustrate the proposed signaling pathways and experimental workflows.

Experimental Protocols

Animal Model and Myopia Induction
  • Animal Model: White-Leghorn chicks (Gallus gallus domesticus), 2 weeks of age.

  • Housing: Chicks should be housed in a temperature-controlled environment with a standard light/dark cycle.

  • Myopia Induction:

    • Form-Deprivation Myopia (FDM): A unilateral diffuser is placed over one eye to deprive it of clear form vision. The contralateral eye serves as a control.

    • Lens-Induced Myopia (LIM): A negative-power lens (e.g., -10 Diopter) is placed over one eye.

Preparation of this compound Solution for Intravitreal Injection
  • Compound: this compound (7-MX)

  • Vehicle: Dimethyl sulfoxide (B87167) (DMSO)

  • Concentration: 0.1% 7-MX solution.

  • Preparation Steps:

    • Weigh the required amount of 7-MX powder.

    • Dissolve the 7-MX in DMSO to achieve a final concentration of 0.1% (w/v).

    • Ensure the solution is sterile. Filtration through a 0.22 µm syringe filter is recommended.

    • Prepare aliquots for single-day use to avoid repeated freeze-thaw cycles.

Intravitreal Injection Procedure

This protocol is based on standard techniques for intravitreal injections in chicks and should be performed under sterile conditions.

  • Anesthesia: General anesthesia (e.g., isoflurane (B1672236) inhalation) is recommended to immobilize the chick and minimize distress. A topical anesthetic (e.g., proparacaine (B1679620) hydrochloride) should also be applied to the cornea.

  • Injection Site Preparation:

    • Gently clean the feathers around the eye.

    • Apply a povidone-iodine solution to the ocular surface and allow it to sit for at least 30 seconds, followed by a sterile saline rinse.

  • Injection:

    • Use a 30-gauge needle attached to a microsyringe (e.g., Hamilton syringe).

    • The injection is typically performed into the vitreous humor in the dorsal quadrant of the eye, posterior to the limbus.

    • Carefully advance the needle through the sclera, aiming towards the center of the globe to avoid hitting the lens.

    • Inject a small volume of the 0.1% 7-MX solution (a typical volume for chick eyes is 10-20 µL, delivering approximately 10-20 µg of 7-MX). The specific study cited administered a total dose of 12.5 µg.[1]

    • Slowly withdraw the needle.

  • Post-Injection Care:

    • Apply a topical antibiotic ointment to the injection site to prevent infection.

    • Monitor the animal for any signs of adverse reactions (e.g., inflammation, endophthalmitis) until it has fully recovered from anesthesia.

Dosing Regimen and Experimental Timeline
  • Frequency: Binocular intravitreal injections are administered every other day.[2]

  • Duration: The treatment period typically lasts for 8 days, totaling four injections.[1][2]

  • Control Groups:

    • Vehicle control group: Injected with the same volume of DMSO.

    • Untreated control group: Receives no injection.

Outcome Measures

Measurements are taken at baseline (before treatment) and at the end of the experimental period.

  • Refractive Error (RE): Measured using a streak retinoscopy.

  • Ocular Biometry: High-frequency A-scan ultrasonography is used to measure:

    • Axial Length (AL)

    • Vitreous Chamber Depth (VCD)

  • Choroidal and Scleral Thickness: Measured using high-resolution ultrasonography or optical coherence tomography (OCT).

  • Biochemical Analysis:

    • At the end of the experiment, retinal and vitreous samples are collected.

    • High-Performance Liquid Chromatography (HPLC) is used to determine the concentrations of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).[1][2]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effect of intravitreal 7-MX in avian models of myopia.

Table 1: Effect of Intravitreal 7-MX on Form-Deprivation Myopia in Chicks (8-Day Treatment)

Parameter7-MX Treated Eyes (Deprived)Vehicle (DMSO) Treated Eyes (Deprived)Statistical Significance
Refractive Error (RE) No significant difference from vehicleSignificant myopia inducedNot significant between treatments
Vitreous Chamber Depth (VCD) No significant difference from vehicleSignificant increaseNot significant between treatments
Axial Length (AL) No significant difference from vehicleSignificant increaseNot significant between treatments
Choroidal Thickness (ChT) Minor, non-significant effects on thinningSignificant thinningNot significant between treatments
Scleral Fibrous Layer Thickness No significant difference from vehicleSignificant thinningNot significant between treatments

Data synthesized from studies showing that intravitreal 7-MX did not inhibit the development of FDM in chicks.[1][2][3]

Table 2: Effect of Intravitreal 7-MX on Vitreal Dopamine and DOPAC in Chicks (8-Day Treatment)

Analyte7-MX Treated Eyes (Deprived)Vehicle (DMSO) Treated Eyes (Deprived)Statistical Significance
Dopamine Concentration Non-significant decreaseSignificant decrease (p<0.01)Trend towards smaller decrease with 7-MX, but not statistically significant
DOPAC Concentration No significant changeNo significant changeNot significant between treatments

The results suggest a minor, if any, effect of 7-MX on the retinal dopamine system in this model.[2][3]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_setup Phase 1: Animal Preparation & Baseline Measures cluster_induction Phase 2: Myopia Induction & Group Assignment cluster_treatment Phase 3: Treatment Period (8 Days) cluster_analysis Phase 4: Final Analysis A 2-Week Old White-Leghorn Chicks B Baseline Measurements: - Refractive Error - Ocular Biometry (AL, VCD) - Choroidal Thickness A->B C Unilateral Form Deprivation (Diffuser over one eye) B->C D Group Assignment C->D E Group 1: Intravitreal 7-MX (0.1%) D->E F Group 2: Intravitreal Vehicle (DMSO) D->F G Group 3: Untreated Control D->G H Injections every other day (Total of 4 injections) E->H F->H I Final Measurements: - Refractive Error - Ocular Biometry - Choroidal Thickness H->I J Biochemical Analysis: - Vitreous & Retina Collection - HPLC for Dopamine & DOPAC H->J K Data Comparison & Statistical Analysis I->K J->K

Caption: Experimental workflow for intravitreal 7-MX injection in avian models.

Proposed Signaling Pathway of this compound in the Eye

G cluster_legend Legend cluster_pathway Hypothesized 7-MX Mechanism of Action cluster_dopamine Interaction with Dopamine System (Investigated in Chicks) cluster_conclusion Conclusion in Avian Models l1 Stimulation -> l2 Inhibition --| Adenosine Adenosine AR Adenosine Receptors (e.g., A1, A2A) Adenosine->AR Agonist AC Adenylyl Cyclase AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Scleral_Remodeling Scleral ECM Remodeling (Collagen Synthesis) PKA->Scleral_Remodeling Leads to Myopia Myopia Progression (Axial Elongation) Scleral_Remodeling->Myopia Influences SevenMX This compound (7-MX) SevenMX->AR Antagonist AR_D2R Adenosine-Dopamine Receptor Heteromers Dopamine_Release Retinal Dopamine Release AR_D2R->Dopamine_Release Eye_Growth_Signal Anti-Myopia 'Stop' Signal Dopamine_Release->Eye_Growth_Signal SevenMX_D This compound (7-MX) SevenMX_D->AR_D2R Modulates? Conclusion This pathway appears ineffective in preventing FDM in chicks.

Caption: Hypothesized signaling pathway for 7-MX in myopia.

Discussion and Conclusion

The application of intravitreal this compound in chick models of form-deprivation myopia did not demonstrate a significant inhibitory effect on axial elongation or refractive error changes.[1][2][3] This outcome contrasts with findings in some mammalian models where 7-MX has shown potential in slowing myopia progression.[4]

Several hypotheses may explain this discrepancy:

  • Scleral Structural Differences: Avian sclera contains a cartilaginous layer, which is absent in mammals and plays a significant role in determining eye size.[5] If the primary target of 7-MX is the fibrous sclera, its effect might be less pronounced in avian eyes.[2][3]

  • Mechanism of Action: The primary mechanism of 7-MX may not be mediated through the retinal pathways investigated (i.e., the dopamine system). While 7-MX is a non-selective adenosine antagonist, its downstream effects on ocular growth in chicks appear to be minimal under the tested conditions.[1][2]

  • Treatment Duration: The relatively short duration of the studies (8-13 days) might not be sufficient to observe a significant effect.[4]

References

Application Notes: Long-Term Oral Administration of 7-Methylxanthine for Myopia Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methylxanthine (7-MX), a primary metabolite of caffeine (B1668208) and theobromine, is an investigational drug for the treatment of myopia (nearsightedness), a condition characterized by excessive axial elongation of the eye.[1][2] Preclinical and clinical studies suggest that long-term oral administration of 7-MX is a promising therapeutic strategy to slow the progression of myopia in children.[1][2] Unlike other myopia control methods like atropine (B194438) eye drops or specialized lenses, 7-MX offers a systemic, oral route of administration.[1] It has been licensed in Denmark for this purpose since 2009.[3] These notes provide a summary of the clinical trial data, mechanism of action, and protocols for researchers and drug development professionals.

Mechanism of Action

7-MX is a non-selective adenosine (B11128) receptor antagonist.[1] The proposed mechanism for myopia control involves its action on the sclera, the eye's outer white layer. In myopic eyes, the sclera undergoes remodeling, including collagen depletion, which makes it thinner and less resistant to stretching from intraocular pressure.[1]

7-MX is believed to counteract this by:

  • Strengthening the Sclera: It has been shown in animal models to increase the thickness of the posterior sclera, boost collagen content, and increase the diameter of collagen fibrils.[1][2][3] This biomechanical reinforcement may help the eye resist excessive elongation.

  • Modulating Retinal Signaling: While the primary action appears to be on the sclera, a retinal mechanism is also being investigated.[4] 7-MX may influence retinal signaling pathways that control eye growth, potentially involving interactions between adenosine and dopamine (B1211576) receptors.[4]

Proposed Signaling Pathway of 7-MX in Myopia Control

7-MX_Pathway cluster_RPE Retinal Pigment Epithelium (RPE) Cell cluster_Sclera Sclera MX This compound (7-MX) AR Adenosine Receptor (e.g., ADORA2A) MX->AR Antagonizes / Inhibits DR Dopamine Receptor (DRD2) AR->DR Inhibits ERK ERK Signaling Pathway DR->ERK Activates Remodel Scleral Remodeling (Increased Collagen Content & Fibril Diameter) ERK->Remodel Regulates Myopia Reduced Axial Elongation & Myopia Progression Remodel->Myopia Leads to

Caption: Proposed mechanism of 7-MX in myopia control.

Clinical Efficacy & Safety

Long-term studies, primarily from Denmark, have demonstrated the potential of 7-MX to reduce both the progression of refractive error (diopters) and axial eye growth. The treatment has been reported to be safe and well-tolerated, with no significant side effects noted even with continuous use for up to 10 years.[1][2][5]

Table 1: Summary of Clinical Trial Data on Oral 7-MX for Myopia Control

Study Type / Identifier Participants Age Range (years) Dosage Duration Key Efficacy Outcomes Reported Adverse Events
Retrospective Study (Denmark) [1][3] 711 myopic children 7 - 15 Up to 1200 mg/day (Avg: 470 mg/day) Average 3.6 years (up to 9.1 years) Dose-dependent reduction in myopia progression and axial elongation. A model predicted a 1000 mg/day dose would reduce myopia progression by 0.84 D and axial growth by 0.17 mm over 6 years compared to no treatment.[3] None reported.[1]

| Pilot / Follow-up Study (NCT00263471) [2][5][6] | 68 myopic children | 8 - 13 | 400 mg/day | 36 months (12m placebo-controlled, 12m 7-MX for all, 12m no treatment) | Significantly lower axial growth in children treated with 7-MX for 24 months vs. 12 months.[5] Effect disappeared when treatment was stopped.[5] | None reported; treatment was deemed safe.[2][5] |

Pharmacokinetics

Pharmacokinetic data in humans is limited but provides essential guidance for dosing. The short half-life suggests that multiple daily doses are required for sustained therapeutic effect.[1]

Table 2: Pharmacokinetic Parameters of Oral this compound in Humans (Adults)

Parameter Value Condition / Dose Source
Peak Serum Concentration (Cmax) ~20 µmol/L Single 400 mg oral dose [2]

| Terminal Half-life (t½) | ~200 minutes | Single 400 mg oral dose |[1][2] |

Protocols: Long-Term Oral Administration of this compound

This section outlines a generalized protocol for a clinical trial based on methodologies from published studies.[2][5][6]

1. Study Design

A randomized, double-masked, placebo-controlled, parallel-assignment study is recommended to establish causality.[1][6]

  • Phase 1 (e.g., 12-24 months): Participants are randomized to receive either 7-MX or a matching placebo.

  • Phase 2 (e.g., 12-24 months): An open-label extension where all participants may receive 7-MX.

  • Phase 3 (e.g., 12 months): A follow-up period after treatment cessation to observe for any rebound effects.[1][5]

2. Participant Eligibility Criteria

  • Inclusion Criteria:

    • Age: 8-13 years.[6]

    • Diagnosis of myopia (e.g., minimum of -0.75 D cycloplegic spherical equivalent).[1][2]

    • Evidence of myopia progression, such as a documented axial growth rate of ≥ 0.15 mm/year.[6]

    • General good health.

  • Exclusion Criteria:

    • Use of other myopia control methods (e.g., atropine, orthokeratology).[3]

    • Ocular pathology other than myopia.

    • Known hypersensitivity to methylxanthines.

    • Significant systemic diseases.

3. Intervention and Dosing

  • Investigational Product: this compound tablets (e.g., 400 mg).

  • Placebo: Matching tablets containing only standard filling and binding substances.[2]

  • Dosing Regimen: Based on the short half-life, a regimen of one tablet two to three times per day (e.g., every 8-12 hours) is suggested to maintain therapeutic levels, with total daily doses ranging from 800 mg to 1200 mg.[1][7]

Experimental Workflow for a Long-Term 7-MX Clinical Trial

Clinical_Trial_Workflow cluster_setup Phase 1: Screening & Randomization cluster_treatment Phase 2: Double-Masked Treatment (24 Months) cluster_extension Phase 3: Open-Label Extension (Optional, 12 Months) Screen Screening Visit (Assess Eligibility Criteria, Baseline Measurements) Random Randomization Screen->Random GroupA Group A: Oral 7-MX (e.g., 400mg BID/TID) Random->GroupA GroupB Group B: Matching Placebo Random->GroupB FollowUp Follow-Up Visits (Months 6, 12, 18, 24) - Efficacy Assessments - Safety Monitoring GroupB->FollowUp OpenLabel All Participants Receive 7-MX FollowUp->OpenLabel End of Phase 2 FollowUp2 Follow-Up Visits (Months 30, 36) OpenLabel->FollowUp2 Analysis Final Data Analysis & Reporting FollowUp2->Analysis End of Study

Caption: Flowchart of a multi-phase clinical trial for 7-MX.

4. Schedule of Assessments

Regular assessments are critical for monitoring efficacy and safety.

Table 3: Example Schedule of Assessments

Assessment Screening / Baseline (Month 0) Month 6 Month 12 Month 24 Month 36 (End of Study)
Efficacy Measures
Cycloplegic Autorefraction
Axial Length Measurement (IOL-Master)[5]
Corneal Curvature[6]
Safety Measures
Adverse Event Inquiry[6]
Height & Weight
Blood Pressure & Heart Rate[6]
Compliance

| Tablet Count / Diary Review | | ✓ | ✓ | ✓ | ✓ |

5. Efficacy and Safety Endpoints

  • Primary Efficacy Endpoint: The primary outcome should be the change in axial length from baseline to the end of the treatment period (e.g., 24 months).[2]

  • Secondary Efficacy Endpoints:

    • Change in cycloplegic spherical equivalent refraction.

    • Proportion of participants with myopia progression >0.5 D in one year.

  • Safety Endpoints: Incidence and severity of all adverse events. Participants should be interviewed about potential CNS, gastrointestinal, or cardiopulmonary side effects.[6]

6. Data Analysis

Longitudinal data for axial length and refraction should be analyzed using linear mixed models to account for repeated measures and individual differences in growth rates.[1] The models should assess the effect of treatment, time, and the interaction between treatment and time, while adjusting for baseline covariates like age and initial refractive error.

References

Application Notes and Protocols for the Use of 7-Methylxanthine in Retinal Dopamine Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylxanthine (7-MX) is an active metabolite of caffeine (B1668208) and theobromine, known primarily as a non-selective adenosine (B11128) receptor antagonist.[1][2] It has garnered significant interest in ophthalmological research for its potential to slow the progression of myopia (nearsightedness) in animal models and children.[2][3][4][5] The underlying mechanism is believed to involve the retinal dopamine (B1211576) system, a crucial signaling pathway in the regulation of eye growth.[6] Dopamine, a key neurotransmitter in the retina, is thought to act as a stop signal for axial elongation of the eye.[7][8]

These application notes provide a comprehensive overview of the use of 7-MX in studying retinal dopamine release, summarizing quantitative data from key studies and detailing relevant experimental protocols. The information is intended to guide researchers in designing and executing studies to further elucidate the role of 7-MX and the adenosine-dopamine signaling axis in the eye.

Mechanism of Action: The Adenosine-Dopamine Interaction

7-MX exerts its effects by blocking all four subtypes of adenosine receptors (ADORA1, ADORA2A, ADORA2B, and ADORA3).[9][10] The interaction between adenosine A2A receptors (ADORA2A) and dopamine D2 receptors (DRD2) is of particular interest. In various tissues, including the retina, these two receptors can form heterodimers.[9][11] In this configuration, the activation of ADORA2A by adenosine inhibits the signaling pathway of the DRD2 receptor.

7-MX, by acting as an antagonist to the ADORA2A receptor, prevents this inhibition. This disinhibition leads to an increase in DRD2 receptor pathway activity, which may be a key mechanism through which 7-MX influences retinal function and controls myopia progression.[9] Studies in human retinal pigment epithelial (RPE) cells have shown that 7-MX treatment leads to decreased ADORA2A and increased DRD2 protein expression.[9]

Caption: Proposed signaling pathway of this compound (7-MX) on dopamine D2 receptors.

Data Presentation: Quantitative Effects of 7-MX

The effect of 7-MX on retinal dopamine release has been investigated primarily in the context of myopia research. The results, particularly from studies in chicks, have shown minor and often non-significant effects on the direct levels of dopamine and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).

Table 1: Effect of Oral this compound Administration on Retinal and Vitreal Dopamine in Chicks with Deprivation Myopia

Treatment GroupTissueAnalyteDeprived Eye (ng/100mg)Contralateral Eye (ng/100mg)Significance
7-MX Fed VitreousDopamine0.31 ± 0.090.50 ± 0.08Not Significant
Vehicle Fed VitreousDopamine--p < 0.01 (Deprived vs. Control)

Data sourced from a study on deprivation myopia in chickens.[12] The vehicle-fed group showed a significant decrease in vitreal dopamine in the deprived eye, a trend that was not statistically significant in the 7-MX-treated group, suggesting a potential minor effect of 7-MX.[6][11][12]

Table 2: Effect of Intravitreal this compound Injection on Vitreal Dopamine in Chicks with Deprivation Myopia

Treatment GroupTissueAnalyteDeprived Eye (ng/100mg)Contralateral Eye (ng/100mg)Significance
7-MX Injected VitreousDopamine0.23 ± 0.100.29 ± 0.03Not Significant
Vehicle Injected VitreousDopamine--p < 0.01 (Deprived vs. Control)

Data from the same chicken study, showing similar non-significant trends with direct intravitreal injection.[12] In both administration methods, 7-MX did not significantly alter the concentrations of dopamine or DOPAC in the retina or vitreous.[11][12]

Table 3: Effect of this compound on Receptor Protein Expression in Human RPE Cells

Treatment (50 µmol/L for 48h)ProteinChange in Expression
7-MX ADORA2ADecreased
7-MX DRD2Increased

This in vitro study demonstrates a direct effect of 7-MX on the protein expression of key receptors in the adenosine-dopamine signaling cascade in retinal cells.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols derived from the cited literature for studying the effects of 7-MX on retinal dopamine.

Protocol 1: In Vivo Administration of 7-MX in Chicks

This protocol is designed for studying the effects of 7-MX in an avian model of deprivation myopia.

1. Animal Model:

  • Use two-week-old chicks.

  • Induce form-deprivation myopia by fitting a unilateral diffuser over one eye.

2. 7-MX Administration (Choose one route):

  • Oral Administration (Tube-Feeding):

    • Prepare a suspension of 7-MX in a vehicle such as xanthan gum.

    • Administer 100 mg/kg body weight twice daily for the duration of the experiment (e.g., 13 days).[6][12]

    • A control group should receive the vehicle only.

  • Intravitreal Injection:

    • Prepare a 0.1% solution of 7-MX in a suitable vehicle (e.g., DMSO).

    • Under appropriate anesthesia, perform binocular intravitreal injections of the 7-MX solution (e.g., delivering 12.5 µg).[6]

    • Administer injections every other day for the experimental period (e.g., 8 days, for a total of 4 injections).[12]

    • A control group should receive vehicle-only injections.

3. Sample Collection:

  • At the end of the treatment period, euthanize the animals.

  • Immediately dissect the eyes.

  • Carefully collect the vitreous humor by piercing the eye through the ora serrata with a fine-gauge needle and aspirating the fluid.[13]

  • Isolate the retina from the rest of the ocular tissue.

  • Flash freeze all samples in liquid nitrogen and store at -80°C until analysis.[7]

Protocol 2: Quantification of Dopamine and DOPAC via HPLC

This protocol outlines the measurement of dopamine and its metabolite DOPAC in vitreal and retinal tissue using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, a standard method for quantifying these neurotransmitters.[14][15][16]

1. Sample Preparation:

  • Thaw samples on ice.

  • For retinal tissue, homogenize in an ice-cold solution of 0.2 N HClO₄ containing 0.01% sodium metabisulfite (B1197395) and an internal standard (e.g., 3,4-dihydroxybenzylamine).[15]

  • For vitreal samples, pipette a known volume (e.g., 2 µl) into an ascorbic acid solution containing internal standards.[13]

  • Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant for HPLC analysis.

2. HPLC Analysis:

  • Use a reversed-phase HPLC system equipped with an electrochemical detector.[8]

  • Inject the prepared supernatant into the HPLC system.

  • Separate dopamine and DOPAC using an appropriate mobile phase and column.

  • Detect and quantify the analytes based on their electrochemical properties. The ratio of DOPAC to dopamine (DOPAC/DA) can be calculated as an index of dopamine release and turnover.[8][15]

5. Data Normalization:

  • Normalize retinal dopamine and DOPAC concentrations to the total protein content of the retinal homogenate.

  • Normalize vitreal concentrations to the volume of vitreous analyzed or the wet weight of the tissue.[11][12]

Experimental_Workflow cluster_animal_prep Phase 1: Animal Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A1 Select Animal Model (e.g., Chicks) A2 Induce Experimental Condition (e.g., Form-Deprivation Myopia) A1->A2 B1 Group Allocation (7-MX vs. Vehicle) A2->B1 B2 Administer 7-MX (Oral or Intravitreal) B1->B2 B3 Administer Vehicle B1->B3 C1 Euthanasia & Sample Collection (Retina, Vitreous) B2->C1 B3->C1 C2 Sample Preparation (Homogenization) C1->C2 C3 HPLC with Electrochemical Detection C2->C3 C4 Quantify Dopamine & DOPAC C3->C4 D1 Compare Dopamine/DOPAC Levels Between Groups C4->D1 Interpret Data

Caption: General experimental workflow for studying 7-MX effects on retinal dopamine.

Conclusion and Future Directions

Current evidence suggests that while 7-MX has a clear effect on adenosine and dopamine receptor expression in vitro, its impact on overall retinal dopamine and DOPAC levels in vivo is subtle and may not reach statistical significance in all experimental models.[9][11] The observed lack of a strong effect in chicks could be due to species-specific differences in scleral structure or shorter treatment durations in the reported studies.[11][12]

Future research should focus on:

  • Different Animal Models: Investigating the effects of 7-MX on retinal dopamine in mammalian models of myopia, which may be more translatable to the human condition.[3]

  • Dose-Response and Time-Course Studies: Conducting detailed studies to determine the optimal dose and treatment duration required to elicit a significant and sustained effect on the retinal dopamine system.

  • Advanced Imaging Techniques: Employing methods like Fast-Scan Cyclic Voltammetry (FSCV) in ex vivo retinal preparations to measure real-time dopamine release dynamics under the influence of 7-MX.[17][18]

  • Downstream Signaling: Exploring the downstream effects of the 7-MX-induced increase in DRD2 signaling, such as the phosphorylation of ERK, to better understand the functional consequences at a molecular level.[9]

By addressing these areas, the scientific community can achieve a more complete understanding of this compound's mechanism of action and its therapeutic potential in managing myopia and other retinal disorders.

References

7-Methylxanthine: A Promising Inhibitor of Monosodium Urate Crystallization for Gout Management

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Gout, a painful and debilitating inflammatory arthritis, is characterized by the deposition of monosodium urate (MSU) crystals in joints and soft tissues. Current therapeutic strategies primarily focus on lowering systemic uric acid levels. However, there is a growing interest in identifying compounds that directly inhibit the crystallization of MSU, offering a complementary or alternative therapeutic approach. 7-Methylxanthine (7-MX), a natural metabolite of caffeine (B1668208) and theobromine, has emerged as a potent inhibitor of MSU crystal formation.[1][2] These application notes provide a comprehensive overview of the inhibitory effects of 7-MX on MSU crystallization, detailed experimental protocols for its evaluation, and a summary of key quantitative data to support further research and development.

Mechanism of Action

This compound is believed to inhibit the formation of monosodium urate crystals primarily by increasing the solubility of urate.[3][4] This is achieved through a thermodynamic effect where 7-MX and urate ions form clusters or aggregates.[4] The formation of these complexes reduces the supersaturation of MSU in solution, thereby decreasing the thermodynamic driving force for crystallization.[4] This mechanism suggests that 7-MX can prevent the initial formation of MSU crystals, a key event in the pathophysiology of gout.

G cluster_0 Physiological State (Supersaturated Urate) cluster_1 Intervention with this compound Urate_Ions Urate Ions MSU_Crystals Monosodium Urate Crystals (Gout) Urate_Ions->MSU_Crystals Crystallization Urate_7MX_Complex Urate-7-MX Complexes Urate_Ions->Urate_7MX_Complex Forms Sodium_Ions Sodium Ions Sodium_Ions->MSU_Crystals 7_MX This compound 7_MX->Urate_7MX_Complex Increased_Solubility Increased Urate Solubility Urate_7MX_Complex->Increased_Solubility Leads to Inhibition Inhibition of Crystallization Increased_Solubility->Inhibition Results in Inhibition->MSU_Crystals Prevents

Caption: Proposed mechanism of this compound in inhibiting monosodium urate crystallization.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and ex vivo studies on the inhibitory effects of this compound on MSU crystallization.

Table 1: In Vitro Inhibition of Monosodium Urate Crystallization by this compound in Simulated Synovial Fluid

Initial Urate Concentration (mg/L)This compound ConcentrationOutcomeReference
300 (1.78 x 10⁻³ M)~10 mg/L (6 x 10⁻⁵ M)Total prevention of crystal formation for 96h at 25°C and pH 7.4.[2][3][2][3]
400 (2.38 x 10⁻³ M)25 mg/L (150 µM)Total prevention of crystallization.[5][5]
400100 µMUp to 74% inhibition of MSU crystallization.[4][6][4][6]
225 or lower50 µMTotal inhibition of MSU crystallization.[5][5]
130 or lower50 µMTotal inhibition of MSU crystallization in human plasma.[5][5]

Table 2: Ex Vivo Inhibition of Monosodium Urate Crystallization by this compound in Rat Plasma

Oral Dose of 7-MX (mg/kg)Resulting Plasma ConcentrationInitial Urate Concentration (mg/L)Inhibition of CrystallizationReference
3024.2 µM30041.4%[1][7]
6043.4 µM30052.6%[1][7]
3024.2 µM40038.6%[7]
6043.4 µM40042.6%[7]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the inhibitory activity of this compound on MSU crystallization.

Protocol 1: In Vitro Monosodium Urate Crystallization Inhibition Assay

This protocol describes a method to evaluate the ability of this compound to inhibit the formation of MSU crystals in a solution mimicking synovial fluid.

Materials:

  • Uric acid

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Phosphate (B84403) buffer (e.g., sodium phosphate)

  • This compound

  • Multi-well plates (e.g., 12-well or 96-well)

  • Incubator

  • Microplate reader (optional, for turbidimetric analysis)

  • Microscope

Procedure:

  • Preparation of Stock Solutions:

    • Urate Stock Solution (e.g., 1 g/L): Dissolve uric acid in a solution of NaOH (e.g., 0.1 M) with gentle heating and stirring. Adjust the pH to approximately 7.4.[2]

    • This compound Stock Solution: Dissolve this compound in a suitable solvent. Due to its low solubility, stirring with heat for several hours may be necessary.[5] A small amount of 0.1 M NaOH can be added to aid dissolution.[5]

    • Buffer and Salt Solutions: Prepare stock solutions of phosphate buffer and NaCl at the desired concentrations.

  • Experimental Setup:

    • In a multi-well plate, add the appropriate volumes of phosphate buffer, NaCl solution, and deionized water to achieve the final desired concentrations that mimic synovial fluid (e.g., pH 7.4, specific sodium concentration).

    • Add varying concentrations of the this compound stock solution to the test wells.

    • Include control wells containing the vehicle used to dissolve this compound.

    • Initiate crystallization by adding the urate stock solution to all wells to achieve the desired final urate concentration (e.g., 300-400 mg/L).

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at a constant temperature (e.g., 25°C, 31°C, or 37°C) for a specified period (e.g., 96 hours).[2]

  • Analysis of Crystallization:

    • Visual Inspection: Observe the wells for the presence of white crystal deposits.

    • Microscopy: Aspirate a sample from each well and examine it under a microscope to visualize the presence and morphology of MSU crystals.

    • Quantitative Analysis (Turbidimetry): Measure the absorbance of the wells at a specific wavelength (e.g., 620 nm) using a microplate reader. An increase in absorbance indicates crystal formation.

    • Urate Concentration Measurement: Centrifuge the samples to pellet the crystals. Measure the concentration of urate remaining in the supernatant using a suitable method (e.g., HPLC or a colorimetric assay). The amount of crystallized urate can be calculated by subtracting the supernatant urate concentration from the initial urate concentration.[2]

G cluster_workflow In Vitro MSU Crystallization Inhibition Assay Workflow A Prepare Stock Solutions (Urate, 7-MX, Buffer, NaCl) B Set Up Multi-Well Plate (Controls & Test Concentrations) A->B C Initiate Crystallization (Add Urate Stock Solution) B->C D Incubate (e.g., 96h at 25°C) C->D E Analyze Crystallization D->E F Visual Inspection & Microscopy E->F G Turbidimetric Analysis (Absorbance) E->G H Supernatant Urate Concentration Measurement E->H

Caption: Workflow for the in vitro monosodium urate crystallization inhibition assay.

Protocol 2: Preparation of Monosodium Urate Crystals for In Vivo and In Vitro Studies

This protocol outlines the steps for preparing MSU crystals, which can be used to induce inflammatory responses in cell culture or animal models.

Materials:

  • Uric acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sterile, pyrogen-free water

  • Magnetic stirrer with hotplate

  • pH meter

  • Centrifuge

  • Sterile filtration unit (0.22 µm)

  • Oven or desiccator

Procedure:

  • Dissolution of Uric Acid:

    • Add uric acid to boiling water containing NaOH (e.g., 800 mg uric acid in 155 mL water with 5 mL of 1 N NaOH).[8]

    • Stir the solution until the uric acid is completely dissolved.

  • pH Adjustment and Crystallization:

    • Cool the solution slowly to room temperature.

    • Adjust the pH of the solution to 7.2 with HCl.[8]

    • Allow the solution to stand at room temperature or in a refrigerator (4°C) for at least 24 hours to allow for crystal formation.

  • Harvesting and Washing:

    • Centrifuge the crystal suspension to pellet the MSU crystals.

    • Discard the supernatant and wash the crystal pellet with cold, sterile, pyrogen-free water.

    • Repeat the washing step several times to remove any soluble impurities.

  • Drying and Sterilization:

    • Dry the washed MSU crystals in an oven at a low temperature (e.g., <60°C) or in a desiccator until a constant weight is achieved.

    • If required for sterile applications, the dried crystals can be sterilized by autoclaving.

  • Characterization:

    • Confirm the identity and purity of the prepared crystals using techniques such as Fourier-transform infrared spectroscopy (FTIR), powder X-ray diffraction (XRD), and polarizing microscopy to observe their characteristic needle-like shape.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the prevention and treatment of gout by directly inhibiting the crystallization of monosodium urate. The data presented and the protocols provided herein offer a solid foundation for researchers and drug development professionals to further investigate the efficacy and mechanisms of 7-MX. Future studies should focus on optimizing delivery systems, evaluating its in vivo efficacy in relevant animal models of gout, and ultimately translating these promising preclinical findings into clinical applications.

References

Application Notes and Protocols: 7-Methylxanthine in Rat Myopia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosing recommendations, experimental protocols, and the mechanism of action of 7-Methylxanthine (7-MX) in rat models of myopia. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of 7-MX as a potential therapeutic agent for myopia.

Dosing Recommendations for this compound

Oral administration is the most common route for this compound in rat studies. The dosage and duration of treatment vary depending on the research focus, such as myopia prevention or toxicity assessment.

Table 1: Summary of Oral Dosing Regimens for this compound in Rat Studies

Study TypeSpecies/StrainDosageDurationKey Findings
Myopia PreventionPigmented Rabbits30 mg/kg/day4 weeksReduced myopia and axial eye growth.[1]
Myopia PreventionGuinea Pigs300 mg/kg/day3 weeksReduced myopia and axial eye growth; prevented scleral thinning.[1]
PharmacokineticsSprague Dawley RatsSingle dose of 30 mg/kg24 hoursPeak plasma concentration reached at 30 minutes.[2]
PharmacokineticsSprague Dawley Rats30 or 60 mg/kg/day7 daysDose-proportional increase in plasma concentration.[2]
Acute ToxicityRats and MiceSingle dose of 300 mg/kg and 2000 mg/kg24 hoursNo mortality or signs of toxicity observed.[3]
Repeated Dose ToxicityRats250, 500, and 1000 mg/kg/day28 daysNo-observed-adverse-effect level (NOAEL) up to 1000 mg/kg.[3]
GenotoxicityWistar RatsSingle dose of 300 and 2000 mg/kg; Repeated doses of 250, 500, and 1000 mg/kg72 hours (single); 28 days (repeated)Non-genotoxic and non-mutagenic.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound suspension for oral administration to rats.

Materials:

  • This compound (purity ≥ 99%)

  • 1% Carboxymethylcellulose (CMC) solution

  • Sterile water

  • Weighing scale

  • Spatula

  • Magnetic stirrer and stir bar

  • Appropriate size gavage needles for rats

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the body weight of the rats.

  • Weigh the calculated amount of this compound powder accurately.

  • Prepare a 1% CMC solution by dissolving CMC in sterile water.

  • Gradually add the weighed this compound powder to the 1% CMC solution while continuously stirring with a magnetic stirrer.

  • Continue stirring until a homogenous suspension is formed.

  • Administer the suspension to the rats using an appropriately sized oral gavage needle. The volume administered should be calculated based on the concentration of the suspension and the rat's body weight.

Protocol 2: Induction of Form-Deprivation Myopia (FDM) in Rats

This protocol outlines the procedure for inducing myopia in rats through form deprivation.

Materials:

  • Young rats (e.g., 2-week-old Wistar or Sprague-Dawley rats)

  • Suture material (e.g., 5-0 silk)

  • Needle holder

  • Forceps

  • Anesthetic (e.g., isoflurane)

  • Ophthalmic antibiotic ointment

Procedure:

  • Anesthetize the rat using an appropriate anesthetic protocol.

  • Carefully suture the eyelids of one eye closed. Ensure the sutures do not penetrate the cornea.

  • Apply a thin layer of ophthalmic antibiotic ointment along the suture line to prevent infection.

  • The contralateral eye serves as the control.

  • House the rats under controlled lighting conditions (e.g., 12-hour light/dark cycle).

  • Monitor the sutured eye regularly for any signs of infection or irritation.

  • The duration of form deprivation can vary, typically ranging from 2 to 4 weeks, depending on the desired degree of myopia.[6]

  • At the end of the deprivation period, remove the sutures under anesthesia.

Protocol 3: Measurement of Refractive Error and Axial Length

This protocol describes the methods for assessing the primary outcomes in myopia studies.

A. Refractive Error Measurement (Retinoscopy)

  • Administer a cycloplegic agent (e.g., 1% atropine (B194438) sulfate (B86663) eye drops) to the rat's eye to paralyze accommodation.

  • Use a streak retinoscope to measure the refractive error along different meridians of the pupil.

  • Neutralize the reflex with trial lenses to determine the spherical and cylindrical components of the refractive error.

  • Measurements can also be performed using an automated photorefractor designed for small animals.

B. Axial Length Measurement (A-Scan Ultrasonography)

  • Anesthetize the rat.

  • Place the A-scan ultrasound probe gently on the cornea with a coupling gel.

  • Acquire multiple readings of the axial length, which is the distance from the anterior cornea to the retina.[7][8]

  • Alternatively, vernier calipers can be used to measure the anterior-posterior diameter of the enucleated eyeball as a gold standard.[7][8]

Signaling Pathways and Mechanism of Action

This compound is a non-selective adenosine (B11128) receptor antagonist.[1] Its anti-myopia effect is primarily attributed to its action on the sclera, where it promotes collagen synthesis and strengthens the scleral matrix, thereby resisting axial elongation.

The proposed signaling pathway involves the blockade of adenosine receptors, particularly the A2A receptor, on scleral fibroblasts. This inhibition is thought to lead to an increase in the synthesis of type I collagen, a major structural component of the sclera.

Myopia_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Scleral Fibroblast) 7-MX This compound AR Adenosine Receptor (e.g., A2A) 7-MX->AR Antagonizes Adenosine Adenosine Adenosine->AR Activates AC Adenylyl Cyclase AR->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases Activation CREB CREB PKA->CREB Decreases Phosphorylation Collagen_Gene Collagen Gene Expression CREB->Collagen_Gene Reduces Inhibition Collagen_Synthesis Increased Collagen Synthesis Collagen_Gene->Collagen_Synthesis Scleral_Strength Increased Scleral Strength & Stiffness Collagen_Synthesis->Scleral_Strength Myopia_Inhibition Inhibition of Myopia Progression Scleral_Strength->Myopia_Inhibition

Caption: Proposed signaling pathway of this compound in scleral fibroblasts.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of this compound in a rat model of form-deprivation myopia is outlined below.

Experimental_Workflow Start Start of Study Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (Refraction & Axial Length) Animal_Acclimatization->Baseline_Measurements Group_Allocation Random Group Allocation Baseline_Measurements->Group_Allocation FDM_Induction Form-Deprivation Myopia Induction (One Eye) Group_Allocation->FDM_Induction Treatment Daily Oral Gavage FDM_Induction->Treatment Control_Group Control Group (Vehicle) Treatment->Control_Group Group 1 Treatment_Group 7-MX Group (e.g., 30 mg/kg) Treatment->Treatment_Group Group 2 Monitoring Daily Monitoring for Animal Health & Eye Condition Control_Group->Monitoring Treatment_Group->Monitoring Endpoint_Measurements Endpoint Measurements (Refraction & Axial Length) Monitoring->Endpoint_Measurements After Treatment Period (e.g., 4 weeks) Data_Analysis Data Analysis and Statistical Comparison Endpoint_Measurements->Data_Analysis Conclusion Conclusion on 7-MX Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for a rat form-deprivation myopia study.

References

Troubleshooting & Optimization

Improving solubility of 7-Methylxanthine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for enhancing the aqueous solubility of 7-Methylxanthine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound (7-MX) is a methyl derivative of xanthine, an organic compound found in living organisms.[1][2] It is a metabolite of caffeine (B1668208) and theobromine.[3][4] Its low solubility in water presents a significant challenge in pharmaceutical formulation and experimental research, as it can limit bioavailability and complicate the preparation of aqueous stock solutions for in vitro and in vivo studies.[5][6]

Q2: What is the typical solubility of this compound in common laboratory solvents?

A2: this compound is generally considered to have low solubility in water.[1][7] Its solubility is higher in organic solvents like Dimethyl Sulfoxide (DMSO).[1][7][8] The table below summarizes its solubility profile.

Q3: What are the primary methods for improving the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include pH adjustment, co-crystallization, hydrotropy, and the use of co-solvents.[5][6]

Q4: How does pH adjustment affect the solubility of this compound?

A4: Xanthine derivatives like theophylline, a compound structurally similar to 7-MX, are weak bases with a slight ampholytic nature, meaning they can be ionized in suitable pH conditions to improve dissolution.[3] The best dissolution for these types of molecules is often achieved in a basic environment.[3] Therefore, adjusting the pH of the aqueous solution to be more alkaline can increase the solubility of this compound.

Q5: Can co-crystals be used to enhance the solubility of this compound?

A5: Yes, co-crystallization is a highly effective technique. It involves combining the active pharmaceutical ingredient (API), in this case, this compound, with a benign co-former molecule in a crystal lattice.[9] This new crystalline solid often possesses significantly improved physicochemical properties, including enhanced solubility and dissolution rate, without altering the pharmacological activity of the API.[9][10] Phenolic acids are promising co-formers for methylxanthine derivatives.[10][11]

Q6: What is hydrotropy and how can it be applied to this compound?

A6: Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, known as a hydrotrope, increases the aqueous solubility of a primary solute.[12][13] Hydrotropes are amphiphilic and, when present at a minimum hydrotropic concentration (MHC), can enhance the solubility of poorly soluble compounds.[13] Common hydrotropes include sodium benzoate, sodium citrate, and urea.[12] This technique is advantageous as it is often simple, cost-effective, and environmentally friendly.[12][14] Using a blend of different hydrotropes, a method known as mixed hydrotropy, can produce a synergistic effect, further enhancing solubility.[12]

Q7: What is the effect of temperature on the solubility of this compound?

A7: For most methylxanthine derivatives, solubility in aqueous and organic solvents increases with a rise in temperature.[15] Studies involving this compound have shown that an increase in temperature can significantly enhance its effects related to solubility.[16][17]

Troubleshooting Guides

Issue 1: this compound powder fails to dissolve in an aqueous buffer.
  • Symptom: Visible particulate matter remains in the solution after vigorous mixing.

  • Possible Causes & Solutions:

    • Sub-optimal pH: The pH of the buffer may not be conducive to solubilization.

      • Action: Gradually increase the pH of the buffer by adding a suitable base (e.g., NaOH) while monitoring for dissolution. Xanthine derivatives often show improved solubility in basic conditions.[3]

    • Low Temperature: The experimental temperature may be too low.

      • Action: Gently warm the solution. Solubility of methylxanthines typically increases with temperature.[15] Ensure the temperature is compatible with the stability of other components in your experiment.

    • Insufficient Solubilizing Agent: The buffer alone may be insufficient.

      • Action: Consider adding a small percentage of a water-miscible co-solvent like DMSO or ethanol.[6] Start with a low concentration (e.g., 1-5%) and increase if necessary, keeping in mind the tolerance of your experimental system to the co-solvent.

    • Slow Dissolution Kinetics: The rate of dissolution may be very slow.

      • Action: Use sonication to aid in the dissolution process.[1]

Issue 2: Co-crystal synthesis results in an amorphous product or no product.
  • Symptom: Characterization techniques (e.g., Powder X-ray Diffraction - PXRD) do not show the formation of a new crystalline phase.

  • Possible Causes & Solutions:

    • Inappropriate Co-former: The selected co-former may not have the appropriate molecular interactions (e.g., hydrogen bonding sites) to form a stable co-crystal with this compound.

      • Action: Review co-former selection based on established principles like hydrogen bond rules and pKa differences.[18][19] Phenolic acids are often good candidates for methylxanthines.[10]

    • Incorrect Stoichiometry: The molar ratio of this compound to the co-former is critical.

      • Action: Screen different stoichiometric ratios (e.g., 1:1, 1:2, 2:1) to find the optimal ratio for co-crystal formation.[19]

    • Sub-optimal Synthesis Method: The chosen method (e.g., solvent evaporation, grinding) may not be suitable.

      • Action: If using solvent evaporation, ensure the solvent is appropriate for both components and that the evaporation rate is controlled.[18] If grinding, ensure sufficient energy and time are applied. Liquid-assisted grinding can sometimes be more effective than neat grinding.[19]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityConcentrationNotes
WaterInsoluble or Slightly Soluble< 1 mg/mL[1][7]
DMSOSoluble / Slightly Soluble2.2 - 3.33 mg/mLSonication and warming are recommended.[1][20]
EthanolSlightly Soluble-[8]
MethanolSlightly Soluble (Heated)-[7]

Table 2: Effect of this compound on Monosodium Urate (MSU) Crystallization in an Aqueous System

This table demonstrates the ability of 7-MX to act as a solubility enhancer in a relevant biological system.

Initial Urate Conc.7-MX Concentration% Inhibition of MSU CrystallizationReference
300 mg/L24.2 µM41.4%[21]
300 mg/L43.4 µM52.6%[21]
400 mg/L24.2 µM38.6%[21]
400 mg/L43.4 µM42.6%[21]
400 mg/L100 µM~74%[22]

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Co-crystals via Solvent Evaporation

This protocol describes a common method for synthesizing co-crystals to enhance solubility.[18]

  • Selection: Choose a suitable co-former based on molecular structure and hydrogen bonding potential (e.g., a phenolic acid).[10]

  • Stoichiometry: Weigh equimolar amounts of this compound and the selected co-former.

  • Dissolution: Dissolve both components in a minimal amount of a common volatile solvent (e.g., ethanol, methanol) in which both are soluble. Gentle heating or sonication may be applied to facilitate dissolution.

  • Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This can be done in a loosely covered beaker or vial to control the rate of crystallization.

  • Collection: Once the solvent has fully evaporated, collect the resulting solid material.

  • Characterization: Analyze the solid product using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new co-crystal phase, distinct from the starting materials.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis N1 Select Co-former N2 Weigh 7-MX & Co-former (Equimolar Ratio) N1->N2 N3 Dissolve in Common Solvent N2->N3 N4 Slow Solvent Evaporation N3->N4 N5 Collect Solid Crystalline Product N4->N5 N6 Characterize Product (PXRD, DSC, FTIR) N5->N6 N7 Confirm Co-crystal Formation N6->N7

Caption: Workflow for Co-crystal Synthesis by Solvent Evaporation.

Protocol 2: Enhancing this compound Solubility using Hydrotropy

This protocol outlines the use of a hydrotropic agent to increase the aqueous solubility of 7-MX.[12]

  • Agent Selection: Select a hydrotropic agent (e.g., sodium citrate, urea). For potentially greater effect, a mixture of two agents can be used (mixed hydrotropy).[12]

  • Solution Preparation: Prepare a concentrated aqueous solution of the hydrotropic agent(s). The concentration should be above the Minimum Hydrotropic Concentration (MHC). A range of concentrations (e.g., 1M, 2M) should be tested to find the optimal level.

  • Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound powder to a known volume of the prepared hydrotrope solution in a sealed flask.

    • Agitate the flask at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the solution to stand so that the undissolved solid can settle.

    • Carefully withdraw a sample from the supernatant and filter it through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Compare the measured solubility in the hydrotrope solution to the solubility in pure water to determine the enhancement factor.

G cluster_interaction Solubilization MX 7-MX (Insoluble) Complex Soluble Complex MX->Complex Aggregation/ Complexation H2O Water HT Hydrotrope HT->Complex

Caption: Conceptual Diagram of Hydrotropic Solubilization.

Troubleshooting Workflow

When encountering solubility issues with this compound, a systematic approach can quickly identify a viable solution. The following diagram outlines a logical workflow for troubleshooting.

G Start Start: 7-MX Fails to Dissolve pH_Check Is pH > 7.5? Start->pH_Check Adjust_pH Adjust pH to 8.0-9.0 pH_Check->Adjust_pH No Temp_Check Is Temperature > 25°C? pH_Check->Temp_Check Yes Adjust_pH->pH_Check Warm Warm solution to 37-40°C Temp_Check->Warm No Cosolvent Add Co-solvent (e.g., 1-5% DMSO) Temp_Check->Cosolvent Yes Warm->Temp_Check Success Dissolved Cosolvent->Success Reformulate Consider Reformulation (Co-crystals, Hydrotropy) Cosolvent->Reformulate Still Insoluble

Caption: Logical Workflow for Troubleshooting 7-MX Solubility Issues.

References

Technical Support Center: Stability of 7-Methylxanthine in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 7-Methylxanthine, ensuring its stability in experimental buffers is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in commonly used laboratory buffers.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Inconsistent results are a common indicator of compound instability. The stability of this compound can be influenced by several factors within your experimental setup, including the type of buffer used, its pH, the storage temperature, and exposure to light. Degradation of the compound can lead to a decrease in its effective concentration, contributing to variability in your data. It is crucial to assess the stability of this compound under your specific experimental conditions.

Q2: In which common laboratory buffers is this compound stable?

A2: While comprehensive comparative data is limited, studies have demonstrated the stability of this compound in phosphate (B84403) buffer (pH 7.4) for at least 96 hours at 25°C.[1][2] Stability in other common buffers such as Tris and citrate (B86180) is not as well-documented in publicly available literature. It is recommended to perform a stability study in the specific buffer system you intend to use for your experiments.

Q3: What are the potential degradation pathways for this compound in aqueous solutions?

A3: The degradation of xanthine (B1682287) derivatives can occur through several mechanisms, including:

  • Hydrolysis: The purine (B94841) ring system can be susceptible to cleavage under strongly acidic or alkaline conditions, although xanthines are generally considered relatively stable.

  • Oxidation: The molecule may be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of photosensitive compounds. It is advisable to protect solutions of this compound from light.

Q4: How can I assess the stability of this compound in my specific experimental buffer?

A4: A stability study using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to determine the stability of this compound in your buffer. This involves incubating a solution of this compound in the buffer of interest under your experimental conditions (e.g., temperature, light exposure) and analyzing samples at various time points to monitor for any decrease in the concentration of the parent compound and the appearance of degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent assay results Degradation of this compound in the experimental buffer.Perform a stability study of this compound in your buffer using HPLC. Prepare fresh solutions for each experiment. Protect solutions from light and store at an appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term storage).
Loss of this compound concentration over time Hydrolysis, oxidation, or photodegradation.Adjust the pH of the buffer to a range where this compound is more stable (if compatible with your experiment). Use de-gassed buffers to minimize oxidation. Protect all solutions from light by using amber vials or covering with aluminum foil.
Appearance of unknown peaks in HPLC chromatogram Formation of degradation products.Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying potential degradation products and developing a more robust analytical method.
Precipitation of this compound in the buffer Poor solubility of this compound in the chosen buffer.Check the solubility of this compound in your buffer at the desired concentration. If solubility is an issue, consider using a co-solvent (ensure it does not interfere with your assay) or adjusting the pH of the buffer.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in an Experimental Buffer

This protocol outlines a general method for determining the stability of this compound in a specific buffer using HPLC.

Materials:

  • This compound powder

  • Experimental buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl, Citrate buffer)

  • Organic solvent for stock solution (e.g., DMSO, Methanol)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath

  • Amber vials or aluminum foil

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a minimal amount of a suitable organic solvent to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare the Working Solution: Dilute the stock solution with the experimental buffer to the final desired concentration for your experiment. Ensure the final concentration of the organic solvent is low enough not to affect the stability or your assay (typically <1%).

  • Incubation: Aliquot the working solution into several amber vials. Place the vials in an incubator or water bath set to the temperature of your experiment (e.g., 25°C, 37°C). Keep one aliquot at a reference temperature where the compound is expected to be stable (e.g., 4°C or -20°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 96 hours), remove one vial from the incubator.

  • HPLC Analysis: Immediately analyze the sample by HPLC. The HPLC method should be capable of separating this compound from any potential degradation products.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial time point (T=0). A decrease in the peak area over time indicates degradation.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to perform a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

Stress Conditions:

  • Acidic Hydrolysis: Incubate this compound solution in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Alkaline Hydrolysis: Incubate this compound solution in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight).

Methodology:

  • Prepare separate solutions of this compound for each stress condition.

  • Expose the solutions to the respective stress conditions for a predetermined duration.

  • At various time points, take samples and neutralize them if necessary (for acidic and alkaline hydrolysis).

  • Analyze the stressed samples by HPLC-UV and, if available, by HPLC-Mass Spectrometry (HPLC-MS) to identify the mass of the degradation products.

  • The HPLC method should be optimized to achieve baseline separation of the parent this compound peak from all degradation product peaks.

Signaling Pathway and Experimental Workflow Diagrams

As a non-selective adenosine (B11128) receptor antagonist, this compound can influence signaling pathways regulated by adenosine receptors, primarily the A1 and A2A subtypes.[3][4]

Adenosine_Signaling_Pathway Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Activates A2AR A2A Receptor Adenosine->A2AR Activates Seven_MX This compound Seven_MX->A1R Inhibits Seven_MX->A2AR Inhibits Gi Gi Protein A1R->Gi Activates PLC Phospholipase C A1R->PLC Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Cellular_Response_Inhibition Inhibitory Cellular Response Gi->Cellular_Response_Inhibition Gs->AC Activates cAMP cAMP AC->cAMP Decreases AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Stimulation Stimulatory Cellular Response PKA->Cellular_Response_Stimulation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->Cellular_Response_Inhibition

Caption: Adenosine Receptor Signaling Pathways and the Inhibitory Action of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 7-MX Stock Solution Working Dilute to Working Concentration in Buffer Stock->Working Incubate Incubate at Experimental Temperature Working->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Quantify Peak Area HPLC->Data Stability Determine % Remaining (Stability Assessment) Data->Stability

Caption: Experimental Workflow for Assessing the Stability of this compound.

References

Technical Support Center: Overcoming Low Oral Bioavailability of 7-Methylxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of 7-Methylxanthine (7-MX).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound (7-MX), also known as heteroxanthine, is a metabolite of caffeine (B1668208) and theobromine.[1][2][3] It is a non-selective adenosine (B11128) receptor antagonist with potential therapeutic applications in slowing the progression of myopia and preventing gout.[1][2][3][4] However, studies have shown that 7-MX has lower oral bioavailability compared to other methylxanthines like theobromine, which can limit its therapeutic efficacy when administered orally.[1][5]

Q2: What are the known pharmacokinetic parameters of this compound?

Pharmacokinetic studies in rats have shown that after a single oral dose of 30 mg/kg, 7-MX reaches a maximum plasma concentration (Cmax) of approximately 30 µM within 30 minutes (tmax), with a terminal half-life of about 1.4 hours.[1][6] In humans, a 400 mg oral dose resulted in a Cmax of about 20 µmol/L with a terminal half-life of 200 minutes.[1][6]

Q3: What are the primary mechanisms of action for this compound?

7-MX primarily acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[2][4][7] By blocking these receptors, it can modulate various downstream signaling pathways. For instance, in the context of myopia, it is suggested that 7-MX's antagonism of the ADORA2A receptor prevents the inhibition of the DRD2 receptor pathway in retinal pigment epithelial (RPE) cells.[4] Another mechanism of action for methylxanthines, in general, is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[7][8]

Troubleshooting Guide

Issue: Low plasma concentrations of 7-MX after oral administration in pre-clinical animal models.

Possible Causes & Troubleshooting Steps:

  • Poor Solubility: 7-MX has limited aqueous solubility, which can hinder its dissolution in the gastrointestinal tract.

    • Solution 1: Formulation Strategies. Consider formulating 7-MX to enhance its solubility. While specific data for 7-MX is limited, general strategies for poorly soluble drugs can be applied. This could include solid dispersions, which involve dispersing the drug in a matrix of a hydrophilic carrier.[9]

    • Solution 2: pH adjustment. Investigate the pH-solubility profile of 7-MX to determine if buffering the formulation or co-administering it with agents that modify gastric pH could improve dissolution.

    • Solution 3: Particle Size Reduction. Micronization or nanocrystal technology can increase the surface area of the drug, potentially leading to faster dissolution.

  • Low Permeability: The drug may not be efficiently transported across the intestinal epithelium.

    • Solution 1: Permeability Enhancers. Co-administration with pharmaceutically acceptable absorption enhancers could transiently increase the permeability of the intestinal membrane. It is crucial to evaluate the safety and efficacy of any potential enhancer.

    • Solution 2: Lipid-Based Formulations. Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing lipid absorption pathways. Although 7-MX is not highly lipophilic, this approach could still be explored.

  • Pre-systemic Metabolism: 7-MX may be metabolized in the gut wall or liver before reaching systemic circulation.

    • Solution 1: Prodrug Approach. Designing a prodrug of 7-MX could temporarily mask the functional groups susceptible to first-pass metabolism. The prodrug would then be converted to the active 7-MX in the systemic circulation.

    • Solution 2: Co-administration with Enzyme Inhibitors. While a more complex approach, co-administering 7-MX with a safe inhibitor of the specific metabolic enzymes could increase its bioavailability. This requires careful investigation to avoid drug-drug interactions.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral this compound

SpeciesDoseCmaxTmaxTerminal Half-life (t1/2)Reference
Rat (Sprague Dawley)30 mg/kg~30 µM30 min~1.4 h[1][6]
Human400 mg~20 µmol/LNot Reported200 min[1][6]

Table 2: Comparison of Oral Bioavailability of this compound and Theobromine in Rats

CompoundDoseCmaxAUC (µg·h/L)ObservationReference
This compound30 mg/kg~5 µg/mL8.3Lower oral bioavailability[1][5]
Theobromine50 mg/kg80 µg/mL692Higher oral bioavailability[5]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (10-week-old).[1]

  • Formulation Preparation: Suspend this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC).[1]

  • Dosing: Administer a single oral dose (e.g., 30 mg/kg) via gavage.[1]

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of 7-MX in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Protocol 2: In Vitro Dissolution Testing (General Approach)

  • Apparatus: Use a USP Apparatus 2 (paddle apparatus).

  • Dissolution Medium: Select a physiologically relevant medium, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8). The volume is typically 900 mL.

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Paddle Speed: Set the paddle speed to a standard rate, typically 50 or 75 rpm.

  • Procedure:

    • Place a known amount of 7-MX or its formulation into the dissolution vessel.

    • Withdraw aliquots of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of dissolved 7-MX using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

G cluster_oral_admin Oral Administration of 7-MX cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_challenges Bioavailability Challenges 7-MX_Formulation 7-MX Formulation Dissolution Dissolution in GI Fluids 7-MX_Formulation->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption Solubilized 7-MX Plasma_7-MX 7-MX in Plasma Absorption->Plasma_7-MX First_Pass_Metabolism First-Pass Metabolism Absorption->First_Pass_Metabolism Subject to Low_Solubility Low Aqueous Solubility Low_Solubility->Dissolution Low_Permeability Low Membrane Permeability Low_Permeability->Absorption Hinders First_Pass_Metabolism->Plasma_7-MX Reduces

Caption: Workflow of Oral 7-MX Bioavailability and Key Challenges.

G 7-MX This compound Adenosine_Receptor Adenosine Receptor (e.g., ADORA2A) 7-MX->Adenosine_Receptor Antagonizes DRD2_Pathway Dopamine D2 Receptor (DRD2) Pathway Adenosine_Receptor->DRD2_Pathway Inhibits Cellular_Response Cellular Response (e.g., in RPE cells) DRD2_Pathway->Cellular_Response Modulates Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Caption: Signaling Pathway of this compound as an Adenosine Receptor Antagonist.

G cluster_troubleshooting Troubleshooting Low Bioavailability cluster_solutions Potential Solutions Problem Low Plasma 7-MX Formulation Formulation Strategies (e.g., Solid Dispersion) Problem->Formulation Address with Prodrug Prodrug Synthesis Problem->Prodrug Address with Enhancers Use of Absorption Enhancers Problem->Enhancers Address with

Caption: Logical Relationship for Troubleshooting Low 7-MX Bioavailability.

References

Optimizing dosage of 7-Methylxanthine to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

7-Methylxanthine Dosing Optimization: Technical Support Guide

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of this compound (7-MX) to minimize side effects during experimental studies, particularly in the context of myopia control.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in myopia control?

This compound is a non-selective adenosine (B11128) receptor antagonist.[1] Its primary mechanism in myopia control is thought to involve direct action on the sclera, the outer protective layer of the eye.[2] Preclinical studies suggest that 7-MX increases scleral collagen concentration and the diameter of collagen fibrils.[3][4] This remodeling is believed to strengthen the sclera, making it more resistant to the axial elongation that characterizes myopia progression.[5] While adenosine receptors are present in the retina and choroid, 7-MX is thought to primarily target the sclera.[2][3]

Q2: What are the typical dosages used in clinical research for myopia control, and what is the general safety profile?

In clinical studies and practice, particularly in Denmark where its use for myopia is licensed, oral doses of 7-MX have ranged from 400 mg once daily to a total of 1200 mg per day, often administered in divided doses (e.g., 400 mg every 8 hours).[3][5] A modeling study suggested that a daily dose of 1000 mg was effective in reducing myopia progression and axial elongation in children.[3][5]

Notably, 7-MX appears to have a very high safety profile. Acute and long-term toxicity studies in animals have shown it to be non-toxic even at doses far exceeding those used clinically.[3][6] Clinical studies in children have reported no subjective side effects, and no adverse effects on measures like blood pressure, heart rate, or growth have been observed.[3][4]

Q3: My study participants are reporting gastrointestinal (GI) discomfort. How can this be mitigated?

While clinical trials for myopia have not reported significant side effects, other methylxanthines (like theophylline) are known to cause GI irritation.[3][4][7][8] If GI discomfort occurs, consider the following troubleshooting steps:

  • Administer with Food: Taking 7-MX with meals can help reduce direct irritation of the gastric mucosa.[8]

  • Divided Dosing: If not already implemented, splitting the total daily dose into two or three smaller doses can maintain more stable plasma concentrations and may reduce peak-dose related side effects. The short half-life of 7-MX (approx. 3.3 hours in adults) supports a divided dosing schedule for maintaining steady-state concentrations.[4][9]

  • Dose Adjustment: If discomfort persists, a temporary reduction in dosage followed by a gradual re-escalation may allow for adaptation.

Q4: Participants are experiencing sleep disturbances or hyperactivity. How can these CNS-related side effects be managed?

Central nervous system (CNS) stimulation is a known effect of methylxanthines like caffeine (B1668208).[7] However, 7-MX has limited ability to penetrate the blood-brain barrier, which is why CNS side effects are not typically reported.[3] If they do occur:

  • Adjust Dosing Schedule: Avoid administering doses late in the evening. A morning and early afternoon schedule may be preferable.

  • Assess for Confounding Factors: Rule out other sources of stimulants (e.g., dietary caffeine from soda, tea, or chocolate) that could have an additive effect.

  • Pharmacokinetic Screening: In cases of unexpected sensitivity, consider analyzing plasma levels to identify individuals who may be slow metabolizers of methylxanthines.[10]

Q5: We are observing high inter-subject variability in response and side effects. What are the potential causes?

Inter-individual variations in drug metabolism are common and can be attributed to several factors:

  • Genetic Polymorphisms: The metabolism of methylxanthines is heavily dependent on liver enzymes, particularly Cytochrome P450 1A2 (CYP1A2).[10] Genetic variations in this enzyme can lead to significant differences in drug clearance, resulting in higher or lower plasma concentrations in different individuals.

  • Diet and Lifestyle: Smoking is known to induce CYP1A2 activity, accelerating methylxanthine metabolism, while certain dietary components can inhibit it.[10][11]

  • Compliance: Ensure participants are adhering to the prescribed dosing schedule. Plasma or urine quantification of 7-MX can help verify compliance.

Data Presentation

Table 1: Summary of this compound Dosages and Outcomes in Myopia Studies

Study PopulationDosage RegimenDurationKey Efficacy Outcome (Axial Growth Reduction)Reported Side Effects
Myopic Children (Pilot Study)400 mg/day (initial)24 monthsStatistically significant reduction vs. placebo/control period.[4]None reported.[4]
Myopic Children (Retrospective)Varied; up to 1200 mg/day (3x 400mg)Avg. 3.6 yearsDose-dependent reduction in axial elongation.[5]None reported.[12]
Animal Model (Rabbits)30 mg/kg/day10 weeksIncreased scleral collagen fibril diameter.[3]No apparent adverse effects.[3]
Animal Model (Rats, Toxicity)Up to 1000 mg/kg/day28 daysN/A (Toxicity Study)No-observed-adverse-effect level (NOAEL) established at 1000 mg/kg.[6]

Table 2: Key Pharmacokinetic Parameters of this compound (Human & Animal Data)

ParameterValue (Species)DescriptionSource
Tmax (Time to Peak)~30 minutes (Rats)Time to reach maximum plasma concentration after oral dose.[9]
T1/2 (Half-life)~200 minutes / 3.3 hours (Humans)Time for plasma concentration to reduce by half.[4][9]
T1/2 (Half-life)~1.4 hours (Rats)Time for plasma concentration to reduce by half.[9]
Metabolism Hepatic (Liver)Primarily metabolized by liver enzymes (e.g., CYP1A2).[10]
CNS Penetration LowPenetrates the blood-brain barrier only slightly.[3]

Experimental Protocols

Protocol 1: Standardized Monitoring for Adverse Events

  • Baseline Assessment: Before initiating the first dose, administer a standardized questionnaire to establish a baseline of common symptoms. The questionnaire should query the frequency and severity (e.g., on a scale of 1-5) of potential GI (nausea, stomach pain), CNS (headache, insomnia, restlessness), and cardiovascular (palpitations) symptoms.[13]

  • Scheduled Follow-ups: Administer the same questionnaire at regular intervals (e.g., Week 1, Month 1, and every 3 months thereafter).

  • Dose-Change Assessment: Whenever a dosage is adjusted, administer the questionnaire 48-72 hours post-change to assess for acute effects.

  • Event-Triggered Reporting: Instruct participants to report any persistent or severe adverse events immediately.

  • Data Analysis: Compare post-treatment symptom scores to the individual's baseline to identify potential drug-related side effects, distinguishing them from pre-existing conditions.

Protocol 2: Outline for Quantification of 7-MX in Plasma

This protocol provides a general workflow for sample analysis. Specific parameters must be optimized for the equipment used.

  • Sample Collection: Collect whole blood in EDTA tubes at predetermined time points (e.g., pre-dose and 1-2 hours post-dose to capture peak concentration).

  • Plasma Separation: Centrifuge blood samples and harvest the plasma. Store plasma at -80°C until analysis.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Spike samples with an appropriate internal standard (e.g., a stable isotope-labeled version of 7-MX like Theophylline-13C2,15N2).[14]

    • Perform protein precipitation by adding acetonitrile (B52724) (1:1 v/v), vortexing, and centrifuging to pellet proteins.[15]

    • Alternatively, use solid-phase extraction (SPE) for cleaner samples.[14]

  • Analysis by LC-MS/MS:

    • Technique: Use Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[14]

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile or methanol).

    • Detection: Use electrospray ionization (ESI) in positive mode. Monitor for specific parent-to-daughter ion transitions for 7-MX and the internal standard to ensure accurate quantification.

  • Quantification: Create a calibration curve using standards of known 7-MX concentrations to calculate the concentration in the unknown plasma samples.

Visualizations

Signaling_Pathway cluster_Sclera Scleral Fibroblast ADOR Adenosine Receptor (ADOR) AC Adenylyl Cyclase ADOR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ECM Extracellular Matrix (Collagen Synthesis) cAMP->ECM Modulates SevenMX This compound (Antagonist) SevenMX->ADOR Blocks Adenosine Adenosine (Endogenous Ligand) Adenosine->ADOR Activates

Caption: Proposed mechanism of 7-MX action in scleral fibroblasts.

Experimental_Workflow cluster_Dose_Arm Dose Escalation Arm cluster_Placebo_Arm Placebo Control Arm Start Recruit Myopic Participants Screening Baseline Assessment (Refraction, Axial Length, Side Effect Questionnaire) Start->Screening Randomize Randomization Screening->Randomize Dose1 Start Low Dose (e.g., 400 mg/day) Randomize->Dose1 Group A Placebo Administer Placebo Randomize->Placebo Group B Monitor1 Monitor Side Effects & Efficacy (4 Weeks) Dose1->Monitor1 Decision1 Tolerated? Monitor1->Decision1 Dose2 Increase to High Dose (e.g., 800 mg/day) Decision1->Dose2 Yes Endpoint Final Assessment (Compare Arms for Efficacy and Side Effect Profile) Decision1->Endpoint No (Continue Low Dose) Monitor2 Monitor Side Effects & Efficacy (4 Weeks) Dose2->Monitor2 Monitor2->Endpoint MonitorP Monitor Side Effects & Efficacy (8 Weeks) Placebo->MonitorP MonitorP->Endpoint

Caption: Workflow for a dose-escalation and safety trial.

Troubleshooting_Flowchart Start Participant Reports Adverse Event (AE) Assess Assess Severity & Type (GI, CNS, etc.) Start->Assess IsSevere Is AE Severe or Persistent? Assess->IsSevere Mild AE is Mild/ Transient IsSevere->Mild No Severe AE is Severe/ Persistent IsSevere->Severe Yes ActionMild 1. Advise taking with food. 2. Adjust dosing time (for CNS). 3. Continue monitoring. Mild->ActionMild Continue Continue Study Protocol ActionMild->Continue ActionSevere 1. Consider dose reduction. 2. Check for drug/diet interactions. 3. Consider PK analysis. Severe->ActionSevere Reassess Re-assess after intervention ActionSevere->Reassess Resolved AE Resolved? Reassess->Resolved Resolved->Continue Yes Discontinue Consider Discontinuation from Study Resolved->Discontinue No

Caption: Troubleshooting flowchart for managing adverse events.

References

Technical Support Center: 7-Methylxanthine HPLC Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC quantification of 7-methylxanthine.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the HPLC analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Baseline Issues

Q1: Why is my baseline noisy or exhibiting random fluctuations?

A1: Baseline noise can obscure small peaks and affect integration accuracy.[1] Common causes include:

  • Air bubbles in the system: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing spurious signals.[1][2] Ensure the mobile phase is thoroughly degassed. You can use an inline degasser, sonication, or helium sparging.[1]

  • Contaminated mobile phase: Impurities in solvents or additives can contribute to baseline noise.[1][3] Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[1][4]

  • Detector lamp issues: An aging or failing detector lamp can cause erratic baseline behavior.[5][6] Check the lamp's intensity and replace it if necessary.

  • Pump problems: Inconsistent solvent delivery from the pump can lead to baseline fluctuations.[2][7] Regularly maintain pump seals and check valves.[1][2]

Q2: My baseline is drifting steadily in one direction. What should I do?

A2: Baseline drift is a gradual change in the baseline, which can compromise the quantification of late-eluting peaks.[1][8] Potential reasons include:

  • Column temperature fluctuations: Even minor changes in ambient temperature can affect the column and cause drift.[8][9] Use a column oven to maintain a constant temperature.

  • Mobile phase composition change: In a gradient elution, improper mixing or solvent evaporation can alter the mobile phase composition over time.[2][8] Ensure proper mixing and cover solvent reservoirs.

  • Column equilibration: An insufficiently equilibrated column can lead to a drifting baseline.[1] Allow the column to equilibrate with the mobile phase until a stable baseline is achieved before injecting samples.

  • Contamination buildup: Contaminants from previous injections slowly eluting from the column can cause drift.[6] Flush the column with a strong solvent.[5]

Peak Shape Problems

Q3: My this compound peak is tailing. How can I improve the peak symmetry?

A3: Peak tailing, where the latter half of the peak is broader than the front, can lead to inaccurate peak integration.[4][10] Common causes are:

  • Secondary interactions: Basic compounds like this compound can interact with residual acidic silanol (B1196071) groups on the silica-based column packing, causing tailing.[4] Using a buffered mobile phase (e.g., with phosphate (B84403) or acetate) to control the pH can suppress these interactions.[4]

  • Column overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[4][10] Try reducing the injection volume or sample concentration.

  • Column degradation: A contaminated or worn-out column can exhibit poor peak shapes.[4][10] Using a guard column can help protect the analytical column from contaminants.[4][11] If the problem persists, the column may need to be replaced.[11]

Q4: My peaks are showing fronting. What is the cause?

A4: Peak fronting, the inverse of tailing, is less common but can still affect quantification.[10] It is often caused by:

  • Poor column performance: A void or channel in the column packing can lead to fronting.[10]

  • Inadequate mobile phase flow rate: An improperly set flow rate can sometimes contribute to this issue.[10]

  • Sample solvent effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[12] Whenever possible, dissolve the sample in the initial mobile phase.[13]

Q5: Why am I seeing split peaks for this compound?

A5: A single analyte appearing as two or more peaks can be due to:[4][5]

  • Injection issues: A partially blocked injector port can disrupt the sample band.[4]

  • Column voids: A void at the head of the column can cause the sample to travel through different paths.[5]

  • Sample dissolution problems: If the sample is not fully dissolved in the injection solvent, it can lead to split peaks.[4]

Retention and Resolution Issues

Q6: The retention time for this compound is shifting between injections. What could be the problem?

A6: Inconsistent retention times can make peak identification difficult.[7] This can be caused by:

  • Unstable pump flow: Fluctuations in the pump's flow rate will directly impact retention times.[13] Check the pump for leaks and ensure it is delivering a constant flow.

  • Changes in mobile phase composition: Even small variations in the mobile phase can cause shifts in retention.[7][12] Prepare the mobile phase carefully and consistently.

  • Column temperature changes: As mentioned with baseline drift, temperature affects retention.[13] A column oven is crucial for reproducible retention times.

Q7: I am not seeing any peaks, or the peaks are very small. What should I check?

A7: The absence of peaks can be due to a number of factors:[11]

  • Injection failure: The autosampler may have malfunctioned, or there could be a blockage in the injector.

  • Detector issue: The detector lamp may be off or malfunctioning, or the wrong wavelength is set. For methylxanthines, a UV detector is typically set around 273-275 nm.[14][15]

  • System leak: A leak in the system can prevent the sample from reaching the detector.[7]

Experimental Protocols

Sample Preparation for this compound Analysis

For biological samples like plasma or culture supernatant, sample preparation is crucial to remove interfering substances.

  • Dilution: Dilute the sample to bring the this compound concentration within the linear range of the calibration curve (e.g., 2 to 20 mg/L).[14]

  • Internal Standard: Add an internal standard (e.g., β-hydroxyethyltheophylline) to a final concentration of 10 mg/L to correct for variations in injection volume and sample preparation.[14]

  • Protein Precipitation (for plasma/serum): Add a precipitating agent like methanol (B129727) or acetonitrile (B52724) to the sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Filtration: Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[16]

Standard HPLC Method for this compound Quantification

This is a general-purpose reversed-phase HPLC method suitable for this compound analysis.

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.5% (v/v) Acetic Acid in Water, B: Methanol
Gradient Isocratic with 7.5% Methanol
Flow Rate 0.5 mL/min[16]
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Detector UV-Vis or Photodiode Array (PDA)
Detection Wavelength 273 nm[14]

Note: This method may require optimization depending on the specific sample matrix and HPLC system.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for this compound HPLC analysis.

ParameterTypical ValueReference
Retention Time Varies depending on exact conditions[16]
Linear Range 0 - 20 mg/L[14]
Limit of Quantification (LOQ) 0.2 ng/mL (UHPLC-MS/MS)[17]
Recovery 95 - 102%[15]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Collection Dilution Dilution & Internal Standard Addition Sample->Dilution Filtration Filtration (0.2 µm) Dilution->Filtration Injector Autosampler/ Injector Filtration->Injector Column C18 Column Injector->Column Pump HPLC Pump Pump->Injector MobilePhase Mobile Phase Reservoir MobilePhase->Pump Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report Troubleshooting_Tree Start Problem Observed Baseline Baseline Issue? Start->Baseline PeakShape Peak Shape Issue? Start->PeakShape Retention Retention Time Shifting? Start->Retention Noise Noise or Drift? Baseline->Noise TailingFronting Tailing or Fronting? PeakShape->TailingFronting Split Split Peak? PeakShape->Split FlowRate Check Pump Flow Rate Retention->FlowRate MobilePhaseComp Verify Mobile Phase Composition Retention->MobilePhaseComp Degas Degas Mobile Phase Noise->Degas Noise Equilibrate Check Column Equilibration Noise->Equilibrate Drift Temp Check Temperature Stability Noise->Temp Drift pH Adjust Mobile Phase pH TailingFronting->pH Tailing Concentration Reduce Sample Concentration TailingFronting->Concentration Tailing/ Fronting ColumnVoid Check for Column Void Split->ColumnVoid

References

Preventing degradation of 7-Methylxanthine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Methylxanthine. This guide provides detailed information, troubleshooting advice, and protocols to help you ensure the stability and integrity of your this compound samples during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

A1: this compound (7-MX) is a methyl derivative of xanthine (B1682287) and an active metabolite of caffeine (B1668208) and theobromine.[1] As a non-selective adenosine (B11128) receptor antagonist, it is used in various research applications, including studies on myopia.[1][2] The stability of 7-MX is critical because degradation can lead to a loss of potency, the formation of impurities, and consequently, inaccurate and irreproducible experimental results.

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored at -20°C.[2][3][4] It should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Short-term storage at 4°C is also acceptable for up to two years.[2]

Q3: How should I store solutions of this compound?

A3: Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For maximum stability, these aliquots should be stored at -80°C, where they can be stable for up to two years.[2][4] Storage at -20°C is also possible, but the stability period is typically reduced to one year.[2]

Q4: What factors can cause this compound to degrade?

A4: The primary factors that can lead to the degradation of this compound are:

  • Moisture: this compound is susceptible to hydrolysis. It is described as insoluble or slightly soluble in water.[5][6]

  • Incompatible Materials: Contact with strong oxidizing agents should be avoided.[5]

  • Light: While specific data on photodegradation is limited, many purine (B94841) derivatives are light-sensitive. It is good practice to protect samples from light.[7][8]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

Q5: What are the visible signs of degradation?

A5: A visual inspection can sometimes indicate degradation. Signs include a change in color from its typical white to light brown/grey solid appearance or a change in texture.[2][6] However, significant degradation can occur without any visible change. Therefore, analytical verification is recommended if degradation is suspected.

Q6: How can I verify the purity of my this compound sample?

A6: The purity of this compound can be assessed using various chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).[9][10] HPLC with UV detection is a common and reliable method for quantifying this compound and its potential degradation products.

Storage Condition Summary

The following table summarizes the recommended storage conditions and expected stability for this compound based on information from chemical suppliers.

FormSolventStorage TemperatureApproximate Stability
Solid (Powder)N/A-20°C≥ 3-4 years
Solid (Powder)N/A4°C2 years
In SolutionDMSO-80°C2 years
In SolutionDMSO-20°C1 year

Data compiled from multiple sources.[2][3][4]

Troubleshooting Guide

Problem: My experimental results are inconsistent. Could my this compound have degraded?

This is a common issue that may point to reagent instability. Follow this workflow to troubleshoot the problem.

G A Inconsistent Experimental Results Observed B Check Storage Conditions - Temperature? - Light Exposure? - Container Seal? A->B C Visually Inspect Sample - Color Change? - Clumping? B->C Yes F Storage Conditions Incorrect B->F No D Review Solution Prep - Correct Solvent? - Freeze-Thaw Cycles? C->D No G Sample Appears Degraded C->G Yes E Perform Purity Analysis (e.g., HPLC, LC-MS) D->E No H Improper Handling Identified D->H Yes I Purity Below Acceptable Limit E->I Yes K Purity Confirmed Investigate Other Experimental Variables E->K No J Procure New Sample & Implement Correct Storage/Handling F->J G->E H->J I->J

Caption: Troubleshooting workflow for suspected this compound degradation.

Problem: I noticed a change in the color of my solid this compound. What should I do?

A color change from the expected white/light brown indicates a potential chemical change.[2] It is strongly recommended to perform a purity analysis (see Experimental Protocols) before using the material. If this is not possible, the safest course of action is to discard the sample and use a new, uncompromised lot.

Problem: My this compound stock solution, stored in the freezer, appears cloudy or has precipitate after thawing. Is it still usable?

Cloudiness or precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. First, try to redissolve the compound by warming the vial to 37-60°C and vortexing or sonicating.[2][4] If the precipitate redissolves completely, the solution can likely be used. However, if the precipitate does not redissolve, it may indicate degradation or the formation of insoluble contaminants. In this case, the solution should be discarded. To prevent this, ensure your stock concentration is within the solubility limits for the storage temperature and consider using aliquots to minimize thermal stress.

Key Degradation Pathway

While this compound is generally stable, it can oxidize, particularly in the presence of oxidizing agents or enzymatic activity. A primary metabolic degradation pathway, which can also occur through slow abiotic oxidation, is the conversion to 7-Methyluric acid.[11]

G cluster_main Oxidative Degradation A This compound B 7-Methyluric Acid (Degradation Product) A->B + [O] (Oxidation)

Caption: Primary oxidative degradation pathway of this compound.

Experimental Protocols

Protocol: Purity Assessment of this compound by HPLC-UV

This protocol outlines a general method for assessing the purity of a this compound sample and detecting potential degradation products.

Objective: To quantify the percentage of this compound in a sample and identify any significant impurity peaks.

Materials:

  • This compound sample (solid or in solution)

  • Reference standard of this compound (high purity)

  • HPLC-grade acetonitrile, methanol, and water

  • HPLC-grade formic acid or phosphate (B84403) buffer

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Workflow:

G A 1. Standard & Sample Preparation B 2. HPLC System Setup A->B C 3. Method Execution (Run Injections) B->C D 4. Data Acquisition (Chromatograms) C->D E 5. Data Analysis D->E F 6. Purity Report E->F

Caption: Experimental workflow for HPLC-based stability assessment.

Methodology:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: Acetonitrile or Methanol.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to create a stock solution of 1 mg/mL.

    • Perform serial dilutions to create a calibration curve with at least five concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Prepare the this compound sample to be tested at a concentration that falls within the range of the calibration curve (e.g., 10 µg/mL).

    • Filter all standard and sample solutions through a 0.22 µm syringe filter into HPLC vials.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic elution can be used. A starting point for an isocratic method could be 85:15 (Mobile Phase A: Mobile Phase B).[12]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25-30°C.

    • Detector Wavelength: Set to the λmax of this compound (approx. 273 nm).

  • Data Analysis:

    • Run the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the test sample.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the concentration of this compound in the sample using the calibration curve.

    • Calculate purity using the area normalization method:

      • Purity (%) = (Area of 7-MX Peak / Total Area of All Peaks) x 100

    • Examine the chromatogram for any new peaks, which may indicate degradation products.

References

Technical Support Center: Enhancing 7-Methylxanthine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 7-methylxanthine (7-MX) biosynthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary biosynthetic routes for producing this compound?

A1: The primary biosynthetic routes for this compound production typically involve the N-demethylation of caffeine (B1668208) or theobromine (B1682246). Engineered microorganisms, predominantly Escherichia coli, are utilized to express specific N-demethylase enzymes. The two main pathways are:

  • From Caffeine via Theobromine: This is a two-step process. First, caffeine is demethylated at the N-1 position by the enzyme NdmA to produce theobromine. Subsequently, theobromine is demethylated at the N-3 position by the enzyme NdmB to yield this compound.[1][2]

  • From Theobromine: This is a single-step enzymatic conversion where theobromine is directly demethylated at the N-3 position by the enzyme NdmB to produce this compound.[3][4]

Q2: What are the key enzymes involved in the biosynthesis of this compound?

A2: The key enzymes are N-demethylases originating from caffeine-degrading bacteria like Pseudomonas putida. The essential enzymes for 7-MX biosynthesis from caffeine are:

  • NdmA: A Rieske-type monooxygenase that specifically removes the methyl group at the N-1 position of caffeine.[1]

  • NdmB: Another Rieske-type monooxygenase responsible for the N-3 demethylation of theobromine.[1]

  • NdmD: A reductase that is crucial for regenerating the activity of NdmA and NdmB.[1]

Q3: What are the advantages of biosynthetic production of this compound over chemical synthesis?

A3: Biosynthetic production of 7-MX offers several advantages over traditional chemical synthesis. Chemical methods often involve complex processes, hazardous chemicals like tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF), and can result in low yields and racemic mixtures.[2][5][6] In contrast, biosynthesis using engineered microbes is more environmentally friendly, operates under milder conditions (e.g., 30°C and atmospheric pressure), and can achieve high specificity and yield.[3][4]

Troubleshooting Guide

Low Yield of this compound

Q: My 7-MX yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue that can stem from several factors. Here's a systematic approach to identify and resolve the problem:

1. Inefficient Enzyme Activity or Expression:

  • Problem: The N-demethylase enzymes (NdmA, NdmB) or the reductase (NdmD) may have low specific activity or may not be expressed at sufficient levels.

  • Troubleshooting:

    • Optimize Gene Expression: Ensure that the expression of ndmA, ndmB, and ndmD genes is optimized. This can involve adjusting the inducer (e.g., IPTG) concentration and the induction temperature.[2]

    • Use Mutant Enzymes: Consider using mutant versions of the enzymes with improved catalytic efficiency if available. For instance, a truncated version of NdmD has been shown to have higher activity.[2]

    • Cofactor Regeneration: The N-demethylation process requires NADH. A bottleneck in NADH regeneration can limit enzyme activity. Implementing a cofactor regeneration system, for example, by co-expressing enzymes like formate (B1220265) dehydrogenase (FDH), can significantly improve yields.[7][8]

2. Substrate Inhibition:

  • Problem: High concentrations of the substrate (caffeine) can inhibit the activity of the N-demethylase enzymes.[2]

  • Troubleshooting:

    • Optimize Substrate Concentration: Determine the optimal initial caffeine concentration for your system. A concentration of around 2.5 mM has been shown to be effective in mixed-culture systems to avoid substrate inhibition while achieving good conversion rates.[2][5][6]

    • Fed-Batch Strategy: Instead of adding all the substrate at the beginning, a fed-batch approach can maintain the substrate concentration below the inhibitory level, potentially leading to higher overall yields.[2]

3. Inefficient Whole-Cell Biocatalyst Performance:

  • Problem: The performance of the engineered E. coli cells can be suboptimal due to factors like cell density, viability, or membrane permeability.

  • Troubleshooting:

    • Optimize Cell Density: The concentration of the biocatalyst is critical. For mixed-culture systems, an optimal total optical density (OD600) of 50 has been reported.[2][5][6] For single-strain systems converting theobromine, an optimal cell concentration of 5 mg/mL has been identified.[4]

    • Cell Viability and Permeability: Ensure that the cells are harvested in the correct growth phase and are handled properly to maintain viability. The addition of surfactants might improve substrate uptake and product export, although this needs to be optimized.[1]

4. Suboptimal Reaction Conditions:

  • Problem: The reaction parameters such as pH, temperature, and aeration may not be optimal for the enzymes and the whole-cell biocatalyst.

  • Troubleshooting:

    • pH and Temperature: The biocatalytic reaction is typically carried out at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0 using a phosphate (B84403) buffer).[3][4] Verify and optimize these parameters for your specific setup.

    • Aeration: Adequate aeration is important for the activity of the oxygenase enzymes and for maintaining cell health. Ensure sufficient shaking (e.g., 200-250 rpm) during the reaction.[2][3][4]

Incomplete Conversion of Substrate

Q: I'm observing a significant amount of unreacted caffeine or theobromine at the end of my experiment. What should I do?

A: Incomplete conversion can be due to several factors, many of which overlap with the causes of low yield.

1. Insufficient Reaction Time:

  • Problem: The reaction may not have been allowed to proceed for a sufficient duration.

  • Troubleshooting:

    • Time-Course Analysis: Perform a time-course experiment to determine the optimal reaction time for complete conversion. For example, in a mixed-culture system, complete caffeine consumption might occur within 3 hours, but it could take up to 5 hours to convert the intermediate theobromine to 7-MX.[2]

2. Enzyme Inactivation:

  • Problem: The enzymes may lose activity over the course of the reaction.

  • Troubleshooting:

    • Fresh Biocatalyst: If enzyme inactivation is suspected, consider a multi-cycle reaction where fresh cells are added in subsequent rounds.[9]

    • Process Optimization: Investigate potential causes of inactivation, such as the accumulation of toxic byproducts (e.g., formaldehyde). The co-expression of formaldehyde-degrading enzymes can mitigate this issue.[1]

3. Suboptimal Ratio of "Specialist" Cells in Mixed-Culture Systems:

  • Problem: In a mixed-culture system designed to convert caffeine to 7-MX, an imbalanced ratio of "caffeine specialist" cells (expressing NdmA) to "theobromine specialist" cells (expressing NdmB) can lead to the accumulation of the intermediate, theobromine.

  • Troubleshooting:

    • Optimize Cell Ratio: The optimal ratio of the two specialist strains needs to be determined empirically. A 1:1 ratio has been found to be effective.[1][2]

Product Purification Issues

Q: I am having difficulty purifying the this compound from the reaction mixture. What are the recommended methods and common pitfalls?

A: Purification of 7-MX from a complex biological mixture can be challenging.

1. Separation from Other Methylxanthines:

  • Problem: The reaction mixture may contain other methylxanthines like theobromine, paraxanthine, or unreacted caffeine, which have similar chemical properties, making separation difficult.

  • Troubleshooting:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a highly effective method for separating 7-MX from other methylxanthines.[2][10]

    • Optimize Chromatography Conditions: The choice of the stationary phase, mobile phase composition, and gradient can significantly impact the separation efficiency.

2. Low Recovery after Purification:

  • Problem: A significant amount of the product can be lost during the purification steps.

  • Troubleshooting:

    • Minimize Transfer Steps: Each transfer step can lead to product loss. Streamline the purification workflow to minimize these steps.[10]

    • Optimize Solvent Evaporation: After HPLC purification, the solvent needs to be removed. This is often done by drying. Ensure that the drying conditions (temperature and duration) are optimized to prevent product degradation while ensuring complete solvent removal.[3][4] A recovery of around 83.4% after purification and drying has been reported.[2][5][6]

Data Presentation

Table 1: Comparison of Different Biosynthetic Strategies for this compound Production

StrategyOrganismKey Genes ExpressedSubstrateProduct TiterMolar ConversionReference
Whole-Cell Biocatalysis with Cofactor RegenerationE. colindmA, ndmB, modified ndmD, frmA, frmB, FDHCaffeine8.37 g/LNot Reported[7][8]
Mixed-Culture SystemE. coli ("caffeine specialist" & "theobromine specialist")ndmA, ndmDP1 (in specialist 1) & ndmB, ndmDP1 (in specialist 2)2.5 mM Caffeine2.14 mM (183.81 mg from 238.38 mg caffeine in 560 mL)85.6%[1][2][5][6]
Whole-Cell BiocatalysisE. colindmB, ndmD0.5 mM Theobromine127 mg in 2 L100%[3][4]
Sequential Production with Mutant EnzymeE. coli (MBM019)ndmA45 mM Caffeine~2.6 mM (after 4 cycles)Not Reported[9]

Experimental Protocols

Protocol 1: Mixed-Culture Biosynthesis of this compound from Caffeine

This protocol is based on the work described by Summers et al.[2][5][6]

  • Strain Preparation:

    • Cultivate E. coli strains engineered as "caffeine specialists" (expressing ndmA and ndmDP1) and "theobromine specialists" (expressing ndmB and ndmDP1) separately in a suitable growth medium (e.g., Luria-Bertani broth) with appropriate antibiotics.

    • Induce gene expression at the mid-log phase with an optimized concentration of IPTG.

    • Grow the cultures at an optimal temperature until they reach the desired cell density.

  • Biocatalyst Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellets with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) to remove residual media components.

    • Resuspend the cells in the same buffer and determine the optical density at 600 nm (OD600).

  • Biocatalytic Reaction:

    • In a reaction vessel, combine the caffeine and theobromine specialist cells to achieve the desired ratio (e.g., 1:1) and a final total OD600 of 50.

    • Add caffeine to the cell suspension to a final concentration of 2.5 mM.

    • Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 5 hours.

  • Sample Analysis:

    • Periodically take samples from the reaction mixture.

    • Centrifuge the samples to pellet the cells.

    • Analyze the supernatant for the concentrations of caffeine, theobromine, and this compound using HPLC.

  • Product Purification:

    • After the reaction is complete, separate the cells from the supernatant by centrifugation.

    • Purify the this compound from the supernatant using preparative HPLC.

    • Collect the fractions containing 7-MX and remove the solvent by drying to obtain the final product.

Visualizations

biosynthesis_pathway Caffeine Caffeine (1,3,7-trimethylxanthine) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine NdmA (N-1 demethylation) Seven_MX This compound Theobromine->Seven_MX NdmB (N-3 demethylation)

Caption: Biosynthetic pathway of this compound from caffeine.

experimental_workflow cluster_preparation 1. Biocatalyst Preparation cluster_reaction 2. Biocatalytic Conversion cluster_analysis 3. Analysis & Purification strain_prep Cultivate & Induce 'Specialist' E. coli Strains cell_harvest Harvest & Wash Cells strain_prep->cell_harvest reaction_setup Combine Cells & Substrate (2.5 mM Caffeine, OD600=50) cell_harvest->reaction_setup incubation Incubate at 30°C with Shaking (5 hours) reaction_setup->incubation hplc_analysis HPLC Analysis of Reaction Samples incubation->hplc_analysis purification Preparative HPLC for 7-MX Purification hplc_analysis->purification product_recovery Drying & Product Recovery purification->product_recovery

Caption: Experimental workflow for mixed-culture 7-MX biosynthesis.

troubleshooting_logic start Low 7-MX Yield check_enzyme Check Enzyme Activity/ Expression start->check_enzyme check_substrate Check Substrate Concentration start->check_substrate check_cells Check Cell Density/ Viability start->check_cells check_conditions Check Reaction Conditions start->check_conditions optimize_expression Optimize Gene Expression Cofactor Regeneration check_enzyme->optimize_expression Low optimize_substrate Adjust Substrate Level Use Fed-Batch check_substrate->optimize_substrate High optimize_cells Optimize OD600 Ensure Cell Health check_cells->optimize_cells Suboptimal optimize_conditions Adjust pH, Temp, Aeration check_conditions->optimize_conditions Suboptimal success Improved Yield optimize_expression->success optimize_substrate->success optimize_cells->success optimize_conditions->success

Caption: Troubleshooting logic for low this compound yield.

References

Addressing batch-to-batch variability of commercial 7-Methylxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the batch-to-batch variability of commercial 7-Methylxanthine. It is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (7-MX) is a metabolite of caffeine (B1668208) and theobromine.[1][2] It is a non-selective adenosine (B11128) receptor antagonist.[3] A primary area of research for 7-MX is in ophthalmology, specifically for its potential to slow the progression of myopia (nearsightedness) in children.[2]

Q2: What are the primary causes of batch-to-batch variability in commercial this compound?

A2: Batch-to-batch variability can arise from several factors during the manufacturing process. The most common causes include:

  • Impurity Profile: Differences in the type and concentration of impurities.

  • Physical Properties: Variations in particle size, crystal structure (polymorphism), and morphology.[4][5][6]

  • Water Content: Discrepancies in the amount of residual moisture.

Q3: How can batch-to-batch variability of this compound impact my research?

A3: Inconsistent batches of this compound can significantly affect experimental outcomes by altering its:

  • Solubility and Dissolution Rate: This can lead to variations in the effective concentration in your experiments.

  • Bioavailability: Inconsistent physical properties can affect absorption in in vivo studies.[4][6]

  • Biological Activity: Impurities may have off-target effects or interfere with the primary mechanism of action.

Q4: What initial steps should I take when receiving a new batch of this compound?

A4: Always request and review the Certificate of Analysis (CoA) from the supplier for each new lot number.[7][8] A typical CoA provides information on purity, identity, and sometimes physical properties. It is also advisable to perform your own in-house quality control checks, especially for critical experiments.

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays
  • Possible Cause: Different batches may have varying levels of purity or different impurity profiles. Some impurities might be cytotoxic or interfere with the assay.

  • Troubleshooting Steps:

    • Confirm Purity: Analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC).

    • Assess Cytotoxicity: Perform a simple cell viability assay (e.g., MTT or trypan blue exclusion) with each batch to rule out cytotoxic effects.

    • Qualify New Batches: Before use in critical experiments, test each new batch in a standardized, sensitive assay to ensure it produces results consistent with previous batches.

Issue 2: Variable dissolution rates or solubility
  • Possible Cause: Differences in particle size distribution and/or crystalline form (polymorphism) between batches can significantly impact how quickly the compound dissolves.[4][6]

  • Troubleshooting Steps:

    • Particle Size Analysis: Characterize the particle size distribution of each batch.

    • Polymorph Screening: Use techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) to identify the crystalline form.

    • Standardize Dissolution: If variability is detected, consider standardizing the preparation of your solutions, for example, by using a consistent stirring time and temperature, or by filtering the solution to remove any undissolved particles.

Issue 3: Inconsistent in vivo efficacy or pharmacokinetics
  • Possible Cause: Variations in bioavailability due to differences in physical properties of the this compound batches.

  • Troubleshooting Steps:

    • Comprehensive Characterization: Perform thorough characterization of the physical properties (particle size, polymorphism) of each batch.

    • Formulation Standardization: For in vivo studies, consider formulating the this compound in a standardized vehicle to minimize the impact of physical property variations.

    • Pharmacokinetic Profiling: If significant variability is suspected, it may be necessary to perform a pilot pharmacokinetic study to compare the absorption profiles of different batches.

Data Presentation

The following tables present illustrative data to highlight potential batch-to-batch variability. This data is hypothetical and intended for educational purposes.

Table 1: Illustrative Impurity Profile of Three Commercial Batches of this compound

ParameterBatch ABatch BBatch CSpecification
Purity (by HPLC) 99.5%98.9%99.8%≥ 98.5%
Impurity 1 (Theobromine) 0.2%0.5%0.1%≤ 0.5%
Impurity 2 (Caffeine) 0.1%0.3%< 0.05%≤ 0.3%
Unknown Impurity 0.2%0.3%0.05%≤ 0.2%
Water Content 0.1%0.5%0.2%≤ 0.5%

Table 2: Illustrative Physical Properties of Three Commercial Batches of this compound

ParameterBatch ABatch BBatch C
Mean Particle Size (µm) 5015045
Particle Size Distribution NarrowBroadNarrow
Crystalline Form (by DSC) Form IMixture of Form I and IIForm I
Melting Point (°C) > 300Biphasic> 300

Table 3: Illustrative Dissolution Profile of Three Commercial Batches of this compound

Time (minutes)Batch A (% Dissolved)Batch B (% Dissolved)Batch C (% Dissolved)
5654070
10856090
15957598
30998599
45999299
60999599

Experimental Protocols

Protocol 1: Purity and Impurity Analysis by HPLC
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of water with 0.1% formic acid and acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve a this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound from the batch under investigation in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 273 nm.

    • Column Temperature: 30 °C.

  • Analysis: Inject the standards and samples. Quantify the purity and impurities by comparing the peak areas to the calibration curve.

Protocol 2: Particle Size Analysis by Laser Diffraction
  • Sample Preparation: Disperse a small amount of the this compound powder in a suitable dispersant (e.g., isopropanol) to form a suspension. Sonication may be required to break up agglomerates.

  • Instrument Setup: Configure the laser diffraction particle size analyzer according to the manufacturer's instructions.

  • Measurement: Introduce the sample suspension into the instrument's measurement cell.

  • Data Analysis: The instrument software will calculate the particle size distribution based on the light scattering pattern. Report the mean particle size (e.g., D50) and the width of the distribution.

Protocol 3: Dissolution Testing
  • Dissolution Medium: Prepare a suitable dissolution medium, such as 900 mL of phosphate (B84403) buffer at pH 6.8.[9]

  • Apparatus: Use a USP Apparatus 2 (paddle) at a rotation speed of 50 rpm and a temperature of 37 ± 0.5 °C.[10]

  • Procedure:

    • Place a known amount of this compound into the dissolution vessel.

    • At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the percentage of dissolved this compound at each time point.

Protocol 4: Polymorph Analysis by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into an aluminum DSC pan and seal it.[11]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.[12]

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 350 °C).[12]

  • Data Analysis: Analyze the resulting thermogram for thermal events such as melting endotherms. The temperature and enthalpy of these events can be used to identify and differentiate between polymorphs.

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7MX This compound AR Adenosine Receptor (A1, A2A, A2B, A3) 7MX->AR Antagonist (Blocks Binding) Adenosine Adenosine Adenosine->AR Agonist (Activates) G_protein G-protein AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response

Caption: Adenosine signaling pathway and the antagonistic action of this compound.

Experimental_Workflow Start Receive New Batch of This compound CoA Review Certificate of Analysis Start->CoA QC Perform In-House QC Tests CoA->QC Purity Purity & Impurity (HPLC) QC->Purity Physical Physical Properties (Particle Size, DSC) QC->Physical Dissolution Dissolution Profile QC->Dissolution Compare Compare with Previous Batches and Specifications Purity->Compare Physical->Compare Dissolution->Compare Accept Batch Accepted for Use in Experiments Compare->Accept Consistent Reject Batch Rejected or Use Restricted to Non-Critical Experiments Compare->Reject Inconsistent

References

Technical Support Center: Off-Target Effects of 7-Methylxanthine in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of 7-Methylxanthine (7-MX) in cellular assays. Understanding these unintended interactions is critical for the accurate interpretation of experimental data and the successful development of novel therapeutics.

Introduction to this compound

This compound (7-MX) is a purine (B94841) alkaloid and a metabolite of caffeine (B1668208) and theobromine. It is primarily recognized as a non-selective adenosine (B11128) receptor antagonist and is under investigation for the treatment of myopia.[1][2] Like other methylxanthines, 7-MX can also inhibit phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] These on- and off-target activities can lead to a variety of cellular effects, making it crucial to consider them in experimental design and data analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

A1: The primary known targets of 7-MX are adenosine receptors (A1, A2A, A2B, and A3), for which it acts as a non-selective antagonist.[1][2] It also functions as a competitive inhibitor of phosphodiesterase (PDE) enzymes.[3][4]

Q2: What are the potential off-target effects I should be aware of when using 7-MX in my cellular assays?

A2: Besides its primary targets, 7-MX, like other methylxanthines, may influence other cellular processes. These can include modulation of intracellular calcium levels and interactions with other G-protein coupled receptors (GPCRs) at higher concentrations.[5] The non-selective nature of its primary interactions means that at a given concentration, it can affect multiple signaling pathways simultaneously.

Q3: At what concentrations are off-target effects of 7-MX likely to be significant?

A3: The significance of off-target effects is concentration-dependent. While specific Ki or IC50 values for 7-MX against a wide range of off-targets are not extensively documented, data from related methylxanthines can provide guidance. For instance, theophylline (B1681296) and caffeine, which are structurally similar to 7-MX, exhibit IC50 values in the micromolar range for various PDE isoforms and adenosine receptor subtypes.[6] It is plausible that 7-MX has a similar potency profile. One study indicated that this compound is less potent than caffeine at A1-adenosine receptors.[6] Researchers should perform dose-response experiments to determine the optimal concentration range where on-target effects are maximized and off-target effects are minimized.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A4: Several strategies can be employed:

  • Use of Selective Antagonists/Inhibitors: Co-treatment with a highly selective antagonist for the suspected off-target can help elucidate its contribution to the observed phenotype.

  • Knockdown/Knockout Models: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target or potential off-targets can clarify their respective roles.

  • Structurally Unrelated Compounds: Comparing the effects of 7-MX with a structurally unrelated compound that has the same intended target can help distinguish on-target from off-target effects.

  • Dose-Response Curves: Atypical dose-response curves may suggest the involvement of multiple targets with different affinities.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during cellular assays with this compound.

Issue 1: Unexpected or Inconsistent Cellular Phenotype
  • Problem: The observed cellular response is not consistent with the known pharmacology of the intended target or varies between experiments.

  • Potential Cause: This could be due to the engagement of one or more off-targets by 7-MX. The net effect on a cellular phenotype will be the sum of its interactions with multiple pathways.

  • Troubleshooting Steps:

    • Verify Compound Identity and Purity: Ensure the identity and purity of your 7-MX stock.

    • Perform a Concentration Matrix: Test a wide range of 7-MX concentrations to identify a window where the desired on-target effect is observed without confounding off-target activities.

    • Profile Against Known Off-Targets: If possible, test the activity of 7-MX against known off-targets of methylxanthines, such as a panel of PDE isoforms or other GPCRs.

    • Consult the Data Tables: Refer to the quantitative data tables below to estimate the potential for off-target engagement at your experimental concentrations.

Issue 2: High Background Signal or Unexpected Baseline Activity
  • Problem: In assays measuring second messengers like cAMP or calcium, there is a high basal signal or an unexpected change in the baseline upon addition of 7-MX alone.

  • Potential Cause: 7-MX can inhibit basal PDE activity, leading to an increase in basal cAMP levels. It may also have direct or indirect effects on intracellular calcium stores.

  • Troubleshooting Steps:

    • Measure Basal Second Messenger Levels: Quantify the effect of 7-MX alone on basal cAMP and intracellular calcium levels in your cell system.

    • Use a Non-Methylxanthine PDE Inhibitor: Compare the effects of 7-MX to a structurally different PDE inhibitor to see if the baseline shift is a general consequence of PDE inhibition.

    • Optimize Assay Conditions: Adjust assay parameters, such as cell density and incubation times, to minimize baseline fluctuations.

Quantitative Data Summary

Due to the limited availability of direct binding or inhibitory data for this compound across a broad range of targets, the following tables provide comparative data for related, well-characterized methylxanthines (Caffeine and Theophylline) to offer a point of reference for potential off-target potencies.

Table 1: Comparative Binding Affinities (Ki) of Methylxanthines for Adenosine Receptor Subtypes

CompoundA1 Receptor (Ki, µM)A2A Receptor (Ki, µM)A2B Receptor (Ki, µM)A3 Receptor (Ki, µM)
Caffeine90-110[6]80[6]>100>100
Theophylline20-30[6]20[6]>100>100
This compound Less potent than caffeine[6]Data not availableData not availableData not available

Table 2: Comparative Inhibitory Activities (IC50) of Methylxanthines against Phosphodiesterase (PDE) Isoforms

CompoundPDE1 (IC50, µM)PDE2 (IC50, µM)PDE3 (IC50, µM)PDE4 (IC50, µM)PDE5 (IC50, µM)
Caffeine>100>100>100>100>100
Theophylline>100>100>10010[7]>100
This compound Data not availableData not availableData not availableData not availableData not available

Note: The provided data is compiled from various sources and experimental conditions may differ. These values should be used as a general guide.

Experimental Protocols & Methodologies

Protocol 1: Adenosine Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a generalized method to determine the binding affinity (Ki) of 7-MX for a specific adenosine receptor subtype.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor subtype at a concentration near its Kd, and varying concentrations of 7-MX.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat.

  • Washing: Quickly wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of 7-MX by non-linear regression of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Phosphodiesterase (PDE) Activity Assay (Colorimetric)

This protocol provides a general method to assess the inhibitory effect of 7-MX on PDE activity.

  • Enzyme and Substrate: Use a purified recombinant human PDE isoform and its corresponding cyclic nucleotide substrate (cAMP or cGMP).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, with 10 mM MgCl2).

  • Reaction Setup: In a 96-well plate, add the PDE enzyme, varying concentrations of 7-MX, and initiate the reaction by adding the cyclic nucleotide substrate.

  • Incubation: Incubate at 30°C for a defined period during which the reaction is linear.

  • Detection: Stop the reaction and detect the amount of remaining cyclic nucleotide or the product (5'-AMP or 5'-GMP). This can be done using various methods, including colorimetric assays that measure the inorganic phosphate (B84403) released after subsequent hydrolysis of the 5'-monophosphate by a nucleotidase.

  • Data Analysis: Calculate the percent inhibition of PDE activity at each 7-MX concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by this compound and the logical workflow for investigating its off-target effects.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 7-MX This compound A1R A1 Receptor 7-MX->A1R Antagonizes A2AR A2A Receptor 7-MX->A2AR Antagonizes Adenosine Adenosine Adenosine->A1R Activates Adenosine->A2AR Activates Gi Gi A1R->Gi Activates Gs Gs A2AR->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Cellular_Response_Inh Cellular Response (Inhibition) Gi->Cellular_Response_Inh Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response_Act Cellular Response (Activation) PKA->Cellular_Response_Act

Caption: Adenosine receptor signaling and antagonism by this compound.

PDE_Signaling_Pathway cluster_intracellular Intracellular 7-MX This compound PDE Phosphodiesterase 7-MX->PDE Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces ATP ATP cAMP->PDE Substrate PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes to Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Inhibition of Phosphodiesterase (PDE) by this compound.

Caption: Workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: 7-Methylxanthine Interference with Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by 7-Methylxanthine (7-MX) in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

I. Understanding the Interference

What is this compound?

This compound (7-MX) is a metabolite of caffeine (B1668208) and theobromine (B1682246) and belongs to the methylxanthine class of compounds.[1][2][3] It is known to act as a non-selective adenosine (B11128) receptor antagonist and an inhibitor of phosphodiesterase (PDE) enzymes, which leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] Due to its biological activities, 7-MX is investigated for various therapeutic applications, including the management of myopia.[2][4]

How can this compound interfere with fluorescence-based assays?

The interference of this compound in fluorescence-based assays can primarily occur through two mechanisms:

  • Autofluorescence: Like other xanthine (B1682287) derivatives, 7-MX possesses intrinsic fluorescence, meaning it can absorb light at one wavelength and emit it at a longer wavelength.[5] If the excitation and emission spectra of 7-MX overlap with those of the fluorophores used in an assay, it can lead to false-positive signals or an artificially high background.

  • Quenching: 7-MX may absorb the excitation light intended for the assay's fluorophore or absorb the emitted light from the fluorophore. This phenomenon, known as the inner filter effect, can lead to a decrease in the measured fluorescence signal, potentially masking true positive results or giving the appearance of inhibition.[6]

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides step-by-step guidance to resolve them.

Problem 1: Higher than expected background fluorescence.
Potential Cause Troubleshooting Steps
Autofluorescence of this compound 1. Run a "Compound Only" Control: Prepare a well containing the assay buffer and 7-MX at the highest concentration used in your experiment, but without the assay's fluorescent probe. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. A significant signal indicates autofluorescence. 2. Spectral Scan: If your plate reader allows, perform an excitation and emission scan of 7-MX to determine its spectral properties. This will help you choose fluorophores with non-overlapping spectra for future experiments. 3. Subtract Background: Subtract the fluorescence intensity of the "compound only" control from all experimental wells containing 7-MX.
Contaminated Reagents 1. Check Individual Components: Test each assay component (buffer, substrate, etc.) for fluorescence. 2. Use Fresh Reagents: Prepare fresh solutions from stock to rule out contamination.
Problem 2: Lower than expected fluorescence signal in the presence of 7-MX.
Potential Cause Troubleshooting Steps
Fluorescence Quenching by 7-MX 1. Perform a Quenching Control: Prepare a well with the assay's fluorescent probe at a known concentration and add 7-MX at various concentrations. A dose-dependent decrease in fluorescence intensity suggests quenching. 2. Dilute the Sample: If quenching is observed, try reducing the concentration of 7-MX if experimentally feasible. 3. Change Fluorophore: Consider using a red-shifted fluorophore with excitation and emission wavelengths further away from the absorbance spectrum of 7-MX to minimize the inner filter effect.[7]
Biological Effect of 7-MX 1. Consider the Assay Principle: Remember that 7-MX has known biological activities, such as PDE inhibition.[1] If your assay measures a process affected by these activities (e.g., a cAMP assay), the observed signal change might be a true biological effect. 2. Use Orthogonal Assays: Confirm your findings using a non-fluorescence-based method (e.g., a luminescence or absorbance-based assay) to validate the results.[7]
Problem 3: Inconsistent or variable results.
Potential Cause Troubleshooting Steps
Pipetting Errors 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use a Master Mix: Prepare a master mix of reagents to minimize well-to-well variability.
Assay Conditions 1. Control pH and Temperature: Ensure consistent pH and temperature across all wells, as these can affect fluorescence. 2. Check for Precipitation: Visually inspect the wells for any precipitation of 7-MX, especially at high concentrations, which can scatter light and affect readings.

III. Frequently Asked Questions (FAQs)

Q1: At what concentrations is this compound likely to cause interference? A1: The concentration at which 7-MX causes significant interference is assay-dependent. It is crucial to perform control experiments with the specific concentrations of 7-MX used in your study. In some cell-based assays, 7-MX has been used at concentrations up to 100 µmol/l with no significant effect on cell proliferation.[4][8] However, for in vitro crystallization assays, concentrations up to 100 µM have been shown to have an effect.[9]

Q2: Are there specific types of fluorescence assays that are more susceptible to 7-MX interference? A2: Assays that use blue or green fluorophores may be more susceptible to interference, as many endogenous molecules and compounds, including xanthines, tend to have some level of fluorescence in this spectral region.[10] Assays relying on UV excitation are also prone to interference from compounds that absorb in this range.[7]

Q3: Can I use a different methylxanthine, like theophylline (B1681296) or caffeine, to avoid this interference? A3: Other methylxanthines, such as theophylline and caffeine, also exhibit fluorescence and can interfere with assays.[5][11][12] The degree of interference will depend on their specific spectral properties and the assay conditions. It is always recommended to run the appropriate controls regardless of the compound being tested.

Q4: How can I correct for 7-MX interference in my data? A4: For autofluorescence, you can subtract the signal from the "compound only" control. For quenching, if the effect is minimal and linear, you may be able to apply a correction factor derived from your quenching control experiments. However, for significant quenching, it is better to modify the assay protocol (e.g., change fluorophore) to minimize the interference.

Q5: Where can I find more information on the spectral properties of this compound? A5: While detailed spectral data for 7-MX may not be readily available in all commercial databases, studies on the fluorescence of various xanthine derivatives have been published and can provide insights into their general spectral characteristics.[5] It is always best to determine the spectral properties empirically under your specific assay conditions.

IV. Experimental Protocols & Data

Quantitative Data Summary

While specific quantitative data on the fluorescence interference of 7-MX is not extensively published, the following table summarizes relevant biological and physical properties.

ParameterValueReference
Biological Activity Non-selective adenosine receptor antagonist, PDE inhibitor[1]
Cell Proliferation Effect (RPE cells) No significant effect up to 100 µmol/l[4][8]
Inhibition of MSU Crystallization (in vitro) Up to 74% inhibition at 100 µM[9]
General Fluorescence of Xanthines Exhibit intrinsic fluorescence[5]
Key Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

  • Create a dilution series of 7-MX in your assay buffer, covering the range of concentrations to be used in your experiment.

  • Dispense the dilutions into a microplate.

  • Include a "buffer only" control (blank).

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your main experiment.

  • Plot the fluorescence intensity against the concentration of 7-MX to determine the extent of autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound
  • Prepare a solution of your assay's fluorophore (or a fluorescent product of the enzymatic reaction) in the assay buffer at a concentration that gives a robust signal.

  • Dispense this solution into the wells of a microplate.

  • Add a dilution series of 7-MX to these wells.

  • Include a control with the fluorophore and the vehicle used for the 7-MX stock.

  • Incubate for a short period to allow for any interactions.

  • Read the fluorescence intensity .

  • Plot the percentage of remaining fluorescence against the concentration of 7-MX to evaluate the quenching effect.

V. Visualizations

Signaling Pathways and Experimental Workflows

Adenosine_Signaling_Pathway cluster_inhibition Inhibition by 7-MX Adenosine Adenosine AR Adenosine Receptor (e.g., A2A) Adenosine->AR AC Adenylate Cyclase AR->AC Inhibits (via Gi) or Activates (via Gs) ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response MX7 This compound MX7->AR Antagonist PDE_Signaling_Pathway cluster_inhibition Inhibition by 7-MX cAMP cAMP AMP 5'-AMP cAMP->AMP PDE PDE Phosphodiesterase (PDE) MX7 This compound MX7->PDE Inhibitor

References

Optimizing reaction conditions for enzymatic synthesis of 7-Methylxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 7-Methylxanthine.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzymatic pathway for the synthesis of this compound?

A1: The most prevalent and well-characterized enzymatic pathway for this compound (7-MX) synthesis involves the N-demethylation of caffeine (B1668208) or theobromine (B1682246). This is often achieved using a whole-cell biocatalyst, typically engineered Escherichia coli, expressing N-demethylase enzymes sourced from the bacterium Pseudomonas putida CBB5.[1][2][3] The key enzymes in this pathway are:

  • NdmA: Catalyzes the N1-demethylation of caffeine to produce theobromine.[1][2]

  • NdmB: Catalyzes the N3-demethylation of theobromine to yield this compound.[1][2][4]

  • NdmD: A reductase that is essential for the catalytic activity of both NdmA and NdmB by transferring electrons from NADH.[1][2][5]

Q2: What are the primary substrates for the enzymatic synthesis of this compound?

A2: The two primary substrates for the enzymatic synthesis of this compound are caffeine and theobromine. Caffeine is often preferred due to its lower cost and higher abundance.[3] When caffeine is used as the initial substrate, it is first converted to theobromine by the NdmA enzyme, which is then subsequently converted to this compound by NdmB.[1][3] Direct conversion from theobromine to this compound is also a common approach.[4][6]

Q3: What are the advantages of using a whole-cell biocatalyst system?

A3: Whole-cell biocatalysis offers several advantages over traditional chemical synthesis or the use of purified enzymes. These include:

  • Higher Specificity: Enzymatic reactions are highly specific, leading to fewer byproducts and a purer final product compared to chemical synthesis, which can produce racemic mixtures.[3][7]

  • Milder Reaction Conditions: Biocatalytic processes typically occur under ambient temperature and pressure and near-neutral pH, reducing energy consumption and the need for harsh chemicals.[4][6]

  • Cost-Effectiveness: Using whole cells eliminates the need for costly and time-consuming enzyme purification. Additionally, the use of inexpensive and abundant substrates like caffeine contributes to the economic viability of this method.[3]

  • Environmental Sustainability: This approach is more environmentally friendly as it avoids the use of hazardous solvents and reagents often required in chemical synthesis.[3][8]

Q4: How is the final product, this compound, typically quantified?

A4: The concentration of this compound and other related methylxanthines in the reaction mixture is most commonly quantified using High-Performance Liquid Chromatography (HPLC).[3][9] Other analytical methods such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for separation and identification.[9][10][11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No this compound Production Inactive or insufficient enzyme expression.Verify enzyme expression through SDS-PAGE. Optimize induction conditions (e.g., IPTG concentration, induction temperature, and duration).
Poor cell viability or low cell density.Ensure optimal growth conditions for the E. coli strain. For the reaction, use a higher cell density (e.g., an OD600 of 50 has been shown to be effective).[3][12]
Sub-optimal reaction pH or temperature.The optimal reaction temperature is generally around 30°C.[4][6] The reaction is typically carried out in a phosphate (B84403) buffer with a pH of approximately 7.0.[4][6]
Insufficient cofactor (NADH) availability.Consider engineering the host strain to include a cofactor regeneration system to ensure a continuous supply of NADH.[8]
Incomplete Substrate Conversion Substrate inhibition at high concentrations.An observed decrease in resting cell activity has been noted with increasing caffeine concentrations.[3] Start with a lower substrate concentration (e.g., 2.5 mM caffeine) and optimize from there.[3][12]
Insufficient reaction time.Monitor the reaction over time using HPLC to determine the optimal reaction duration. A reaction time of around 5 hours has been shown to be effective for complete conversion of 2.5 mM caffeine.[3][12]
Low enzyme activity.Consider mutagenesis of the N-demethylase genes to potentially relieve substrate inhibition and improve catalytic efficiency.[3]
Formation of Undesired Byproducts Promiscuity of the N-demethylase enzymes.While generally specific, some N-demethylases can exhibit minor activity on other methyl groups. Using a mixed-culture system with "specialist" cells expressing only the required enzymes for each step can improve specificity.[3]
Contamination of the culture.Ensure aseptic techniques are followed during cell culture and the reaction setup.
Difficulty in Product Purification Co-elution of this compound with other methylxanthines during chromatography.Optimize the HPLC gradient and mobile phase composition for better separation. Preparative HPLC is often used for purification.[3][13]
Low product recovery after purification.Minimize transfer steps and ensure complete dissolution and precipitation during any recrystallization steps.[13]

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for this compound Production using a Mixed-Culture System

ParameterOptimal Value/RangeReference
Biocatalyst Mixed culture of E. coli strains expressing NdmA/NdmD and NdmB/NdmD[1][3]
Cell Ratio (NdmA strain:NdmB strain) 1:1[1]
Cell Density (OD600) 50[3][12]
Substrate Caffeine[3]
Initial Substrate Concentration 2.5 mM[3][12]
Reaction Temperature 30°C[4][6]
Reaction pH ~7.0 (in 50 mM potassium phosphate buffer)[4][6]
Reaction Time 5 hours[3][12]
Agitation 250 rpm[4][6]

Table 2: Reported Yields and Conversions for Enzymatic this compound Synthesis

SubstrateProduct ConcentrationMolar ConversionSystemReference
2.5 mM Caffeine2.14 mM this compound85.6%Mixed-culture of engineered E. coli[1]
0.5 mM TheobromineComplete Conversion100%Engineered E. coli expressing NdmB/NdmD[4][6]
5 mM Caffeine (recycled cells)~2.6 mM this compound~52%Engineered E. coli expressing mutant NdmA4[7]
Not Specified8.37 g/L this compoundNot SpecifiedEngineered E. coli with cofactor regeneration[1][8]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for this compound Production from Caffeine using a Mixed-Culture System

This protocol is adapted from methodologies described in the literature and may require optimization.[3][12]

  • Cell Culture and Induction:

    • Grow the engineered E. coli strains, one expressing ndmA and ndmD ("caffeine specialist") and the other expressing ndmB and ndmD ("theobromine specialist"), separately in Luria-Bertani (LB) broth with appropriate antibiotics at 37°C with shaking.

    • When the cultures reach an OD600 of 0.6-0.8, induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for a further 4-6 hours at a reduced temperature (e.g., 18-25°C).

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellets with 50 mM potassium phosphate buffer (pH 7.0).

    • Resuspend the cell pellets of each strain in the same buffer.

  • Bioconversion Reaction:

    • In a reaction vessel, combine the "caffeine specialist" and "theobromine specialist" cell suspensions in a 1:1 ratio to achieve a final total OD600 of 50.

    • Add caffeine stock solution to a final concentration of 2.5 mM.

    • Incubate the reaction mixture at 30°C with shaking at 250 rpm for up to 5 hours.

  • Monitoring and Analysis:

    • Periodically withdraw aliquots from the reaction mixture.

    • Centrifuge the aliquots to pellet the cells.

    • Analyze the supernatant for caffeine, theobromine, and this compound concentrations using HPLC.

Protocol 2: Quantification of this compound by HPLC

This is a general protocol and the specific parameters may need to be optimized based on the available HPLC system and column.

  • Sample Preparation:

    • Centrifuge the reaction sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample as necessary with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol (B129727) and water (with a small percentage of formic acid, e.g., 0.1%, to improve peak shape) is commonly used.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at approximately 273 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare standard solutions of caffeine, theobromine, and this compound of known concentrations.

    • Generate a standard curve for each compound by plotting peak area against concentration.

    • Determine the concentration of each compound in the experimental samples by comparing their peak areas to the respective standard curves.

Visualizations

Enzymatic_Synthesis_of_7_Methylxanthine Caffeine Caffeine (1,3,7-Trimethylxanthine) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine N1-demethylation SevenMX This compound Theobromine->SevenMX N3-demethylation NdmA NdmA NdmA->Caffeine NdmB NdmB NdmB->Theobromine NdmD NdmD (Reductase) NdmD->NdmA e- transfer NdmD->NdmB e- transfer NADH NADH NADH->NdmD NAD NAD+

Caption: Enzymatic pathway for this compound synthesis from caffeine.

Experimental_Workflow Start Start CellCulture Cell Culture & Induction (Engineered E. coli) Start->CellCulture Harvest Cell Harvesting & Washing CellCulture->Harvest Bioconversion Whole-Cell Bioconversion (Substrate Addition) Harvest->Bioconversion Monitoring Reaction Monitoring (HPLC Analysis) Bioconversion->Monitoring Monitoring->Bioconversion Continue Reaction Purification Product Purification (Preparative HPLC) Monitoring->Purification Reaction Complete End Pure this compound Purification->End

Caption: General experimental workflow for this compound production.

Troubleshooting_Guide Start Low/No 7-MX Yield CheckEnzyme Verify Enzyme Expression? Start->CheckEnzyme OptimizeInduction Optimize Induction Conditions CheckEnzyme->OptimizeInduction No/Low Expression CheckConditions Reaction Conditions Optimal? CheckEnzyme->CheckConditions Expression OK OptimizeInduction->CheckConditions AdjustConditions Adjust pH, Temp, Cell Density CheckConditions->AdjustConditions No CheckSubstrate Substrate Conversion Incomplete? CheckConditions->CheckSubstrate Yes AdjustConditions->CheckSubstrate OptimizeSubstrate Lower Substrate Conc. Increase Reaction Time CheckSubstrate->OptimizeSubstrate Yes Success Yield Improved CheckSubstrate->Success No, Conversion OK Cofactor Consider Cofactor Regeneration System OptimizeSubstrate->Cofactor Cofactor->Success

Caption: Troubleshooting decision tree for low 7-MX yield.

References

Technical Support Center: Scaling Up 7-Methylxanthine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methylxanthine production. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this high-value biochemical. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the chemical synthesis of this compound?

A1: The most significant challenges in chemical synthesis at scale include:

  • Lack of Selectivity: The xanthine (B1682287) core possesses multiple nitrogen atoms (N1, N3, and N7) with similar reactivity, leading to the formation of undesired isomers during methylation.[1] Direct N-substitution is complicated by the high similarity in acidity of the N3-H and N7-H protons.[2]

  • Low Yields: Traditional chemical synthesis, such as the Traube purine (B94841) synthesis, often involves multiple steps with harsh reaction conditions, which can significantly reduce the overall product yield.[1][2]

  • Hazardous Materials: Scaling up chemical synthesis often requires large volumes of hazardous solvents and reagents, such as tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF), posing safety and environmental concerns.[1][2][3]

  • Purification Difficulties: Separating the desired this compound from a complex mixture of byproducts and isomers can be challenging and often necessitates advanced purification techniques like high-performance liquid chromatography (HPLC).[1]

Q2: What are the main hurdles in scaling up the biotechnological production of this compound?

A2: While offering a more sustainable alternative, scaling up biotechnological production presents its own set of challenges:

  • Low Reaction Rates: Some biocatalytic systems, particularly those using mutant enzymes, may exhibit low reaction rates, leading to prolonged production times and reduced yields over time.[2][4]

  • Substrate and Product Inhibition: High concentrations of the substrate (e.g., caffeine) can inhibit the activity of the microbial cells, limiting the substrate concentration that can be used for gram-scale production.[2]

  • Process Optimization: Achieving optimal production requires careful optimization of various parameters, including cell density, substrate concentration, reaction time, and temperature.[2][3]

  • Downstream Processing: While generally producing a cleaner product stream than chemical synthesis, the purification of this compound from the fermentation broth, including removal of biomass and other metabolites, still requires efficient and scalable downstream processing steps like HPLC.[2][5]

Q3: Are there greener alternatives to hazardous solvents for chemical synthesis?

A3: Yes, the field is actively exploring more environmentally friendly options. Depending on the specific reaction, you might consider:

  • Biocatalysis in Aqueous Media: Utilizing whole-cell biocatalysts, such as engineered E. coli, allows the reaction to be performed in aqueous buffer solutions, thereby eliminating the need for organic solvents.[1]

  • Solvent-Free Reactions: For certain chemical steps, it may be possible to conduct reactions under solvent-free conditions, for instance, by grinding the reactants together.[1]

Troubleshooting Guides

Chemical Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC.[1]
Poor reactivity of the methylating agent.Use a more reactive methylating agent and ensure its purity.[1]
Product loss during workup.If the product is water-soluble, adjust the pH of the aqueous phase to suppress ionization before extraction.[1] Minimize the number of transfer steps during purification.[1]
Formation of Multiple Isomers (Low Selectivity) Non-selective methylation due to similar reactivity of N-H protons.Employ protecting groups to block undesired reaction sites.[1] Consider switching to a more selective enzymatic synthesis approach.[1]
Oily Product After Purification Residual solvent or impurities.Dry the product under a high vacuum for an extended period.[1] Re-purify using a different method, such as recrystallization from a suitable solvent.[1]
Difficulty Separating Isomers by Column Chromatography Similar polarity of the isomers.Utilize high-performance liquid chromatography (HPLC) for improved separation.[1] Experiment with different stationary phases or solvent systems.[1]
Biotechnological Production
Issue Potential Cause Troubleshooting Steps
Incomplete Substrate Conversion Insufficient cell density or enzyme activity.Optimize the cell density (OD600) for the reaction.[2] Ensure proper induction of the N-demethylase genes.[5]
Sub-optimal reaction conditions.Optimize reaction time, temperature, and pH.[2][5]
Substrate inhibition at high concentrations.If substrate inhibition is observed, consider a fed-batch approach or mutagenesis of the N-demethylase genes to improve tolerance.[2]
Low this compound Yield Inefficient conversion of intermediate (e.g., theobromine).In mixed-culture systems, optimize the ratio of different "specialist" cells.[2] Ensure the specific activity of the enzyme responsible for the final conversion step is high.
Low enzyme expression or stability.Optimize protein expression conditions (e.g., inducer concentration, temperature). Consider using a different host strain, like Pseudomonas putida, which may improve soluble enzyme production.[2]
Formation of Undesired Byproducts Non-specific activity of enzymes.Utilize engineered enzymes with higher specificity for the desired reaction.[6]
Low Product Recovery After Purification Product loss during filtration or chromatography.Optimize the filtration method to minimize product binding. Ensure the HPLC method (e.g., column, mobile phase) is optimized for high recovery.[2][5]

Experimental Protocols & Data

Biocatalytic Production of this compound from Caffeine (B1668208) using a Mixed-Culture System

This protocol is based on the successful scale-up of this compound production using two engineered E. coli strains: one specialized in converting caffeine to theobromine (B1682246) (Caffeine Specialist) and the other in converting theobromine to this compound (Theobromine Specialist).[2][3]

1. Cell Culture and Harvest:

  • Grow the engineered E. coli strains separately in a suitable medium (e.g., Luria-Bertani broth) with appropriate antibiotics at 37°C with shaking.[1]

  • Induce the expression of the N-demethylase genes at the appropriate cell density.

  • Harvest the cells by centrifugation when they reach the desired optical density.[1][5]

  • Wash the cell pellets with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).[5]

2. Resting Cell Bioconversion:

  • Resuspend the washed cell pellets in the reaction buffer.

  • Combine the "Caffeine Specialist" and "Theobromine Specialist" cells in the desired ratio (e.g., a 1:1 ratio was found to be optimal in one study).[2]

  • Adjust the total cell density to the optimal OD600 (e.g., an OD600 of 50 was determined to be optimal).[2]

  • Add the caffeine substrate to the cell suspension at the optimized concentration (e.g., 2.5 mM).[2]

  • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with shaking for the required duration (e.g., 5 hours).[2]

3. Product Isolation and Purification:

  • Separate the cells from the supernatant containing the product by centrifugation or filtration.[1][2]

  • The supernatant can then be purified using methods like preparative HPLC to isolate pure this compound.[1][2]

Scale-Up Production Data Summary

The following table summarizes key quantitative data from a successful 560 mL scale-up experiment for the biocatalytic production of this compound.[2][3]

Parameter Value
Reaction Volume 560 mL
Initial Caffeine Concentration 2.5 mM (238.38 mg)
Total Cell Density (OD600) 50
Cell Ratio (Caffeine Specialist : Theobromine Specialist) 1:1
Reaction Time 5 hours
Final this compound Concentration 2.14 mM (183.81 mg)
Molar Conversion (Caffeine to this compound) 85.6%
Product Recovery (after HPLC) 83.4% (153.3 mg of dried powder)

Visualizations

Biotechnological Production Workflow

The following diagram illustrates the key stages in the scaled-up biotechnological production of this compound using a mixed-culture system.

G cluster_0 Upstream Processing cluster_1 Bioconversion cluster_2 Downstream Processing Culture1 Culture Caffeine Specialist E. coli Harvest Cell Harvest & Washing Culture1->Harvest Culture2 Culture Theobromine Specialist E. coli Culture2->Harvest Reaction Mixed Resting Cell Reaction Harvest->Reaction Combine Cells Separation Cell Separation (Centrifugation/Filtration) Reaction->Separation Purification HPLC Purification Separation->Purification FinalProduct Dried this compound Powder Purification->FinalProduct G Caffeine Caffeine Theobromine Theobromine Caffeine->Theobromine  NdmA/NdmD (N1-demethylation) SevenMethylxanthine This compound Theobromine->SevenMethylxanthine  NdmB/NdmD (N3-demethylation)

References

Technical Support Center: Achieving High-Purity 7-Methylxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 7-Methylxanthine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing high-purity this compound?

A1: The main challenges depend on the synthetic approach. In chemical synthesis, the primary difficulty is the lack of selectivity. The xanthine (B1682287) core has multiple nitrogen atoms (N1, N3, and N7) with similar reactivity, leading to the formation of a mixture of isomers that are difficult to separate.[1] This method may also involve hazardous reagents and solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF).[1][2] Biosynthetic methods, while more selective, can present challenges in optimizing reaction conditions, achieving high conversion rates, and efficiently separating the product from the complex biological matrix.[2][3]

Q2: Which is the preferred method for producing this compound: chemical synthesis or biosynthesis?

A2: For achieving high purity and yield, biosynthetic methods are increasingly preferred.[3][4] Engineered microorganisms, such as E. coli, can be designed to specifically convert substrates like caffeine (B1668208) or theobromine (B1682246) into this compound with high selectivity, avoiding the formation of isomeric impurities.[2][5][6] This approach is also more environmentally friendly, often utilizing aqueous media and ambient reaction conditions.[4][6] Chemical synthesis can be complex, expensive, and result in lower yields and product mixtures that are difficult to purify.[2][5]

Q3: What are the most effective methods for purifying synthesized this compound?

A3: The most effective and widely reported method for purifying this compound to a high degree of purity is High-Performance Liquid Chromatography (HPLC), particularly preparative-scale HPLC.[2][5][7] This technique allows for the efficient separation of this compound from starting materials, byproducts, and other impurities.[5] Recrystallization can also be employed as a purification step, though finding a suitable solvent can be challenging due to the compound's solubility characteristics.[1]

Q4: How can I confirm the purity and identity of my final this compound product?

A4: A combination of analytical techniques is recommended to confirm the purity and identity of this compound. Analytical HPLC can be used to assess purity by comparing the retention time of the product to an authentic standard.[2][5] Further confirmation of the chemical structure and identity can be achieved using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] For ¹H-NMR in DMSO, characteristic peaks for this compound include signals for the two –NH groups, the –N=CH group, and the –CH₃ group.[2]

Troubleshooting Guides

Chemical Synthesis & Purification
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress using TLC or HPLC.[1]
Poor reactivity of the methylating agent.Use a more reactive methylating agent and ensure its quality.[1]
Inefficient deprotonation of the xanthine starting material.Use a stronger or more appropriate base.[1]
Formation of Multiple Products (Isomers) Non-selective methylation due to similar reactivity of N-H protons on the xanthine ring.Employ protecting groups to block undesired reaction sites. Consider switching to a more selective biosynthetic method.[1]
Difficulty Separating Isomers by Column Chromatography Similar polarity of the isomers.Utilize HPLC for better separation. Experiment with different stationary phases or solvent systems.[1]
Product Loss During Workup Product is partially soluble in the aqueous phase during extraction.Adjust the pH of the aqueous phase to minimize the ionization of the product. Use a different organic solvent for extraction.[1]
Oily Product After Purification Residual solvent or the presence of impurities.Dry the product under a high vacuum for an extended period. Re-purify using a different method, such as recrystallization from a suitable solvent.[1]
Product is Insoluble in Common Recrystallization Solvents High crystallinity or strong intermolecular forces.Screen a wider range of solvents or solvent mixtures. Consider hot filtration to remove insoluble impurities.[1]
Biosynthesis & Purification
Issue Possible Cause(s) Troubleshooting Steps
Low Conversion of Substrate (e.g., Caffeine, Theobromine) to this compound Sub-optimal reaction conditions (temperature, pH, cell density).Optimize reaction parameters. For whole-cell biocatalysis, ensure optimal temperature (e.g., 30°C) and pH for enzyme activity.[2][5] Adjust the ratio of "specialist" cells in mixed-culture systems.[2]
Enzyme inhibition.High substrate concentrations can sometimes lead to inhibition. Consider fed-batch strategies. Mutagenesis of the N-demethylase genes may also alleviate substrate inhibition.[2]
Insufficient cofactor regeneration (e.g., NADH).Construct a cofactor regeneration system within the engineered organism.[3]
Incomplete Separation of this compound from Biomass Inefficient cell lysis or centrifugation.Ensure complete cell separation from the supernatant by optimizing centrifugation speed and duration. Filter the supernatant through a 0.2 µm filter before purification.[2]
Low Recovery After HPLC Purification Sub-optimal HPLC conditions (mobile phase, flow rate).Optimize the mobile phase composition and flow rate for the preparative HPLC column to ensure good separation and recovery. A common mobile phase is a mixture of methanol, water, and acetic acid.[2][5]
Product loss during solvent evaporation.Use a rotary evaporator under controlled temperature and vacuum to minimize loss of the purified product.[5]

Experimental Protocols

Protocol 1: Biosynthesis of this compound from Caffeine using a Mixed-Culture of Engineered E. coli

This protocol is based on the use of two "specialist" E. coli strains: one engineered to convert caffeine to theobromine, and the other to convert theobromine to this compound.[2]

1. Cell Culture and Harvest:

  • Grow the two engineered E. coli strains separately in a suitable growth medium (e.g., Luria-Bertani broth) with appropriate antibiotic selection to the desired optical density (e.g., OD₆₀₀ of 50).[2]

  • Harvest the cells by centrifugation.

2. Resting Cell Bioconversion:

  • Wash the cell pellets and resuspend them in a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).[5][6]

  • Combine the two cell suspensions in a 1:1 ratio.[2]

  • Add the caffeine substrate to the cell suspension (e.g., to a final concentration of 2.5 mM).[2]

  • Incubate the reaction mixture at 30°C with shaking for a specified duration (e.g., 5 hours).[2]

  • Monitor the conversion of caffeine to this compound periodically using analytical HPLC.[2]

3. Product Isolation and Purification:

  • Separate the cells from the supernatant by centrifugation.

  • Filter the supernatant containing this compound through a 0.2 µm filter.[2]

  • Purify the this compound from the supernatant using preparative HPLC.[2]

  • Collect the fractions containing the pure product.

  • Remove the solvent by evaporation (e.g., using a rotary evaporator) and dry the resulting this compound powder.[5]

Protocol 2: Purification of this compound by Preparative HPLC

1. Sample Preparation:

  • Ensure the crude this compound solution (e.g., supernatant from bioconversion) is free of particulate matter by centrifugation and filtration (0.2 µm).[2]

2. HPLC System and Column:

  • Use a preparative HPLC system equipped with a suitable detector (e.g., photodiode array).

  • Employ a C18 preparatory HPLC column (e.g., 20 mm diameter x 150 mm length).[2]

3. Mobile Phase and Elution:

  • A typical mobile phase consists of a mixture of methanol, water, and acetic acid (e.g., 5:95:0.5 v/v/v).[2][5]

  • Set an appropriate flow rate (e.g., 2.5 mL/min).[2][5]

  • Inject the sample onto the column and monitor the elution profile.

4. Fraction Collection and Product Recovery:

  • Collect the fractions corresponding to the this compound peak based on the retention time of a standard.

  • Pool the collected fractions.

  • Evaporate the solvent from the pooled fractions to obtain the purified this compound.[5]

  • Dry the final product under vacuum.

Quantitative Data Summary

Table 1: Reported Yields and Recoveries for this compound Production

Method Substrate Conversion Rate Product Recovery Reference
Mixed-culture BiocatalysisCaffeine85.6% molar conversion83.4%[2]
Whole-cell BiocatalysisTheobromine100%78%[5][6]
Whole-cell Biocatalysis with Cofactor RegenerationCaffeine-- (Yield of 8.37 g/L)[3]
Biocatalysis with Mutant N-demethylaseCaffeine-92.73% (separation efficiency)[7]

Visualizations

experimental_workflow cluster_synthesis Biosynthesis cluster_purification Purification culture Cell Culture (Engineered E. coli) harvest Cell Harvest (Centrifugation) culture->harvest reaction Resting Cell Bioconversion (Substrate Addition) harvest->reaction separation Cell Separation (Centrifugation) reaction->separation Reaction Mixture filtration Supernatant Filtration (0.2 µm) separation->filtration hplc Preparative HPLC filtration->hplc evaporation Solvent Evaporation hplc->evaporation product High-Purity This compound Powder evaporation->product

Biosynthetic production and purification workflow for this compound.

troubleshooting_logic start Low Purity of This compound synthesis_type Synthesis Method? start->synthesis_type chem_issue Multiple Peaks on HPLC? synthesis_type->chem_issue Chemical bio_issue Broad Peak or Shoulders on HPLC? synthesis_type->bio_issue Biosynthesis isomers Isomeric Impurities Present chem_issue->isomers Yes chem_solution1 Optimize Separation (e.g., gradient HPLC) isomers->chem_solution1 chem_solution2 Consider Biosynthesis for Higher Selectivity isomers->chem_solution2 byproducts Incomplete Conversion or Byproduct Formation bio_issue->byproducts Yes bio_solution1 Optimize Reaction Conditions (Time, Temp) byproducts->bio_solution1 bio_solution2 Optimize HPLC Purification Protocol byproducts->bio_solution2

Troubleshooting logic for low purity of synthesized this compound.

References

Validation & Comparative

A Comparative Analysis of 7-Methylxanthine and Atropine for Myopia Control in Children

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of myopia in children worldwide has intensified the search for effective interventions to slow its progression. Among the pharmacological agents under investigation, 7-methylxanthine (7-MX), a metabolite of caffeine (B1668208), and atropine (B194438), a non-selective muscarinic antagonist, have emerged as prominent candidates. This guide provides a comprehensive comparison of their efficacy, safety, mechanisms of action, and the experimental frameworks used to evaluate them, based on available clinical data.

Efficacy: A Quantitative Comparison

Clinical trials have demonstrated that both this compound and various concentrations of atropine can effectively reduce the progression of myopia, as measured by changes in spherical equivalent refraction (SER) and axial length (AL).

This compound: Oral Administration

A 36-month pilot study and a larger observational study have provided key insights into the efficacy of orally administered 7-MX. The treatment has been shown to slow down both myopia progression and axial elongation.[1][2][3] Notably, higher doses appear to be more effective.[2] For instance, modeling based on a large cohort of Danish children suggested that an 11-year-old child taking 1000 mg of 7-MX daily would experience a reduction in myopia progression of approximately 0.84 D and a decrease in axial elongation of 0.17 mm over six years compared to no treatment.[3][4]

Atropine Eye Drops: A Dose-Dependent Effect

Extensive research, including major clinical trials like the Low-Concentration Atropine for Myopia Progression (LAMP) and Atropine for the Treatment of Myopia (ATOM) studies, has established a clear dose-dependent effect of topical atropine.[5][6][7][8][9] Higher concentrations, such as 1%, show the greatest efficacy in slowing both SER and AL progression.[6] However, due to significant side effects, lower concentrations have been more widely studied and adopted. A network meta-analysis suggests that 0.05% atropine may offer the best balance of efficacy and tolerability for slowing refractive error changes, while 1% atropine was most effective in reducing axial length elongation.[6] The CHAMP study, a large-scale clinical trial, found that 0.01% atropine significantly reduced both myopia progression and axial elongation over a three-year period compared to a placebo.[5][10]

Treatment GroupStudy DurationChange in Spherical Equivalent (D/year)Change in Axial Length (mm/year)Key Findings & Citations
This compound
400 mg/day24 months-0.23 (in the second year for moderate progressors)-0.14 (in the second year for moderate progressors)Reduced myopia progression and axial growth, particularly in moderate progressors.[1]
1000 mg/day (modeled)6 years-0.24 (estimated reduction vs. untreated)-0.03 (estimated reduction vs. untreated)Dose-dependent reduction in myopia progression and axial elongation.[3][4]
Atropine
0.01%36 months-0.13 (LSM difference vs. placebo)-0.13 (LSM difference vs. placebo)Significantly slowed myopia progression and axial elongation compared to placebo.[5][10]
0.02%36 months-0.08 (LSM difference vs. placebo)-0.08 (LSM difference vs. placebo)Showed a smaller treatment effect compared to 0.01% in the CHAMP study.[5][10]
0.05%12 months-0.27 (vs. -0.81 in placebo)-0.20 (vs. -0.41 in placebo)Demonstrated the best efficacy among low-dose concentrations in the LAMP study.[7]
1%24 months-0.28 (vs. -1.20 in placebo)+0.02 (vs. +0.38 in placebo)Highly effective but associated with significant side effects and rebound upon cessation.[7]

Table 1: Comparison of Efficacy of this compound and Atropine in Myopia Control. (LSM: Least Squares Mean)

Safety and Side Effect Profile

The safety and tolerability of these treatments are critical considerations for long-term use in children.

This compound: A Favorable Safety Profile

Clinical studies of 7-MX have consistently reported a lack of significant side effects.[1][2][3][11][12] No adverse effects on systemic parameters such as blood pressure, heart rate, weight, or height have been observed.[11] This favorable safety profile makes it a promising candidate for long-term administration.

Atropine: Concentration-Dependent Side Effects

The side effects of atropine are directly related to its concentration.[13][14][15] Higher doses (e.g., 1%) are associated with significant mydriasis (pupil dilation), leading to photophobia and cycloplegia (loss of accommodation), which can blur near vision.[15] Lower concentrations have been developed to minimize these adverse effects. Studies have quantified these effects, showing a dose-dependent increase in pupil size and a decrease in accommodative amplitude.[16][17] For example, after two weeks of use, 0.01% atropine caused a mean increase in photopic pupil size of 0.95 mm and a mean reduction in accommodative amplitude of 5.23 D, which were generally well-tolerated.[16]

Treatment GroupPupil Size Increase (mm)Reduction in Accommodation (D)Other Reported Side EffectsKey Findings & Citations
This compound Not reportedNot reportedNone reportedConsistently reported to be safe and without subjective side effects.[1][2][3][11][12]
Atropine 0.01% ~0.7 - 0.95~1.5 - 5.23Minimal photophobia and blurred near vision.Generally well-tolerated with minimal subjective symptoms.[13][16]
Atropine 0.02% ~1.65~9.28Increased incidence of photophobia and blurred vision compared to 0.01%.Side effects are more pronounced than with 0.01% but may still be tolerable for some.[16]
Atropine 0.05% Data varies, but greater than lower concentrationsData varies, but greater than lower concentrationsHigher incidence of mild visual disturbances.Considered to have an acceptable level of adverse effects in some studies.[18]
Atropine 1% SignificantSignificantPronounced photophobia, blurred near vision, and potential for rebound myopia on cessation.Side effects limit its clinical use.

Table 2: Comparison of Safety and Side Effects of this compound and Atropine.

Mechanisms of Action: Signaling Pathways

The proposed mechanisms of action for this compound and atropine in myopia control are distinct, targeting different signaling pathways in the eye.

This compound: Adenosine (B11128) Receptor Antagonism and Scleral Remodeling

This compound is a non-selective adenosine receptor antagonist.[19] The leading hypothesis for its myopia-controlling effect is its action on scleral fibroblasts.[19][20] By blocking adenosine receptors, particularly the A2A receptor, 7-MX is thought to influence the extracellular matrix of the sclera, increasing collagen concentration and fibril diameter.[1][11][21] This leads to a stiffer sclera that is more resistant to the axial elongation that characterizes myopia progression.[22]

Proposed signaling pathway for this compound in myopia control.
Atropine: Muscarinic Receptor Antagonism Beyond Accommodation

The mechanism of atropine in myopia control is believed to be independent of its effects on accommodation and pupil size.[23] It is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, and its action is thought to occur at the level of the retina and/or sclera.[24][25] Research suggests that M1 and M4 muscarinic receptors are particularly involved in the signaling cascade that regulates eye growth.[26][27] Antagonism of these receptors may influence the release of neurotransmitters like dopamine (B1211576) in the retina and directly affect scleral fibroblast activity and extracellular matrix remodeling, thereby inhibiting axial elongation.[25]

Atropine_Pathway cluster_retina_sclera Retina / Sclera cluster_intervention Intervention ACh Acetylcholine M1R_M4R Muscarinic M1/M4 Receptors ACh->M1R_M4R Growth_Signal Pro-myopic Growth Signal M1R_M4R->Growth_Signal Activates Scleral_Remodeling Scleral Thinning & Weakening Growth_Signal->Scleral_Remodeling Myopia_Progression Myopia Progression Scleral_Remodeling->Myopia_Progression Atropine Atropine Atropine->M1R_M4R Blocks

Proposed signaling pathway for Atropine in myopia control.

Experimental Protocols: A Methodological Overview

The clinical trials evaluating this compound and atropine share common methodological frameworks, with some key differences owing to their distinct routes of administration and mechanisms.

Key Components of Clinical Trials
  • Study Design: Most are randomized, double-masked, placebo-controlled trials to minimize bias.[1][18][22]

  • Participant Population: Typically include children within a specific age range (e.g., 6-13 years) with a documented history of myopia progression.[1][18]

  • Intervention:

    • This compound: Oral tablets administered daily (e.g., 400 mg).[1][22]

    • Atropine: Topical eye drops administered nightly in one or both eyes, with concentrations ranging from 0.01% to 1%.[5][7]

  • Primary Outcome Measures:

    • Change in spherical equivalent refraction (SER), measured by cycloplegic autorefraction.[1][18]

    • Change in axial length (AL), measured by optical biometry (e.g., Zeiss IOL-Master).[1][12]

  • Safety Monitoring: Includes assessment of visual acuity, pupil size, accommodation, and systemic parameters like blood pressure and heart rate, as well as documentation of any adverse events.[13][16][22]

Experimental_Workflow cluster_workflow Typical Clinical Trial Workflow for Myopia Control Agents Screening Screening of Myopic Children (e.g., 6-13 years) Baseline Baseline Measurements - Cycloplegic Refraction (SER) - Axial Length (AL) - Pupil Size - Accommodation Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (e.g., 7-MX tablets or Atropine eye drops) Randomization->Treatment_A Placebo Placebo Group Randomization->Placebo Follow_up Follow-up Visits (e.g., 6, 12, 24, 36 months) - Repeat Measurements - Safety Assessment Treatment_A->Follow_up Placebo->Follow_up Data_Analysis Data Analysis - Compare changes in SER and AL - Evaluate side effects Follow_up->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Generalized experimental workflow for myopia control clinical trials.

Conclusion

Both this compound and low-dose atropine have demonstrated significant potential in controlling myopia progression in children. 7-MX offers the advantage of a favorable safety profile with no reported side effects, administered orally. Atropine's efficacy is well-established and dose-dependent, with lower concentrations providing a good balance between myopia control and manageable side effects.

The choice between these agents in a clinical or developmental context will depend on a careful consideration of their respective efficacy and safety profiles. Further research, including head-to-head comparative trials and longer-term follow-up studies, is warranted to fully elucidate their relative merits and to establish optimal treatment protocols for the management of childhood myopia. The distinct mechanisms of action also present opportunities for future research into combination therapies that could potentially offer synergistic effects.

References

A Comparative Analysis of the Toxicity Profiles of 7-Methylxanthine, Caffeine, and Theobromine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicity of three methylxanthine compounds: 7-Methylxanthine (7-MX), caffeine (B1668208), and theobromine (B1682246). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to facilitate informed decisions in research and development.

Introduction to Methylxanthines

Methylxanthines are a class of alkaloids derived from the purine (B94841) base xanthine.[1] Caffeine (1,3,7-trimethylxanthine), theobromine (3,7-dimethylxanthine), and this compound are structurally related compounds commonly found in products like coffee, tea, and chocolate.[1] While widely consumed, their physiological effects and toxicity profiles vary, which is of significant interest in pharmacology and toxicology. 7-MX, a metabolite of caffeine and theobromine, is also being investigated as a potential therapeutic agent for myopia.[2][3] This guide focuses on the comparative toxicity of these three compounds, drawing on preclinical and cellular studies.

Quantitative Toxicity Data

The acute and cellular toxicity of this compound, caffeine, and theobromine have been evaluated in various models. The following tables summarize key quantitative data from these studies.

Table 1: Acute Oral Toxicity Data (LD50)

CompoundSpeciesLD50 (mg/kg)Mortality Rate at 2000 mg/kgGHS Category
This compound Rat & Mouse>2000-50000%5[2]
Caffeine Rat200[1][4]33.3% (Rat), 66.6% (Mouse)[2]Not specified
Theobromine Rat950[1][4][5]33.3% (Rat), 66.6% (Mouse)[2]Not specified
Theobromine Mouse1356Not specifiedNot specified

GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

Table 2: Cellular Toxicity Data (IC50)

CompoundCell LineCell TypeIC50 (µg/mL)
This compound fR2Normal Breast Epithelial305.5[2]
C6 gliomaRat Brain Glioma721[2]
Caco-2Human Colorectal AdenocarcinomaHigh % cell viability[2]

IC50 values for caffeine and theobromine in these specific cell lines were not detailed in the provided search results, but the study notes that 7-MX exhibited a very high IC50 value, indicating low cytotoxicity.

Mechanisms of Toxicity and Associated Signaling Pathways

The primary mechanism of action for methylxanthines involves the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[6][7] These actions lead to downstream effects that can become toxic at high concentrations.

  • Adenosine Receptor Antagonism: Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking adenosine receptors (A1 and A2a), methylxanthines lead to increased neuronal firing and the release of neurotransmitters like dopamine (B1211576) and norepinephrine, causing CNS stimulation.[1]

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, leading to effects such as smooth muscle relaxation, cardiac muscle stimulation, and increased lipolysis.[1][6]

At toxic doses, these mechanisms can lead to overstimulation of the cardiovascular and central nervous systems, resulting in tachycardia, arrhythmias, tremors, and seizures.[7][8]

Methylxanthine_Toxicity_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular AdenosineReceptor Adenosine Receptor PDE Phosphodiesterase (PDE) AMP AMP PDE->AMP ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase cAMP->AMP Inhibited by Methylxanthines ProteinKinaseA Protein Kinase A (PKA) cAMP->ProteinKinaseA Activation PhysiologicalResponse Physiological Response ProteinKinaseA->PhysiologicalResponse Methylxanthines Caffeine Theobromine This compound Methylxanthines->AdenosineReceptor Antagonism Methylxanthines->PDE Inhibition Adenosine Adenosine Adenosine->AdenosineReceptor Binds

Fig. 1: Primary signaling pathway for methylxanthine toxicity.

Experimental Protocols

The toxicity data presented in this guide are derived from standardized experimental protocols designed to assess the safety of chemical substances.

1. Acute Oral Toxicity Study (OECD Guideline 423)

  • Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Methodology:

    • Animal Model: Typically rodents (rats or mice) are used.[2]

    • Dosing: The test substance is administered orally in a single dose. For the comparison of 7-MX, caffeine, and theobromine, doses of 300 mg/kg and 2000 mg/kg were used.[2]

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.

    • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated based on the mortality data.

2. Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)

  • Objective: To evaluate the adverse effects of a substance following repeated oral administration over 28 days.

  • Methodology:

    • Animal Model: Wistar rats are commonly used.

    • Dosing: The substance is administered orally once daily for 28 days at multiple dose levels (e.g., 250, 500, and 1000 mg/kg for 7-MX).[2][3]

    • Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

    • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

    • Histopathology: A comprehensive necropsy is performed, and organs are weighed and examined microscopically.

  • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined. For 7-MX, the NOAEL was found to be up to 1000 mg/kg.[2]

3. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxic potential of a substance on cultured cells.

  • Methodology:

    • Cell Lines: Various cell lines can be used, such as fR2 (normal breast epithelial), C6 glioma, and Caco-2 (human colorectal).[2]

    • Treatment: Cells are exposed to a range of concentrations of the test substance for a specified period (e.g., 24-72 hours).

    • MTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

    • Measurement: The formazan crystals are dissolved, and the absorbance is measured using a spectrophotometer.

  • Data Analysis: The cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

4. Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium.

  • Methodology:

    • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.[3]

    • Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

    • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • Incubation: Plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies. 7-MX was found to be non-mutagenic in this assay.[3]

Experimental_Workflow cluster_invivo In Vivo Toxicity Testing cluster_invitro In Vitro Toxicity Testing Acute Acute Oral Toxicity (OECD 423) LD50 Determine LD50 Acute->LD50 Clinical_Signs Observe Clinical Signs Acute->Clinical_Signs Repeated Repeated Dose Toxicity (OECD 407) Genotoxicity_in_vivo In Vivo Genotoxicity (e.g., Micronucleus Test) Repeated->Genotoxicity_in_vivo NOAEL Determine NOAEL Repeated->NOAEL Pathology Hematology & Histopathology Repeated->Pathology Chromosomal_Aberration Chromosomal_Aberration Genotoxicity_in_vivo->Chromosomal_Aberration Assess Chromosomal Damage Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50 IC50 Cytotoxicity->IC50 Determine IC50 Genotoxicity_in_vitro Mutagenicity Assay (Ames Test - OECD 471) Mutagenic_Potential Mutagenic_Potential Genotoxicity_in_vitro->Mutagenic_Potential Assess Mutagenic Potential Start Test Compound (7-MX, Caffeine, Theobromine) Start->Acute Start->Repeated Start->Cytotoxicity Start->Genotoxicity_in_vitro

Fig. 2: General experimental workflow for toxicity assessment.

Comparative Summary and Conclusion

The available experimental data consistently indicate that this compound has a significantly lower toxicity profile compared to caffeine and theobromine.

  • Acute Toxicity: 7-MX demonstrates substantially lower acute toxicity, with an LD50 greater than 2000 mg/kg and no mortality observed at this high dose, whereas both caffeine and theobromine showed significant mortality.[2] This places 7-MX in GHS category 5, suggesting a low acute hazard.[2]

  • Cellular Toxicity: In vitro studies support the low toxicity of 7-MX, with high IC50 values in multiple cell lines, indicating a lower potential for causing cell death compared to other methylxanthines.[2]

  • Genotoxicity: Studies have shown that 7-MX is non-genotoxic and non-mutagenic in both in vivo and in vitro assays, including the Ames test and chromosomal aberration studies.[3] In contrast, some studies suggest that theobromine and caffeine may have genotoxic potential in certain assays.[9]

References

7-Methylxanthine's Adenosine Receptor Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding characteristics of 7-Methylxanthine at adenosine (B11128) receptors compared to other common antagonists.

Introduction

This compound (7-MX) is a metabolite of caffeine (B1668208) and theobromine (B1682246) and is classified as a non-selective adenosine receptor antagonist.[1] Its role in various physiological processes, including the potential to slow the progression of myopia, has garnered scientific interest.[1][2] Understanding its affinity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3) is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This guide provides a comparative analysis of the adenosine receptor affinity of this compound against other well-known antagonists, supported by experimental data and detailed methodologies.

Comparative Adenosine Receptor Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic window. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for several common adenosine receptor antagonists at human adenosine receptor subtypes, offering a benchmark for understanding the potential affinity of this compound.

AntagonistA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity
This compound Data not availableData not availableData not availableData not availableNon-selective
Caffeine ~20,000-40,000~20,000-40,000>100,000>100,000Non-selective
Theophylline (B1681296) ~10,000-15,000~10,000-15,000>100,000>100,000Non-selective
DPCPX 0.45 (rat)330 (human)--A1 selective
Istradefylline 13002.21400>10000A2A selective

Note: Ki values can vary depending on the experimental conditions, tissue source (native vs. recombinant receptors), and radioligand used.

Experimental Protocols

The determination of binding affinities for adenosine receptor antagonists is primarily conducted through radioligand binding assays. These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled antagonist being tested.

Radioligand Binding Assay for Adenosine Receptors

1. Membrane Preparation:

  • Tissues or cells expressing the adenosine receptor subtype of interest are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Assay:

  • A constant concentration of a specific radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., this compound) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

5. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate various downstream signaling cascades. The four subtypes are primarily coupled to different G proteins, leading to distinct cellular responses.

Adenosine_Signaling cluster_receptor Adenosine Receptor Subtypes cluster_gprotein G Protein Coupling A1 A1 Gi Gi/o A1->Gi A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs Gq Gq A2B->Gq A3 A3 A3->Gi A3->Gq AC Adenylate Cyclase Gi->AC Inhibition Gs->AC Stimulation PLC Phospholipase C Gq->PLC Stimulation cAMP_down ↓ cAMP cAMP_up ↑ cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA_down ↓ PKA cAMP_down->PKA_down PKA_up ↑ PKA cAMP_up->PKA_up Ca_release ↑ Ca²⁺ Release IP3_DAG->Ca_release

References

A Comparative Analysis of Oral versus Topical Administration of 7-Methylxanthine for Myopia Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylxanthine (7-MX), a metabolite of caffeine (B1668208) and theobromine, has emerged as a promising therapeutic agent for controlling the progression of myopia (nearsightedness), particularly in children.[1][2] Its primary mechanism of action is understood to be the non-selective antagonism of adenosine (B11128) receptors.[3] While oral administration of 7-MX has been the focus of most clinical and preclinical studies, interest in topical delivery is growing as a potential means to reduce systemic exposure and target ocular tissues directly. This guide provides a comparative overview of the oral and topical administration routes for 7-MX, summarizing available experimental data on their pharmacokinetics, efficacy, and safety.

Data Presentation: A Comparative Summary

The following tables provide a structured comparison of the available quantitative data for oral and topical administration of this compound. It is important to note that data on topical 7-MX is limited, and some information is inferred from studies on other methylxanthines or from patent literature.

Table 1: Pharmacokinetic Parameters of this compound

ParameterOral AdministrationTopical Administration
Bioavailability Readily absorbed, but overall bioavailability may be lower than other methylxanthines like theobromine.[4][5]Expected to be very low due to the barrier function of the skin and cornea. Studies on other methylxanthines show insufficient delivery rates through the skin.[6]
Time to Peak Plasma Concentration (Tmax) Approximately 30 minutes in rats.[4][5]Not established for 7-MX. Likely to be prolonged compared to oral administration.
Peak Plasma Concentration (Cmax) Dose-dependent. A 30 mg/kg oral dose in rats resulted in a Cmax of approximately 30 µM.[4][5]Not established for 7-MX. Expected to be significantly lower than with oral administration for a comparable dose.
Half-life (t1/2) Approximately 1.4 hours in rats.[4][5]Not established. May be influenced by the formulation and retention time in the skin or eye.
Systemic Exposure Significant, leading to systemic effects.Intended to be minimal, with localized action in ocular tissues.

Table 2: Efficacy in Myopia Control

ParameterOral AdministrationTopical Administration
Reduction in Myopia Progression Dose-dependent reduction in myopia progression and axial elongation observed in children. An 11-year-old child taking 1000 mg daily showed a reduction of 0.84 D in myopia progression over 6 years compared to no treatment.[7]Efficacy not yet established in clinical trials. A patent suggests a topical formulation for myopia control.[8] Qualitatively similar effects to oral 7-MX have been observed with topical caffeine.[2]
Effect on Axial Elongation Significantly reduced axial elongation in children. A daily dose of 1000 mg was associated with a 0.17 mm reduction in axial elongation over 6 years in an 11-year-old child.[7]Not yet established in clinical trials. A patent suggests a topical formulation may increase choroidal thickness, which could indirectly affect axial length.[8]
Dosage Doses up to 1200 mg per day have been used in children.[7]A patent for a topical formulation suggests a concentration range of approximately 0.1-5.0 wt.%.[8]

Table 3: Safety and Side Effect Profile

ParameterOral AdministrationTopical Administration
Systemic Side Effects Generally well-tolerated in children at therapeutic doses, with no significant adverse effects reported in long-term studies.[1][7][9] High doses of methylxanthines, in general, can cause nausea, vomiting, insomnia, and cardiac arrhythmias.[10]Systemic side effects are expected to be minimal due to low systemic absorption.
Local Side Effects Not applicable.Potential for local irritation, allergic reactions, or ocular side effects (e.g., blurred vision, photophobia), though none have been reported for 7-MX specifically.
Toxicity Preclinical studies show 7-MX to be significantly less toxic than caffeine and theobromine, with a high no-observed-adverse-effect level (NOAEL) in rats.[11]Local toxicity would depend on the formulation and concentration. Not yet evaluated.

Experimental Protocols

Oral Administration Protocol (Based on preclinical and clinical studies)
  • Animal Studies (Rats):

    • Dosage: this compound is typically dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC). Doses ranging from 30 to 1000 mg/kg body weight have been administered orally via gavage.[4][11]

    • Pharmacokinetic Analysis: Blood samples are collected at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes). Plasma is separated by centrifugation and stored at -80°C until analysis. 7-MX concentrations are quantified using high-performance liquid chromatography (HPLC).[4]

    • Efficacy Studies (Myopia Models): In animal models of myopia (e.g., form-deprivation or lens-induced myopia), 7-MX is administered daily. Refractive error and axial length are measured at baseline and at regular intervals throughout the study period using techniques like automated infrared photorefraction and A-scan ultrasonography.[2]

  • Human Clinical Trials (Children):

    • Dosage: Children are administered 7-MX tablets at doses ranging up to 1200 mg per day, often divided into multiple doses.[7]

    • Efficacy Assessment: Cycloplegic refraction and axial length are measured at baseline and at regular follow-up visits (e.g., every 6 or 12 months).[7]

    • Safety Monitoring: Adverse events are monitored throughout the study. Vital signs, including blood pressure and heart rate, are regularly checked.[2]

Proposed Topical Administration Protocol (Hypothetical, based on related literature)

As there are no published studies with detailed protocols for topical 7-MX administration, the following is a proposed methodology based on a patent for a topical formulation and general principles of transdermal drug delivery.[8]

  • Formulation:

    • Prepare an oil-in-water emulsion containing 0.1-5.0 wt.% this compound.[8]

    • The formulation may include penetration enhancers, such as oleic acid, to improve skin or corneal permeability, as suggested by studies on other methylxanthines.[6]

    • The pH of the formulation should be optimized for stability and to minimize irritation.

  • In Vitro Permeation Studies:

    • Use Franz diffusion cells with excised human or animal skin/cornea to assess the permeation of 7-MX from the formulation.

    • The receptor chamber would contain a physiological buffer, and samples would be collected at regular intervals to quantify the amount of 7-MX that has permeated the tissue using HPLC.

  • Preclinical Efficacy and Safety Studies (Animal Models):

    • Apply the topical formulation to the eyes of animals in a myopia model (e.g., one drop twice daily).

    • Monitor for signs of local irritation and ocular toxicity.

    • Measure refractive error and axial length as described for oral administration studies.

    • Conduct pharmacokinetic studies to determine local tissue concentrations and systemic absorption.

Mandatory Visualizations

Signaling Pathways of this compound

This compound Signaling Pathway node_7MX This compound node_AR Adenosine Receptors (A1, A2A, A2B, A3) node_7MX->node_AR Antagonism node_PDE Phosphodiesterase (PDE) node_7MX->node_PDE Inhibition node_AC Adenylate Cyclase node_AR->node_AC Inhibition node_cAMP cAMP node_AC->node_cAMP Conversion of ATP node_PKA Protein Kinase A node_cAMP->node_PKA Activation node_AMP AMP node_cAMP->node_AMP node_CREB CREB node_PKA->node_CREB Phosphorylation node_Gene Gene Transcription (e.g., Scleral Remodeling) node_CREB->node_Gene node_PDE->node_cAMP Degradation node_Adenosine Adenosine node_Adenosine->node_AR Agonism

Caption: Signaling pathway of this compound as an adenosine receptor antagonist and phosphodiesterase inhibitor.

Experimental Workflow for Oral Administration Pharmacokinetic Study

Oral_PK_Workflow start Start dosing Oral Administration of 7-MX (e.g., 30 mg/kg in rats) start->dosing sampling Serial Blood Sampling (0, 15, 30, 60, 120, 240, 480 min) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Quantification of 7-MX (HPLC) storage->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, t1/2, AUC) analysis->pk_analysis end End pk_analysis->end

Caption: Experimental workflow for a typical preclinical pharmacokinetic study of orally administered this compound.

Conclusion

Oral administration of this compound has demonstrated a favorable safety profile and efficacy in slowing myopia progression in children.[1][2][7][9] The pharmacokinetic properties of oral 7-MX have been characterized in preclinical models, showing rapid absorption.[4][5]

In contrast, the development of a topical formulation of 7-MX is still in its nascent stages. While a topical route offers the potential for targeted delivery and reduced systemic side effects, significant challenges remain. The primary obstacle is overcoming the barrier of the skin or cornea to achieve therapeutic concentrations in the target ocular tissues.[6] Studies on other methylxanthines suggest that penetration enhancers will likely be necessary for a viable topical formulation.[6]

Further research, including formulation development, in vitro permeation studies, and preclinical efficacy and safety assessments, is required to determine if topical administration of this compound can be a viable alternative or adjunct to oral therapy for myopia control. Currently, oral administration remains the only clinically validated route for this promising compound.

References

7-Methylxanthine: A Comparative Analysis of its Efficacy in Animal Models of Myopia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of myopia worldwide has spurred significant research into effective therapeutic interventions. Among the promising pharmacological candidates is 7-methylxanthine (7-MX), a metabolite of caffeine (B1668208) and theobromine. This guide provides a comprehensive comparison of the effects of 7-MX on myopia in various animal models, presenting key experimental data, detailed protocols, and insights into its mechanism of action to inform future research and drug development.

Quantitative Data Summary

The efficacy of this compound in mitigating myopia has been evaluated across several animal models. The following tables summarize the quantitative outcomes from key studies.

Table 1: Effect of this compound on Form-Deprivation Myopia in Guinea Pigs
ParameterControl Group (Form-Deprived)7-MX Treated Group (Form-Deprived)p-valueReference
Refractive Error (D) -5.40 ± 1.08-2.75 ± 0.50<0.05[1]
Axial Length Increase (mm) 1.00 ± 0.070.66 ± 0.21<0.05[1]
Posterior Scleral Thickness ThinnedThickenedSignificant[2]
Scleral Collagen Fibril Diameter ReducedNot ReducedSignificant[2]
Table 2: Effect of this compound on Form-Deprivation Myopia in Pigmented Rabbits
ParameterControl Group (Form-Deprived)7-MX Treated Group (Form-Deprived)p-valueReference
Refractive Error (D) -1.10 ± 0.78-0.21 ± 0.11<0.05[3]
Axial Length Increase (mm) 0.51 ± 0.090.07 ± 0.10<0.05[3]
Scleral Collagen Fibril Diameter ReducedIncreased<0.05[3]
Table 3: Effect of this compound on Lens-Induced Myopia in Rhesus Monkeys
ParameterControl Group (-3D Lens)7-MX Treated Group (-3D Lens)p-valueReference
Anisometropia (D) -2.10 ± 1.07+0.35 ± 1.96 (isometropic)Significant[4]
Vitreous Chamber Depth ElongatedShorterSignificant[4]
Choroidal Thickness No significant changeThickerSignificant[4]
Table 4: Effect of this compound on Myopia in Chickens
Myopia ModelParameterOutcomeReference
Form-Deprivation Myopia Refractive Error, Axial Length, Scleral Fibrous Layer ThicknessNo significant inhibition.[5][6][5][6]
Lens-Induced Myopia Refractive ErrorWeak inhibitory effect.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are the protocols for the key experiments cited.

Form-Deprivation Myopia (FDM) in Guinea Pigs (Cui et al.)
  • Animals: 3-week-old guinea pigs.[1]

  • Myopia Induction: Monocular deprivation (MD) was induced in the right eye using a diffuser for 21 days.[1]

  • Treatment: The treatment group received daily oral administration of 7-MX (300 mg/kg body weight). The control group received an equal volume of saline.[1]

  • Measurements: Ocular refraction and axial length were measured at the beginning and end of the 21-day period. Posterior scleral thickness and collagen fibril diameter were analyzed post-mortem using light and electron microscopy, respectively.[1][2]

Form-Deprivation Myopia (FDM) in Pigmented Rabbits (Nie et al.)
  • Animals: 10-day-old pigmented rabbits.[3]

  • Myopia Induction: The right eyelids were sutured for 30 days to induce monocular deprivation.[3]

  • Treatment: The treatment group was fed 7-MX (30 mg/kg body weight) daily, while the control group received saline.[3]

  • Measurements: Refractive error, axial length, and body weight were measured at the start and end of the experiment. Scleral collagen fibril diameters were determined using electron microscopy.[3]

Lens-Induced Myopia (LIM) in Rhesus Monkeys (Hung et al.)
  • Animals: Infant rhesus monkeys, starting at 3 weeks of age.[4]

  • Myopia Induction: Monkeys wore a -3 Diopter spectacle lens over one eye and a plano lens over the fellow eye.[4]

  • Treatment: The treatment group received 100 mg/kg of 7-MX orally twice daily for the duration of the lens-rearing period (approximately 147 days).[4]

  • Measurements: Refractive status, corneal power, and axial dimensions were assessed biweekly.[4]

Myopia Models in Chickens (Liu et al. & Wang et al.)
  • Animals: 2-week-old (FDM) or 8-day-old (LIM and FDM) White-Leghorn chicks.[5][7]

  • Myopia Induction:

    • FDM: Unilateral diffusers were worn for 8-13 days.[5][6]

    • LIM: -10 Diopter lenses were worn monocularly for 10 days.[7]

  • Treatment:

    • Oral: 7-MX was administered via tube-feeding (30 mg/kg or 100 µg/g body weight, twice a day).[5][7]

    • Intravitreal: 12.5 µg of 7-MX was injected every other day.[5]

  • Measurements: Refraction, ocular biometry (axial length, vitreous chamber depth), and choroidal and scleral thickness were measured before and after treatment. Retinal dopamine (B1211576) and its metabolites were also analyzed.[5]

Visualizing Experimental Design and Signaling Pathways

To further clarify the experimental processes and the proposed mechanism of action of 7-MX, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Myopia Induction cluster_treatment Treatment Protocol cluster_outcome Outcome Assessment Animal_Selection Animal Model Selection (e.g., Guinea Pig, Rabbit, Monkey, Chicken) Baseline_Measurements Baseline Measurements (Refraction, Axial Length, etc.) Animal_Selection->Baseline_Measurements Myopia_Induction Myopia Induction Method (Form-Deprivation or Lens-Induced) Baseline_Measurements->Myopia_Induction Treatment_Group 7-MX Administration (Oral or Intravitreal) Myopia_Induction->Treatment_Group Control_Group Vehicle/Placebo Administration Myopia_Induction->Control_Group Follow_up_Measurements Follow-up Measurements (Refraction, Axial Length, etc.) Treatment_Group->Follow_up_Measurements Control_Group->Follow_up_Measurements Tissue_Analysis Post-mortem Tissue Analysis (Scleral Thickness, Collagen Diameter) Follow_up_Measurements->Tissue_Analysis

General experimental workflow for studying 7-MX in animal models of myopia.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane (Scleral Fibroblast) cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response 7-MX This compound A1R Adenosine (B11128) A1 Receptor 7-MX->A1R Blocks A2AR Adenosine A2A/A2B Receptor 7-MX->A2AR Blocks Adenosine Adenosine Adenosine->A1R Activates Adenosine->A2AR Activates Gi Gi Protein A1R->Gi Gs Gs Protein A2AR->Gs AC_inhibition Adenylyl Cyclase (Inhibition) Gi->AC_inhibition AC_activation Adenylyl Cyclase (Activation) Gs->AC_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_increase ↑ cAMP AC_activation->cAMP_increase Collagen_Synthesis_Increase ↑ Collagen Synthesis ↑ Fibronectin Synthesis cAMP_decrease->Collagen_Synthesis_Increase Leads to MMP_Activity_Decrease ↓ MMP Activity cAMP_increase->MMP_Activity_Decrease Hypothesized to lead to Scleral_Remodeling_Inhibition Inhibition of Myopic Scleral Remodeling Collagen_Synthesis_Increase->Scleral_Remodeling_Inhibition MMP_Activity_Decrease->Scleral_Remodeling_Inhibition

Proposed signaling pathway for 7-MX's effect on scleral fibroblasts.

Mechanism of Action

The primary mechanism of action for this compound in myopia control is believed to be its role as a non-selective adenosine receptor antagonist.[5] Adenosine receptors (A1, A2A, A2B, and A3) are present in the retina, choroid, and sclera. In the context of myopia, the sclera is a key target tissue.

Myopic eye growth is associated with scleral remodeling, characterized by a thinning of the sclera and a reduction in collagen fibril diameter.[3] 7-MX appears to counteract these changes. Studies have shown that 7-MX treatment leads to a thickening of the posterior sclera and an increase in the diameter of scleral collagen fibrils in mammalian models.[2][3] It is hypothesized that by blocking adenosine receptors on scleral fibroblasts, 7-MX modulates intracellular signaling pathways, such as the cyclic AMP (cAMP) pathway, leading to increased collagen and fibronectin synthesis and reduced activity of matrix metalloproteinases (MMPs), which are involved in collagen degradation. This ultimately strengthens the sclera and inhibits the excessive axial elongation that characterizes myopia.

The involvement of retinal signaling, potentially through dopamine, has also been investigated. However, studies in chickens did not find a significant effect of 7-MX on retinal dopamine levels, suggesting that its primary action may be directly on the sclera in mammals.[5]

Discussion and Future Directions

The collective evidence from animal models strongly suggests that this compound is a promising agent for myopia control, particularly in mammals. The most consistent and significant effects have been observed in guinea pigs, rabbits, and rhesus monkeys, where 7-MX effectively reduced the development of experimentally induced myopia and promoted favorable scleral remodeling.

The lack of a strong effect in the chicken model may be attributed to anatomical differences, specifically the presence of a cartilaginous layer in the avian sclera, which is less susceptible to the remodeling seen in mammalian sclera.[7] This highlights the importance of selecting appropriate animal models in myopia research.

Future research should focus on elucidating the specific roles of the different adenosine receptor subtypes in mediating the effects of 7-MX. A more targeted approach with selective adenosine receptor agonists and antagonists could provide a more refined understanding of the signaling cascade. Furthermore, long-term safety and efficacy studies in higher-order animal models are warranted before widespread clinical application in humans. The development of topical formulations of 7-MX could also be a valuable avenue to minimize potential systemic side effects.

References

A comparative analysis of 7-Methylxanthine and paraxanthine bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 7-Methylxanthine and Paraxanthine (B195701) Bioactivity

Introduction

This compound (7-MX) and paraxanthine (also known as 1,7-dimethylxanthine) are both naturally occurring methylxanthine compounds and metabolites of caffeine (B1668208). Paraxanthine is the primary metabolite of caffeine in humans, accounting for approximately 84% of its breakdown, while this compound is a subsequent metabolite of paraxanthine.[1] Although structurally similar, these two molecules exhibit distinct bioactivity profiles, particularly in their interactions with adenosine (B11128) receptors and phosphodiesterase enzymes, leading to different physiological effects. This guide provides a comparative analysis of their bioactivity, supported by experimental data, for researchers, scientists, and drug development professionals.

Comparative Bioactivity Data

The primary mechanisms of action for methylxanthines involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[2][3][4] The following tables summarize the quantitative data on how this compound and paraxanthine interact with these targets.

Table 1: Comparative Bioactivity at Adenosine Receptors

CompoundA1 Receptor Affinity (IC₅₀/Kᵢ)A2A Receptor Affinity (IC₅₀/Kᵢ)A2B Receptor Affinity (Kᵢ)A3 Receptor Affinity (Kᵢ)Species/Tissue
Paraxanthine 40-65 µM[5]40 µM[5]4.5 µM[1]>100 µM[1]Rat Brain[5] / Human[1]
21 µM[1]32 µM[1]Human
This compound Less potent than caffeine[5]Not specifiedNot specifiedNot specifiedRat Cerebral Cortex[5]

Note: Lower IC₅₀/Kᵢ values indicate higher binding affinity. Data shows paraxanthine is a potent antagonist at A1, A2A, and particularly A2B receptors, while data for this compound is less defined, it is noted to be a non-selective adenosine receptor antagonist.[6][7]

Table 2: Comparative Bioactivity at Phosphodiesterase (PDE) Enzymes

CompoundPrimary PDE TargetEffectMechanism
Paraxanthine cGMP-preferring PDE (specifically PDE9)[1][8][9]Selective Inhibition[1]Prevents cGMP breakdown, potentiating nitric oxide (NO) signaling.[8][9][10]
This compound Non-selectiveGeneral InhibitionLike other methylxanthines, it can non-selectively inhibit PDEs, leading to increased intracellular cAMP and cGMP.[2][3]

Signaling Pathways and Mechanisms of Action

The distinct bioactivities of 7-MX and paraxanthine stem from their differential interactions with key signaling pathways.

Adenosine Receptor Antagonism

Both molecules act as competitive antagonists at adenosine receptors, blocking the natural ligand adenosine from binding. This action prevents the inhibitory effects of adenosine on the central nervous system, leading to stimulation.[11][12]

cluster_receptor Cell Membrane cluster_outside Extracellular cluster_inside Intracellular Adenosine_Receptor Adenosine Receptor (A1/A2A) AC Adenylyl Cyclase Adenosine_Receptor->AC Inhibits (A1) Activates (A2A) Adenosine Adenosine Adenosine->Adenosine_Receptor Binds Paraxanthine Paraxanthine Paraxanthine->Adenosine_Receptor Blocks Seven_MX This compound Seven_MX->Adenosine_Receptor Blocks cAMP ↓ cAMP (A1) ↑ cAMP (A2A) AC->cAMP Response Cellular Response (e.g., decreased neuronal firing) cAMP->Response

Caption: General mechanism of adenosine receptor antagonism by methylxanthines.
Paraxanthine's Unique PDE9 Inhibition Pathway

Unlike 7-MX and caffeine, paraxanthine selectively inhibits PDE9.[8][9] This enzyme is responsible for breaking down cGMP. By inhibiting PDE9, paraxanthine potentiates the nitric oxide (NO)-cGMP signaling pathway, which has been shown to increase the release of key neurotransmitters like dopamine (B1211576) and glutamate.[1][10][11][13] This distinct mechanism is believed to be responsible for some of paraxanthine's unique psychostimulant effects.[10][11][13]

cluster_pre Presynaptic Neuron cluster_pde NO_Synthase Nitric Oxide Synthase NO Nitric Oxide (NO) NO_Synthase->NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP GTP->cGMP Dopamine_Release ↑ Dopamine Release cGMP->Dopamine_Release Potentiates PDE9 PDE9 cGMP->PDE9 Metabolized by GMP GMP PDE9->GMP Paraxanthine Paraxanthine Paraxanthine->PDE9 Inhibits

Caption: Paraxanthine's selective inhibition of PDE9 enhances NO-cGMP signaling.

Summary of Physiological Effects

The differences in molecular interactions result in distinct physiological and toxicological profiles.

Table 3: Summary of Key Physiological Effects

EffectThis compoundParaxanthine
CNS Stimulation Acts as a non-selective adenosine receptor antagonist.[6][7] Potency is considered less than caffeine.[5]Potent CNS stimulant, with stronger locomotor activating effects than caffeine in rats.[1][11][13]
Dopamine Release No significant effect reported.Significantly increases extracellular dopamine levels in the striatum.[10][11][13]
Toxicity Profile Generally considered safe; comprehensive toxicological studies have shown a lack of genotoxicity, mutagenicity, and cytotoxicity.[14]Reported to be less toxic and have fewer anxiogenic side effects compared to caffeine.[8][11]
Unique Properties Investigated for its ability to slow the progression of myopia (nearsightedness).[6][7]Potentiates nitric oxide neurotransmission, which may improve blood flow.[15][16] Exhibits protective effects for dopaminergic neurons.[8]

Experimental Protocols

The following are generalized protocols for key experiments used to determine the bioactivity of compounds like this compound and paraxanthine.

Competitive Radioligand Binding Assay for Adenosine Receptors

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from a specific receptor subtype.

Workflow Diagram

prep 1. Membrane Preparation (Homogenize cells expressing the target adenosine receptor) setup 2. Assay Setup - Add membranes - Add radioligand (e.g., [3H]DPCPX) - Add increasing concentrations of test compound prep->setup incubate 3. Incubation (Allow competition to reach equilibrium) setup->incubate wash 4. Separation & Washing (Filter to separate bound from free radioligand and wash) incubate->wash quantify 5. Quantification (Measure radioactivity using a scintillation counter) wash->quantify analyze 6. Data Analysis - Plot % specific binding vs. log[compound] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology

  • Membrane Preparation : Homogenize cells or tissues known to express the adenosine receptor subtype of interest (e.g., A1, A2A) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction via centrifugation.[17]

  • Assay Setup : In microcentrifuge tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]DPCPX for A1 receptors), and increasing concentrations of the unlabeled test compound (7-MX or paraxanthine).[17]

  • Incubation : Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[18]

  • Separation : Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.[19]

  • Quantification : Place the filters into scintillation vials, add a scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.[17]

  • Data Analysis : Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.[17]

Phosphodiesterase (PDE) Inhibition Assay

This functional assay measures a compound's ability to inhibit the activity of a specific PDE enzyme, typically by quantifying the rate of cyclic nucleotide (cAMP or cGMP) hydrolysis.

Methodology

  • Assay Setup : In a 384-well plate, add the purified PDE enzyme (e.g., PDE9) in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[20]

  • Compound Addition : Add the test compound (7-MX or paraxanthine) at various concentrations. Include a control with no inhibitor (100% activity) and a blank with no enzyme. Pre-incubate for a set time (e.g., 30 minutes) to allow for compound-enzyme interaction.[20]

  • Reaction Initiation : Start the enzymatic reaction by adding the substrate, a radiolabeled cyclic nucleotide such as [³H]-cGMP.[20]

  • Incubation : Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.[20]

  • Reaction Termination : Stop the reaction by adding a solution containing scintillation proximity assay (SPA) beads and a potent non-selective PDE inhibitor.[20] The SPA beads will bind to the product of the reaction (e.g., [³H]-GMP), bringing it into close enough proximity to scintillate and produce a light signal.

  • Quantification : After an equilibration period, quantify the bead-bound radioactivity using a microplate scintillation counter.[20]

  • Data Analysis : Normalize the data to percentage inhibition and plot the results against the log concentration of the inhibitor. Use a four-parameter logistic equation to fit the curve and determine the IC₅₀ value.[20]

Conclusion

While both this compound and paraxanthine are metabolites of caffeine and function as adenosine receptor antagonists, their overall bioactivity profiles are notably different. Paraxanthine demonstrates a more potent and unique pharmacological profile, characterized by its strong antagonism at multiple adenosine receptor subtypes and its selective inhibition of PDE9, which leads to enhanced dopaminergic activity.[10][11][13] This dual mechanism may contribute to its potent stimulant effects and favorable safety profile compared to caffeine.[8][11] this compound, while also an adenosine antagonist, appears less potent and is primarily distinguished by its potential therapeutic application in myopia.[6][7] These differences underscore the importance of studying caffeine metabolites individually to understand their specific contributions to human physiology and to explore their potential as therapeutic agents.

References

Comparing the anti-myopic effects of 7-Methylxanthine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the experimental evidence for 7-Methylxanthine (7-MX) in myopia control. While the therapeutic potential of xanthine (B1682287) derivatives is an area of interest, current research has predominantly focused on 7-MX, a metabolite of caffeine (B1668208) and theobromine. As such, this guide will provide a comprehensive overview of the existing data on 7-MX, with the acknowledgment that comparative data for its specific derivatives in the context of myopia is not yet available in the published scientific literature.

Introduction

Myopia, or nearsightedness, is a growing global health concern, driving research into effective interventions to slow its progression. Among the pharmacological agents under investigation, this compound (7-MX) has emerged as a promising oral treatment.[1][2][3] 7-MX is a non-selective adenosine (B11128) receptor antagonist, and its anti-myopic effects are believed to stem from its influence on the structural integrity of the sclera, the eye's outer layer.[4][5][6] This guide synthesizes the current preclinical and clinical evidence on the efficacy and mechanism of action of 7-MX in controlling myopia.

Preclinical Efficacy of this compound

Animal models of myopia have been instrumental in elucidating the potential of 7-MX. Studies in guinea pigs, rabbits, and rhesus monkeys have consistently demonstrated its ability to reduce the development of experimentally induced myopia.[4][7][8] The primary outcomes of these studies indicate that 7-MX can significantly lessen the myopic shift in refractive error and inhibit the excessive axial elongation characteristic of myopia progression.[4][9]

A key finding from preclinical research is the effect of 7-MX on the sclera.[5][8] In myopic eyes, the sclera undergoes remodeling, leading to thinning and a reduction in collagen fibril diameter.[5] Treatment with 7-MX has been shown to counteract these changes by increasing scleral thickness and promoting the formation of larger, more robust collagen fibrils.[4][5]

Table 1: Summary of Preclinical Studies on this compound for Myopia Control

Animal ModelMyopia Induction Method7-MX DosageTreatment DurationKey FindingsReference(s)
Guinea PigForm Deprivation300 mg/kg/day (oral)3 weeksReduced myopic shift by ~50%, inhibited axial elongation, increased scleral thickness and collagen fibril diameter.[4][9]
Pigmented RabbitForm Deprivation30 mg/kg/day (oral)4 weeksSignificantly reduced myopic shift and axial elongation, prevented the reduction in collagen fibril diameter.[4][8]
Rhesus MonkeyLens-Induced (-3D)100 mg/kg, twice daily (oral)5 monthsReduced the amount of induced axial myopia.[4][7]
White Leghorn ChickenForm Deprivation100 mg/kg, twice daily (oral)13 daysNo significant effect on the development of form-deprivation myopia.[10]

Clinical Evidence for this compound in Myopic Children

The promising results from animal studies have led to clinical investigations in children. A notable 36-month pilot study and subsequent analyses have provided evidence for the efficacy of oral 7-MX in slowing myopia progression in children.[5][11] These studies have reported a significant reduction in the rate of axial elongation and myopic progression in children treated with 7-MX compared to placebo or baseline rates.[5][12] The treatment has been reported to be safe and well-tolerated, with no significant side effects noted.[2]

Table 2: Summary of Clinical Studies on this compound for Myopia Control

Study DesignParticipant Age Range7-MX DosageTreatment DurationKey FindingsReference(s)
36-Month Pilot Study8-13 years400 mg/day24 monthsSignificantly lower axial growth in children treated with 7-MX for 24 months compared to those treated for 12 months. Myopia progression and axial elongation slowed during treatment periods.[5][11]
Retrospective StudyMean age 10.9 yearsUp to 1200 mg/dayAverage of 3.6 yearsOral intake of 7-MX was associated with reduced myopia progression and axial elongation.[13]

Mechanism of Action: The Adenosine Signaling Pathway

The anti-myopic effects of 7-MX are attributed to its role as a non-selective adenosine receptor antagonist.[2][5] Adenosine, a nucleoside, is involved in various physiological processes, and its receptors (A1, A2A, A2B, and A3) are found in the retina, choroid, and sclera.[4][8] In the context of myopia, the adenosine signaling pathway is thought to play a role in scleral remodeling.[14]

Studies have shown that genetic deletion of the adenosine A2A receptor in mice leads to the development of relative myopia and altered scleral collagen structure.[1][15][16] This suggests that adenosine, through the A2A receptor, may normally play a role in regulating scleral extracellular matrix production. By blocking adenosine receptors, 7-MX is hypothesized to interfere with the signaling cascade that leads to scleral thinning and axial elongation in myopia. Specifically, 7-MX has been shown to stimulate the synthesis of collagen I and fibronectin in human scleral fibroblasts.[6]

Adenosine_Signaling_Pathway_in_Myopia cluster_Sclera Scleral Fibroblast Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., cAMP, PKA) A2A_Receptor->Downstream_Signaling Collagen_Synthesis_Inhibition Inhibition of Collagen Synthesis Downstream_Signaling->Collagen_Synthesis_Inhibition Scleral_Remodeling Scleral Remodeling & Thinning Collagen_Synthesis_Inhibition->Scleral_Remodeling Myopia_Progression Myopia Progression Scleral_Remodeling->Myopia_Progression Seven_MX This compound (7-MX) Seven_MX->A2A_Receptor Blocks

Caption: Proposed mechanism of 7-MX in the sclera.

Experimental Protocols

Animal Model of Form-Deprivation Myopia

A common method to induce myopia in animal models is form deprivation, which involves obstructing clear vision in one eye.[4][8][9]

  • Subjects: Young, rapidly growing animals such as guinea pigs or rabbits are typically used.[4][8]

  • Procedure: One eye is covered with a diffuser or the eyelids are sutured to induce monocular form deprivation. The contralateral eye serves as a control.

  • Treatment: Animals in the treatment group receive a daily oral dose of 7-MX (e.g., 30-300 mg/kg), while the control group receives a vehicle (e.g., saline).[4][9]

  • Measurements: Refractive error (using retinoscopy) and axial length (using A-scan ultrasonography or optical coherence tomography) are measured at the beginning and end of the experimental period (typically 3-4 weeks).

  • Histology: After the treatment period, scleral tissue is collected for analysis of thickness (light microscopy) and collagen fibril diameter (electron microscopy).[9]

Experimental_Workflow_Animal_Study Start Start: Young Animal Models (e.g., Guinea Pigs) Baseline Baseline Measurements - Refractive Error - Axial Length Start->Baseline Grouping Random Assignment to Groups Baseline->Grouping Treatment_Group Treatment Group: Monocular Form Deprivation + Daily Oral 7-MX Grouping->Treatment_Group Control_Group Control Group: Monocular Form Deprivation + Vehicle Grouping->Control_Group Duration Treatment Period (e.g., 3-4 weeks) Treatment_Group->Duration Control_Group->Duration Final_Measurements Final Measurements - Refractive Error - Axial Length Duration->Final_Measurements Tissue_Analysis Scleral Tissue Analysis - Thickness - Collagen Fibril Diameter Final_Measurements->Tissue_Analysis

Caption: Workflow for a typical preclinical study of 7-MX.

Human Clinical Trial Protocol

Clinical trials in children are essential to confirm the safety and efficacy of 7-MX.

  • Participants: Myopic children within a defined age range (e.g., 8-13 years) and with a documented history of myopia progression are recruited.[5][17]

  • Design: A randomized, double-masked, placebo-controlled design is often employed.[12] Participants are randomly assigned to receive either 7-MX tablets or a placebo.

  • Intervention: The treatment group receives a standardized daily dose of 7-MX (e.g., 400 mg).[12][17]

  • Outcome Measures: The primary outcome is the change in axial length over the study period (e.g., 12-24 months), measured with high-precision instruments like the IOLMaster.[5] Secondary outcomes include the change in cycloplegic refractive error.

  • Follow-up: Participants are followed for an extended period to assess the long-term effects and any potential rebound after treatment cessation.[5]

Conclusion

Current scientific evidence strongly supports the potential of this compound as a therapeutic agent for controlling myopia progression. Its mechanism of action, centered on the modulation of adenosine receptors and the strengthening of scleral biomechanics, provides a solid foundation for its clinical application. While the existing data is promising, further large-scale, randomized controlled trials are needed to firmly establish its long-term efficacy and safety profile. The exploration of other xanthine derivatives for myopia control remains a nascent field, and future research may reveal other compounds with similar or enhanced anti-myopic properties. For now, 7-MX stands as the most extensively studied compound in its class for this indication.

References

The Efficacy of 7-Methylxanthine in Myopia Control: An In Vitro and In Vivo Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Methylxanthine (7-MX), a metabolite of caffeine (B1668208) and theobromine, has emerged as a promising oral agent for controlling the progression of myopia (nearsightedness). Its primary mechanism of action is the non-selective antagonism of adenosine (B11128) receptors. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 7-MX, supported by available experimental data, to offer a clearer understanding of its therapeutic potential.

In Vitro Efficacy of this compound

The in vitro effects of 7-MX have been investigated in ocular cells, particularly human scleral fibroblasts and retinal pigment epithelium (RPE) cells, which are crucial in the pathophysiology of myopia.

Effects on Scleral Fibroblasts

Scleral remodeling, characterized by a decrease in collagen production, is a key factor in the axial elongation of the eye in myopia. Studies have shown that 7-MX can directly influence the activity of human scleral fibroblasts (HSF).

One of the key findings is that 7-MX stimulates the synthesis of type I collagen and fibronectin in HSF.[1][2] This is a significant finding as it suggests a direct mechanism by which 7-MX could counteract the scleral thinning and weakening associated with myopia progression.

Effects on Retinal Pigment Epithelium (RPE) Cells

The RPE plays a critical role in the signaling cascade that regulates eye growth. An in vitro study on human RPE cells revealed that 7-MX has minimal effect on cell proliferation and apoptosis.[3] However, it was found to inhibit the expression of ADORA1, ADORA2A, and ADORA2B adenosine receptors in these cells.[3] This suggests that 7-MX may modulate the visual signals that influence scleral remodeling.

Adenosine Receptor Binding Affinity

In Vivo Efficacy of this compound

The in vivo efficacy of 7-MX in controlling myopia has been demonstrated in several animal models and in a pilot clinical study in children.

Animal Studies

Preclinical studies in animal models of form-deprivation myopia have provided substantial evidence for the in vivo efficacy of 7-MX.

  • Guinea Pigs: In a study on form-deprivation myopia in guinea pigs, oral administration of 7-MX (300 mg/kg body weight) for 21 days resulted in a significant reduction in the development of myopia and axial elongation.[6] Furthermore, 7-MX treatment prevented the thinning of the posterior sclera and the reduction in collagen fibril diameter that is typically observed in induced myopia.[6]

  • Rabbits: Similarly, in a rabbit model of form-deprivation myopia, treatment with 7-MX (30 mg/kg body weight) for four weeks was effective in reducing myopia progression.[7] Another study in rabbits showed that 10 weeks of treatment with 7-MX increased the collagen concentration and the diameter of collagen fibrils in the posterior sclera.[8]

  • Rhesus Monkeys: Studies in rhesus monkeys have also shown that oral 7-MX can alter emmetropizing responses, suggesting its potential to influence refractive development.[9]

Clinical Studies in Children

A pilot clinical study investigated the effect of oral 7-MX on myopia progression in children. The study found that treatment with 7-MX was associated with a reduction in axial elongation over a 36-month period.[10] A long-term observational study in Danish children also found that oral intake of 7-MX was associated with reduced myopia progression and axial elongation.[11]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell TypeParameter MeasuredObserved EffectReference
Human Scleral FibroblastsCollagen I and Fibronectin SynthesisStimulated[1][2]
Human RPE CellsCell Proliferation and ApoptosisLittle to no effect[3]
Human RPE CellsAdenosine Receptor (ADORA1, A2A, A2B) mRNA ExpressionInhibited[3]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelDosageDurationKey FindingsReference
Guinea Pig300 mg/kg body weight (oral)21 daysReduced myopia development and axial elongation; prevented scleral thinning and collagen fibril diameter reduction.[6]
Rabbit30 mg/kg body weight (oral)4 weeksReduced myopia progression.[7]
RabbitNot specified10 weeksIncreased posterior scleral collagen concentration and fibril diameter.[8]

Table 3: Comparison with Other Myopia Control Interventions

InterventionEfficacy in Reducing Myopia Progression (Annualized)Efficacy in Reducing Axial Elongation (Annualized)Reference
This compound (oral) Moderate (comparable to 0.01% atropine)Moderate (comparable to 0.01% atropine)[1][10]
Atropine Eye Drops (0.05%)HighHigh[12]
OrthokeratologyModerate to HighModerate to High[12]
Multifocal Soft Contact LensesModerateModerate[1][12]

Experimental Protocols

In Vitro Human Scleral Fibroblast Culture and Treatment

A detailed protocol for assessing the effect of 7-MX on scleral fibroblast collagen production, as inferred from available literature, would typically involve the following steps:

  • Cell Culture: Human scleral fibroblasts are cultured from donor scleral tissue. The tissue is minced and placed in culture flasks with a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are grown to confluence and passaged.[13]

  • Treatment: Confluent scleral fibroblasts are treated with varying concentrations of 7-MX dissolved in the culture medium. A vehicle control (medium without 7-MX) is also included.

  • Collagen Synthesis Assay: After a specified incubation period (e.g., 24-48 hours), the amount of collagen produced by the fibroblasts is quantified. This can be done using various methods, such as:

    • Western Blotting: To measure the protein levels of type I collagen and fibronectin in the cell lysates or the extracellular matrix.

    • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the amount of secreted collagen in the culture medium.

    • Hydroxyproline (B1673980) Assay: As hydroxyproline is a major component of collagen, its quantification can serve as an indicator of total collagen content.

In Vivo Animal Model of Form-Deprivation Myopia

The general protocol for inducing and evaluating the effect of 7-MX on form-deprivation myopia in an animal model like the guinea pig is as follows:

  • Induction of Myopia: Young animals have one eye covered with a translucent diffuser to induce form-deprivation myopia. The other eye serves as a control.[6]

  • Treatment: The animals are administered 7-MX orally at a specified dosage and frequency for the duration of the experiment. A control group receives a placebo (vehicle).[6]

  • Measurements: Refractive error and axial length of both eyes are measured at the beginning and end of the treatment period using techniques like retinoscopy and A-scan ultrasonography.[6]

  • Histological Analysis: At the end of the study, the animals are euthanized, and the eyes are enucleated. The posterior sclera is dissected and processed for light and electron microscopy to measure scleral thickness and collagen fibril diameter.[6]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Scleral Fibroblasts

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine AR Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->AR Activates 7-MX This compound 7-MX->AR Antagonizes G_Protein G-Protein AR->G_Protein Activates/Inhibits AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Modulates Downstream_Effectors Downstream Effectors (PKA, EPAC) cAMP->Downstream_Effectors Gene_Expression Gene Expression (Collagen, Fibronectin) Downstream_Effectors->Gene_Expression Protein_Synthesis Increased Collagen & Fibronectin Synthesis Gene_Expression->Protein_Synthesis

Caption: Proposed mechanism of 7-MX in scleral fibroblasts.

General Experimental Workflow for In Vitro Analysis

G Start Start Cell_Culture Culture Human Scleral Fibroblasts Start->Cell_Culture Treatment Treat cells with 7-MX (various concentrations) Cell_Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Assays Perform Assays Incubation->Assays Proliferation_Assay Proliferation Assay (e.g., MTT, CCK-8) Assays->Proliferation_Assay Collagen_Assay Collagen Synthesis Assay (e.g., Western Blot, ELISA) Assays->Collagen_Assay Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis Collagen_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro efficacy testing of 7-MX.

Conclusion

The available evidence strongly suggests that this compound is a promising agent for the control of myopia progression. In vitro studies have begun to elucidate its mechanism of action at the cellular level, demonstrating its ability to stimulate the production of key extracellular matrix components in scleral fibroblasts. In vivo studies in animal models and preliminary clinical data in children have shown its efficacy in reducing axial elongation and myopia progression.

However, a significant gap remains in the quantitative understanding of its in vitro potency, with a lack of specific binding affinity data for the adenosine receptor subtypes. Further research is needed to establish a more definitive link between its in vitro receptor antagonism and its in vivo therapeutic effects. A large-scale, randomized, placebo-controlled clinical trial is also necessary to conclusively determine the efficacy and safety of 7-MX as a mainstream treatment for childhood myopia.[14] Nevertheless, the existing data provides a solid foundation for the continued development and investigation of this compound as a novel oral therapy for myopia.

References

Unraveling the Reproducibility of 7-Methylxanthine's Impact on Scleral Remodeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of emerging myopia control agents is paramount. This guide provides an objective comparison of 7-Methylxanthine (7-MX) with other prominent myopia control strategies, focusing on their effects on scleral remodeling. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

This compound, a metabolite of caffeine (B1668208) and theobromine, has garnered attention as a potential oral therapeutic for myopia control. Its proposed mechanism centers on strengthening the sclera, the eye's outer tunic, thereby resisting the axial elongation that characterizes myopia progression. This guide delves into the existing evidence for 7-MX's effects and benchmarks it against established and experimental alternatives, including atropine (B194438), orthokeratology, and scleral cross-linking.

Quantitative Comparison of Myopia Control Strategies

To facilitate a clear comparison, the following tables summarize the quantitative effects of this compound and alternative treatments on key parameters of myopia progression and scleral properties.

Table 1: Effect of this compound on Myopia Progression and Scleral Parameters

Animal Model/Study PopulationDosage/TreatmentDurationChange in Axial LengthChange in Scleral ThicknessChange in Scleral Collagen Fibril DiameterReference
Guinea Pigs (Form-Deprivation Myopia)300 mg/kg/day (oral)21 daysSignificantly less elongation compared to vehicleThickening of the posterior scleraNot reduced by form deprivation in treated animals[1]
Pigmented Rabbits (Form-Deprivation Myopia)30 mg/kg/day (oral)30 days0.07mm ± 0.10mm increase (vs. 0.51mm ± 0.09mm in vehicle)-Increased in both eyes[2]
Myopic Children (8-13 years)400 mg/day (oral)12 monthsReduced axial growth by 22% (in children with baseline growth of 0.075-0.19 mm/6 months)--[3]
Myopic Children (711 participants)0-1200 mg/day (oral)Average 3.6 years0.84 mm increase with 1000 mg/day over 6 years (vs. 1.01 mm without treatment)--[4]

Table 2: Comparative Efficacy of Alternative Myopia Control Strategies

TreatmentStudy Population/Animal ModelKey Findings on Axial Length ElongationKey Findings on Scleral PropertiesReference
Atropine (0.01%) Myopic Children0.41 ± 0.32 mm increase over 2 years (ATOM 2 study)May limit thinning of scleral layers[5][6]
Atropine (1%) C57BL/6 MiceReduced axial elongationRestored scleral thickness in form-deprivation myopia models[7][8]
Orthokeratology Myopic Children (Meta-analysis)0.27 mm less elongation over 2 years compared to controlChanges central and mid-peripheral corneal geometry, maintaining scleral stability[9][10]
Scleral Cross-linking (Riboflavin-UVA) RabbitsEffectively prevents occlusion-induced axial elongationIncreases scleral stiffness (Young's modulus increased by 113.2–264.2%)[11][12][13]
Scleral Cross-linking (Genipin) Tree ShrewsInhibited cyclic softening of the scleraIncreased scleral stiffness[14]

Experimental Protocols

Detailed methodologies are crucial for assessing the reproducibility of experimental findings. Below are summaries of key experimental protocols cited in this guide.

This compound Administration in Animal Models
  • Guinea Pig Model of Form-Deprivation Myopia:

    • Subjects: Three-week-old guinea pigs.

    • Myopia Induction: Monocular deprivation (MD) was induced by placing a diffuser over one eye for 21 days.

    • Treatment: A treatment group received 7-MX (300 mg/kg body weight) orally once daily. A control group received a vehicle (saline).

    • Measurements: Ocular refraction and axial length were measured at the beginning and end of the experiment. Scleral thickness was measured using light microscopy, and collagen fibril diameter was assessed via electron microscopy.[1]

  • Rabbit Model of Form-Deprivation Myopia:

    • Subjects: Ten-day-old pigmented rabbits.

    • Myopia Induction: Monocular deprivation was induced by suturing the right eyelids for 30 days.

    • Treatment: One group was fed 7-MX (30 mg/kg body weight) daily, while the control group received saline.

    • Measurements: Refraction, axial length, and body weight were measured at the start and end of the 30-day period. Scleral collagen fibril diameters were measured using electron microscopy.[2]

Atropine Treatment in a Mouse Model
  • Subjects: C57BL/6 mice with a genetic predisposition to myopia.

  • Treatment: From postnatal day 30 to 56, one eye received a daily droplet of 1% atropine sulfate, while the contralateral eye received saline.

  • Measurements: Ocular biometry, including axial length, was measured using spectral-domain optical coherence tomography (SD-OCT) at multiple time points.[7]

Orthokeratology Clinical Trial Protocol
  • Study Population: Children aged 6-12 years with myopia.

  • Intervention: Participants are randomly assigned to wear orthokeratology lenses overnight or single-vision spectacles.

  • Primary Outcome: Change in axial length measured by optical biometry over a specified period (e.g., 18-24 months).

  • Secondary Outcomes: Changes in refractive error and assessment of any adverse events.[15][16]

Scleral Cross-linking in a Rabbit Model
  • Subjects: New Zealand white rabbits.

  • Procedure:

    • A 360° conjunctival peritomy is performed to expose the sclera.

    • 0.1% riboflavin (B1680620) solution is applied to the sclera.

    • The sclera is irradiated with UVA light (365-370 nm) at a specific power density and duration.

  • Myopia Induction: Axial elongation is induced by tarsorrhaphy (eyelid suturing).

  • Measurements: Axial length is measured before and after the experimental period using A-scan ultrasound. Scleral stiffness can be measured ex vivo using a tensiometer.[11][12][17]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams were generated using Graphviz (DOT language).

G 7-MX 7-MX Adenosine_Receptors Adenosine Receptors Scleral_Fibroblasts Scleral Fibroblasts Adenosine_Receptors->Scleral_Fibroblasts Modulates Activity Collagen_Synthesis Increased Collagen Synthesis Scleral_Fibroblasts->Collagen_Synthesis Leads to Collagen_Fibril_Diameter Increased Collagen Fibril Diameter Collagen_Synthesis->Collagen_Fibril_Diameter Scleral_Stiffness Increased Scleral Stiffness Collagen_Fibril_Diameter->Scleral_Stiffness Reduced_Axial_Elongation Reduced Axial Elongation Scleral_Stiffness->Reduced_Axial_Elongation Results in

Caption: Proposed signaling pathway of this compound in the sclera.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Guinea Pig, Rabbit) Myopia_Induction Induce Myopia (e.g., Form Deprivation) 7-MX_Group Oral Administration of 7-MX Myopia_Induction->7-MX_Group Control_Group Vehicle/Placebo Administration Myopia_Induction->Control_Group Measure_Axial_Length Measure Axial Length (e.g., A-scan, OCT) 7-MX_Group->Measure_Axial_Length Control_Group->Measure_Axial_Length Measure_Scleral_Thickness Measure Scleral Thickness (Microscopy) Measure_Axial_Length->Measure_Scleral_Thickness Measure_Collagen_Diameter Measure Collagen Fibril Diameter (Electron Microscopy) Measure_Scleral_Thickness->Measure_Collagen_Diameter Statistical_Comparison Statistically Compare Treatment vs. Control Measure_Collagen_Diameter->Statistical_Comparison

Caption: General experimental workflow for evaluating 7-MX in animal models.

G cluster_interventions Interventions Targeting Scleral Remodeling cluster_other Other Interventions Scleral_Remodeling Scleral Remodeling 7-MX This compound (Oral) Scleral_Remodeling->7-MX Atropine Atropine (Topical) Scleral_Remodeling->Atropine Scleral_Crosslinking Scleral Cross-linking (Procedure) Scleral_Remodeling->Scleral_Crosslinking Increased_Scleral_Stiffness Increased Scleral Stiffness/ Reduced Remodeling 7-MX->Increased_Scleral_Stiffness Atropine->Increased_Scleral_Stiffness Scleral_Crosslinking->Increased_Scleral_Stiffness Orthokeratology Orthokeratology (Corneal Reshaping) Myopia_Progression Myopia_Progression Orthokeratology->Myopia_Progression Reduces Increased_Scleral_Stiffness->Myopia_Progression Reduces

Caption: Logical relationship between myopia interventions and scleral remodeling.

The reproducibility of 7-MX's effects in larger, long-term, randomized controlled trials is necessary to fully establish its clinical utility. Researchers should consider the variations in experimental design and patient populations when comparing these different myopia control strategies. This guide provides a foundational framework for such comparative analyses, aiding in the ongoing effort to combat the global rise of myopia.

References

A Comparative Guide to the Pharmacokinetics of Major Methylxanthines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of the three primary dietary methylxanthines—caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246)—along with caffeine's major metabolite, paraxanthine. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context.

Pharmacokinetic Data Summary

Methylxanthines are rapidly and completely absorbed after oral administration in humans.[1] They are distributed throughout body fluids and are extensively metabolized by the liver, with less than 2% of a caffeine dose being excreted unchanged in urine.[1][2] The following table summarizes key pharmacokinetic parameters for major methylxanthines, primarily derived from a comparative study in healthy male volunteers.[3]

ParameterCaffeine (CA)Theophylline (TP)Theobromine (TB)Paraxanthine (PX)
Half-Life (t½) 4.1 hours[3][4]6.2 hours[3][4]7.2 hours[3][4]3.1 hours[3][4]
Total Plasma Clearance (CL) 2.07 ml/min/kg[3][4]0.93 ml/min/kg[3][4]1.20 ml/min/kg[3][4]2.20 ml/min/kg[3][4]
Unbound Plasma Clearance 3.11 ml/min/kg[3]1.61 ml/min/kg[3]1.39 ml/min/kg[3]4.14 ml/min/kg[3]
Volume of Distribution (Vd) 0.63 - 0.72 L/kg[3]0.44 L/kg[3][4]0.63 - 0.72 L/kg[3]0.63 - 0.72 L/kg[3]
Time to Peak (Tmax) ~30 minutes[4]1-2 hours2-3 hours[5]N/A (Metabolite)
Bioavailability (Oral) ~99-100%[1]HighWeakly Absorbed[6]N/A (Metabolite)

Data presented are mean values from cited human studies. These parameters can be influenced by factors such as genetics (CYP1A2 activity), smoking, pregnancy, and liver disease.[1][2]

Experimental Protocols

The data presented above are typically generated through human pharmacokinetic studies. Below is a detailed methodology representative of such an experiment.

Objective: To determine and compare the single-dose pharmacokinetic profiles of caffeine, theophylline, and theobromine.

1. Study Design:

  • A crossover study design is employed, where each subject receives each of the different methylxanthines on separate occasions, separated by a washout period (e.g., one week) to ensure complete elimination of the previous substance.[3]

2. Subjects:

  • Healthy, non-smoking adult volunteers (e.g., 6-12 individuals).[3]

  • Exclusion criteria include regular use of prescription medications, significant caffeine consumption, and any history of hepatic, renal, or cardiovascular disease.

  • Subjects are required to abstain from all methylxanthine-containing foods and beverages (e.g., coffee, tea, chocolate) for at least 48 hours prior to and during each study period.[5]

3. Drug Administration:

  • Following an overnight fast, subjects are administered a standardized oral dose of the methylxanthine (e.g., 5 mg/kg) in capsule form with a standard volume of water.[4]

4. Blood Sampling:

  • A baseline (pre-dose) blood sample is collected.[7][8]

  • Following administration, serial venous blood samples are collected into heparinized tubes at specified time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[7][8]

  • Plasma is immediately separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -20°C or lower until analysis.

5. Analytical Method:

  • Plasma concentrations of the methylxanthines and their metabolites are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection.[4][7][8]

  • Sample Preparation: Plasma samples typically undergo a protein precipitation step followed by liquid-liquid or solid-phase extraction to isolate the analytes from matrix interferences.[4]

  • Chromatography: Reversed-phase HPLC (RP-HPLC) is the most common technique, using a C18 column. Detection is typically performed at a wavelength of approximately 273 nm.[4]

6. Pharmacokinetic Analysis:

  • Plasma concentration-time data for each subject and each compound are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t½), plasma clearance (CL), and volume of distribution (Vd).[3]

Visualizations: Pathways and Workflows

Mechanism of Action: Adenosine (B11128) Receptor Antagonism

The primary mechanism of action for the pharmacological effects of methylxanthines is the competitive antagonism of adenosine receptors, particularly A1 and A2A subtypes.[4][9] By blocking these receptors, methylxanthines prevent the binding of endogenous adenosine, thereby inhibiting its neuromodulatory effects, which include inducing drowsiness and regulating neurotransmitter release.[4][10]

Adenosine_Receptor_Antagonism cluster_ligands Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Adenosine Adenosine Receptor Adenosine Receptor (A1 / A2A) Adenosine->Receptor Binds Methylxanthine Methylxanthine (e.g., Caffeine) Methylxanthine->Receptor Blocks Effect Adenosine-Mediated Effect (e.g., ↓ cAMP) Receptor->Effect Activates

Caption: Methylxanthines competitively block adenosine receptors, preventing downstream effects.

Experimental Workflow: Pharmacokinetic Study

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study designed to evaluate and compare methylxanthines.

PK_Workflow start Study Initiation screening Subject Screening & Recruitment start->screening washout Dietary Methylxanthine Washout (≥48h) screening->washout dosing Oral Drug Administration (Fasting State) washout->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Sample Processing: Centrifugation to Plasma sampling->processing storage Plasma Storage (≤ -20°C) processing->storage analysis HPLC Analysis for Drug Concentration storage->analysis pk_analysis Pharmacokinetic Modeling (t½, CL, Vd) analysis->pk_analysis end Study Completion pk_analysis->end

Caption: Standard workflow for a human clinical trial to assess methylxanthine pharmacokinetics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 7-Methylxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 7-Methylxanthine, is a critical component of this responsibility. Adherence to established protocols not only prevents potential health hazards but also ensures environmental protection and regulatory compliance. This guide provides essential, step-by-step instructions for the safe and effective disposal of this compound.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated area to minimize the risk of inhalation.[2]

In the event of a spill, immediate action is crucial. For minor spills, use dry clean-up procedures to avoid generating dust. The spilled material should be carefully swept up and placed into a suitable, labeled container for waste disposal.[3][4] For major spills, it is important to alert personnel in the area and contact emergency responders, providing them with the location and nature of the hazard.[3][4]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in the regular trash or washed down the drain.[4][5]

  • Waste Collection and Segregation:

    • Solid this compound waste, including contaminated materials like weighing paper and pipette tips, should be collected separately from liquid waste.[4]

    • It is critical to avoid mixing this compound waste with incompatible materials, particularly strong oxidizing agents.[3]

  • Container Selection and Labeling:

    • Use a chemically compatible container that can be securely sealed.[4][6] The container must be in good condition, free of cracks or leaks.

    • The container must be clearly labeled with the words "Hazardous Waste" and identify the contents as "this compound Waste."[7] Include the date when the waste was first added to the container.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4][8]

    • The SAA should be located at or near the point of waste generation and away from general laboratory traffic.[6][8]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[7]

    • Provide the waste disposal professionals with the Safety Data Sheet (SDS) for this compound.

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound must be managed properly to address any residual chemical.

    • Triple-rinse the empty container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid chemical waste.[4] Subsequent rinses may be permissible for drain disposal, but it is essential to consult your institution's specific guidelines.

    • After proper rinsing and drying, the container may be disposed of in the regular trash or recycled, depending on local regulations. Deface the original label to prevent any confusion.

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not explicitly defined in the provided resources, the following table summarizes key hazard and safety information.

ParameterValue/InstructionSource
GHS Hazard Classification Acute toxicity - oral, Category 4 (H302: Harmful if swallowed)[1]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat[1][9]
Spill Cleanup Use dry clean-up procedures to avoid dust generation[3][4]
Incompatible Materials Strong oxidizing agents[3]
Waste Disposal Method Treat as hazardous chemical waste; do not discard in trash or drain[4][5]

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound prior to disposal were found in the provided search results. The standard and recommended procedure is collection, proper labeling, and disposal via a licensed hazardous waste management service.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.

cluster_generation Waste Generation & Collection cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated collect_solid Collect Solid Waste (e.g., powder, contaminated items) start->collect_solid collect_liquid Collect Liquid Waste (e.g., solutions, rinsate) start->collect_liquid container_solid Use Compatible, Sealed Container for Solids collect_solid->container_solid container_liquid Use Compatible, Sealed Container for Liquids collect_liquid->container_liquid label_waste Label as 'Hazardous Waste' & 'this compound Waste' container_solid->label_waste container_liquid->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact EHS or Licensed Waste Disposal Company store_saa->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup

Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 7-Methylxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 7-Methylxanthine, a compound of interest in various research fields, including myopia treatment. Adherence to these procedures is critical for personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered a hazardous substance, primarily harmful if swallowed.[1][2] While it is not generally classified as a skin or eye irritant, direct contact should be avoided through the use of appropriate personal protective equipment.[3] The recommended PPE is outlined below to mitigate exposure risks.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Hazard ClassificationRecommended PPE
Acute Oral Toxicity (Category 4) [1]Gloves: Chemical-resistant gloves (e.g., Nitrile) should be worn at all times.[4]
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[3][4] A face shield may be necessary if there is a risk of splashing.
Lab Coat: A standard laboratory coat or long-sleeved clothing should be worn to prevent skin contact.[4]
Inhalation of Dust Respiratory Protection: Use in a well-ventilated area.[3] If significant dust may be generated, a NIOSH-approved respirator is recommended.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe laboratory environment.

Preparation:

  • Inspect Container: Before use, inspect the container for any damage or leaks.

  • Gather PPE: Ensure all necessary PPE is readily available and in good condition.

  • Prepare Workspace: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form.[3] Cover the work surface with absorbent, disposable bench paper.

Handling:

  • Don PPE: Put on a lab coat, followed by safety glasses and gloves.

  • Weighing: When weighing the powder, do so carefully to avoid generating dust.[3]

  • Dissolution: If preparing a solution, add the solvent to the weighed powder slowly to prevent splashing.

  • General Practices: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the handling area.[3]

Cleanup and Storage:

  • Decontamination: Clean the work area thoroughly after handling.

  • Waste Disposal: Dispose of all contaminated materials in a designated, labeled hazardous waste container.[3][5]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Always wash hands with soap and water after handling the chemical.[3]

  • Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[3][6]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Inspect Container prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 hand1 Weighing prep3->hand1 hand2 Dissolution hand1->hand2 hand3 Experimental Use hand2->hand3 clean1 Decontaminate Workspace hand3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Store Chemical clean3->clean4

Caption: Workflow for the safe handling of this compound.

Toxicity Data

While extensive human toxicity data is limited, animal studies provide valuable insights into the toxicology of this compound. It is classified under GHS Category 5, with an LD50 between 2000-5000 mg/kg, indicating low acute toxicity.[7] Studies have shown that oral administration in rats at doses up to 1000 mg/kg/day did not result in observable toxic effects.[8][9]

Table 2: Summary of Toxicological Data for this compound

ParameterValueSpeciesReference
Acute Oral LD50 >2000-5000 mg/kgRat/Mice[7]
No-Observed-Adverse-Effect Level (NOAEL) 1000 mg/kg/day (28-day study)Rat[7]
NOAEL (90-day and 180-day studies) 1000 mg/kg/dayRat[9]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Contaminated Solids: This includes used gloves, disposable lab coats, bench paper, and other solid materials that have come into contact with this compound. These items should be placed in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: All aqueous and solvent-based solutions containing this compound should be collected in a dedicated, sealed, and labeled hazardous liquid waste container.[5] Do not discharge into sewers or waterways.[3]

Disposal Method: Consult your institution's Environmental Health and Safety (EH&S) department for specific disposal guidelines. Common disposal methods for chemical waste of this nature include:

  • Incineration: In a licensed facility, after admixture with a suitable combustible material.[3]

  • Landfill: Burial in a licensed landfill.[3]

Empty Containers: Decontaminate empty containers thoroughly before disposal.[3] Observe all label safeguards until the containers are cleaned or destroyed.

G Disposal Decision Workflow for this compound Waste cluster_type Identify Waste Type cluster_collection Collection waste This compound Waste Generated solid Solid Waste (Gloves, Paper, etc.) waste->solid liquid Liquid Waste (Solutions) waste->liquid collect_solid Place in Labeled Hazardous Solid Waste Container solid->collect_solid collect_liquid Place in Labeled Hazardous Liquid Waste Container liquid->collect_liquid disposal Consult EH&S for Final Disposal (Incineration/Landfill) collect_solid->disposal collect_liquid->disposal

Caption: Decision-making workflow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylxanthine
Reactant of Route 2
Reactant of Route 2
7-Methylxanthine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.